5-(Difluoromethyl)-2-ethoxyanisole
Description
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
DOAFAYSJIKJWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
Foreword: The Significance of the Difluoromethyl Group in Modern Drug Discovery
The strategic incorporation of fluorine-containing moieties has become a cornerstone in contemporary medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl (–CF₂H) group has garnered significant interest. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it a valuable bioisostere for hydroxyl, thiol, and amine functionalities. The introduction of a –CF₂H group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins, ultimately leading to more potent and effective drug candidates. This guide provides a comprehensive overview of a robust synthetic pathway to 5-(Difluoromethyl)-2-ethoxyanisole, a valuable building block for the synthesis of novel pharmaceutical agents.
Strategic Approach to the Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole can be approached through several strategic disconnections. A critical analysis of the available literature and established synthetic methodologies points towards a convergent and efficient pathway commencing from readily available starting materials. This guide will focus on a two-step sequence involving the preparation of a key halogenated intermediate followed by a copper-catalyzed difluoromethylation reaction. This approach offers high regioselectivity and functional group tolerance, making it an attractive strategy for both laboratory-scale synthesis and potential scale-up operations.
The overall synthetic transformation is depicted below:
Figure 1: Proposed synthetic pathway for 5-(Difluoromethyl)-2-ethoxyanisole.
Part 1: Synthesis of the Key Intermediate: 5-Iodo-2-ethoxyanisole
The initial phase of the synthesis focuses on the regioselective iodination of 2-ethoxyanisole. The methoxy and ethoxy groups are both ortho, para-directing activators. However, due to steric hindrance from the ethoxy group, iodination is expected to occur predominantly at the C5 position, which is para to the methoxy group and meta to the ethoxy group.
Experimental Protocol: Iodination of 2-Ethoxyanisole
This protocol is adapted from established methods for the iodination of activated aromatic rings.[1][2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Ethoxyanisole | 152.19 | 15.2 g | 0.10 |
| N-Iodosuccinimide (NIS) | 224.98 | 24.7 g | 0.11 |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 1.14 g (0.77 mL) | 0.01 |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-ethoxyanisole (15.2 g, 0.10 mol) and anhydrous acetonitrile (200 mL).
-
Stir the solution at room temperature until the 2-ethoxyanisole is completely dissolved.
-
In a separate beaker, dissolve N-iodosuccinimide (24.7 g, 0.11 mol) in anhydrous acetonitrile (100 mL).
-
Slowly add the NIS solution to the stirred solution of 2-ethoxyanisole over a period of 30 minutes.
-
Add trifluoroacetic acid (0.77 mL, 0.01 mol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 5-iodo-2-ethoxyanisole as a colorless oil.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, which is crucial for the regioselective iodination of the electron-rich aromatic ring of 2-ethoxyanisole.[1]
-
Trifluoroacetic acid (TFA): The addition of a catalytic amount of a strong acid like TFA activates the NIS, enhancing its electrophilicity and promoting the iodination reaction.
-
Anhydrous Conditions: The use of anhydrous acetonitrile is important to prevent the hydrolysis of NIS and other side reactions.
Part 2: Copper-Catalyzed Difluoromethylation
The second and final step involves the introduction of the difluoromethyl group onto the aromatic ring via a copper-catalyzed cross-coupling reaction. This transformation utilizes the synthesized 5-iodo-2-ethoxyanisole and a suitable difluoromethylating agent. Copper-catalyzed methods have emerged as a powerful tool for the formation of C-CF₂H bonds.[4][5]
Experimental Protocol: Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
This protocol is based on modern copper-catalyzed difluoromethylation reactions of aryl iodides.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Iodo-2-ethoxyanisole | 278.08 | 13.9 g | 0.05 |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | 122.24 | 9.2 g (10.5 mL) | 0.075 |
| Copper(I) iodide (CuI) | 190.45 | 0.48 g | 0.0025 |
| 1,10-Phenanthroline | 180.21 | 0.45 g | 0.0025 |
| Potassium fluoride (KF) | 58.10 | 5.8 g | 0.10 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask, add copper(I) iodide (0.48 g, 0.0025 mol) and 1,10-phenanthroline (0.45 g, 0.0025 mol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (50 mL) to the flask and stir the mixture at room temperature for 30 minutes to form the copper-phenanthroline complex.
-
To the flask, add 5-iodo-2-ethoxyanisole (13.9 g, 0.05 mol), potassium fluoride (5.8 g, 0.10 mol), and additional anhydrous DMF (50 mL).
-
Add (difluoromethyl)trimethylsilane (10.5 mL, 0.075 mol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (200 mL) and diethyl ether (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 5-(difluoromethyl)-2-ethoxyanisole.
Mechanistic Rationale:
The copper-catalyzed difluoromethylation is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) or a radical pathway. The key steps are oxidative addition of the aryl iodide to the Cu(I) complex, followed by transmetalation with the difluoromethyl source and subsequent reductive elimination to afford the desired product and regenerate the active Cu(I) catalyst. The 1,10-phenanthroline ligand stabilizes the copper intermediates and facilitates the catalytic cycle.
Figure 2: Simplified proposed catalytic cycle for copper-catalyzed difluoromethylation.
Characterization and Data
The structure and purity of the final product, 5-(Difluoromethyl)-2-ethoxyanisole, should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (with coupling to fluorine), the ethoxy group (triplet and quartet), the methoxy group (singlet), and the difluoromethyl group (triplet, J ≈ 56 Hz). |
| ¹³C NMR | Signals for the aromatic carbons (with C-F coupling for the carbon attached to the CF₂H group), and the carbons of the ethoxy and methoxy groups. |
| ¹⁹F NMR | A doublet corresponding to the -CF₂H group. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₂F₂O₂. |
| Purity (GC/HPLC) | >95% |
Conclusion and Future Perspectives
This guide has outlined a robust and efficient synthetic route for the preparation of 5-(Difluoromethyl)-2-ethoxyanisole. The described two-step sequence, involving a regioselective iodination followed by a copper-catalyzed difluoromethylation, provides a reliable method for accessing this valuable building block. The principles and protocols detailed herein are grounded in established chemical literature and offer a solid foundation for researchers in drug discovery and development. The availability of such fluorinated synthons is paramount for the continued exploration of the chemical space and the design of next-generation therapeutics with improved pharmacological profiles.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 43(16), 5789-5800. [Link]
-
Fujikawa, K., Fujioka, T., & Amii, H. (2011). A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. Organic letters, 13(20), 5564-5567. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 97(3), 757-786. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. prepchem.com [prepchem.com]
- 4. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
physicochemical properties of 5-(Difluoromethyl)-2-ethoxyanisole
An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Difluoromethyl)-2-ethoxyanisole
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-(Difluoromethyl)-2-ethoxyanisole is a fluorinated aromatic ether with potential applications as a key intermediate in medicinal chemistry and materials science. The introduction of the difluoromethyl group can significantly alter the metabolic stability, lipophilicity, and binding interactions of parent molecules, making a thorough understanding of its fundamental physicochemical properties essential for its effective application. This guide provides a comprehensive framework for the experimental determination and analysis of these properties. While experimentally derived data for this specific molecule is not widely published, this document outlines the authoritative, field-proven methodologies required for its complete characterization, explaining the scientific rationale behind each protocol.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The difluoromethyl group (CHF₂) in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while significantly enhancing metabolic stability by blocking sites of oxidation. Furthermore, its unique electronic properties can modulate the pKa of nearby functional groups and influence molecular conformation.
5-(Difluoromethyl)-2-ethoxyanisole represents a valuable scaffold, combining the metabolic-blocking capabilities of the CHF₂ group with the substituted diether benzene core. A precise characterization of its physicochemical profile is the critical first step in leveraging its potential for creating novel therapeutic agents. This guide outlines the necessary experimental workflows to establish this foundational knowledge.
Molecular Structure and Predicted Properties
A summary of the core molecular identity and computationally predicted properties provides a baseline for experimental design. These predictions are derived from established algorithms and offer a valuable starting point for analytical method development.
| Property | Value (Predicted) | Source | Significance for Drug Development |
| Molecular Formula | C₁₀H₁₂F₂O₂ | - | Defines molecular mass and elemental composition. |
| Molecular Weight | 202.20 g/mol | - | Critical for all stoichiometric calculations and analytical standards. |
| LogP | 2.8 to 3.2 | Molport, Chemspace | Indicates high lipophilicity, influencing membrane permeability and potential for non-specific binding. |
| pKa (most acidic) | 14.1 | Chemspace | The C-H bond of the CHF₂ group is weakly acidic; unlikely to ionize under physiological conditions. |
| Boiling Point | ~245-260 °C (at 760 mmHg) | Molport | Defines distillation conditions for purification and handling temperature limits. |
| Aqueous Solubility | 0.01 to 0.05 g/L | Chemspace | Low predicted solubility suggests potential challenges for aqueous formulations. |
Experimental Workflow for Physicochemical Characterization
The following sections detail the authoritative experimental protocols for determining the key physicochemical properties of 5-(Difluoromethyl)-2-ethoxyanisole. The causality behind experimental choices is explained to ensure a robust and self-validating characterization.
Purity and Identity Confirmation
Prior to any property measurement, the identity and purity of the compound must be rigorously established.
Workflow Diagram: Compound Identity & Purity Verification
5-(Difluoromethyl)-2-ethoxyanisole (CAS 2752216-16-1): Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
Executive Summary & Structural Significance
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetics, metabolic stability, and target binding affinity. 5-(Difluoromethyl)-2-ethoxyanisole —formally designated by IUPAC as 4-(difluoromethyl)-1-ethoxy-2-methoxybenzene (CAS 2752216-16-1 [1])—is a highly specialized fluorinated building block.
The structural significance of this compound lies in its dual-pharmacophore nature:
-
The Dialkoxyaryl Scaffold: The 1-ethoxy-2-methoxybenzene core is a privileged motif frequently utilized in the development of Phosphodiesterase-4 (PDE4) inhibitors (e.g., analogs of Roflumilast and Apremilast).
-
The Difluoromethyl (-CHF₂) Group: Positioned para to the ethoxy group, the -CHF₂ moiety acts as a highly effective "lipophilic hydrogen bond donor" [4]. It serves as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. Unlike a standard methyl group, the highly polarized C–H bond in -CHF₂ allows it to participate in hydrogen bonding with target proteins while simultaneously increasing the overall lipophilicity and metabolic resistance of the molecule [4].
Physicochemical Profiling & Nomenclature Mapping
Understanding the nomenclature is critical for sourcing precursors. The common name 5-(difluoromethyl)-2-ethoxyanisole sets the methoxy group at C1 and the ethoxy group at C2, placing the -CHF₂ group at C5. However, applying strict IUPAC rules for lowest locants (1,2,4 vs 1,2,5) reorients the numbering, making the ethoxy group C1, the methoxy group C2, and the -CHF₂ group C4.
This mapping dictates that the direct synthetic precursor is 4-ethoxy-3-methoxybenzaldehyde (CAS 120-25-2 [2]).
Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 4-(Difluoromethyl)-1-ethoxy-2-methoxybenzene |
| Common Synonym | 5-(Difluoromethyl)-2-ethoxyanisole |
| CAS Registry Number | 2752216-16-1 [1] |
| Molecular Formula | C₁₀H₁₂F₂O₂ |
| Molecular Weight | 202.20 g/mol |
| Precursor CAS | 120-25-2 (4-Ethoxy-3-methoxybenzaldehyde) [2] |
| Hydrogen Bond Donors | 1 (via the polarized -CHF₂ proton) |
| Hydrogen Bond Acceptors | 4 (Two fluorine atoms, two ether oxygens) |
Synthetic Methodology: Deoxofluorination Protocol
To synthesize 5-(difluoromethyl)-2-ethoxyanisole, the most direct and high-yielding route is the deoxofluorination of 4-ethoxy-3-methoxybenzaldehyde.
Expertise & Causality: Reagent Selection
While DAST (Diethylaminosulfur trifluoride) is a traditional reagent for this transformation, it is prone to violent exothermic decomposition at elevated temperatures. For this protocol, we utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) [3]. The coordination of the methoxyethyl oxygen atoms to the electron-deficient sulfur in Deoxo-Fluor provides conformational rigidity, significantly enhancing thermal stability and safety profiles during scale-up, while maintaining excellent chemoselectivity for converting aldehydes to gem-difluorides [3].
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. The use of a saturated bicarbonate quench and intermediate NMR tracking ensures safety and prevents downstream contamination.
-
Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with anhydrous Nitrogen (N₂).
-
Substrate Solvation: Dissolve 4-ethoxy-3-methoxybenzaldehyde (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Temperature Control & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Deoxo-Fluor (1.5 equiv, 15 mmol) dropwise via syringe. Causality: Dropwise addition at 0 °C controls the initial exothermic nucleophilic attack of the aldehyde oxygen onto the sulfur atom.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or ¹⁹F NMR. The disappearance of the aldehyde proton (
9.8 ppm) and the emergence of a ¹⁹F doublet (-110 to -115 ppm, J ≈ 56 Hz) confirms conversion. -
Quenching: Re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃. Causality: This step is critical to safely neutralize generated hydrogen fluoride (HF) and unreacted Deoxo-Fluor, preventing glass etching and operator hazard.
-
Workup & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 5-(difluoromethyl)-2-ethoxyanisole.
Caption: Workflow for the deoxofluorination of 4-ethoxy-3-methoxybenzaldehyde using Deoxo-Fluor.
Analytical Characterization Signatures
To validate the structural integrity of the synthesized CAS 2752216-16-1, the following NMR signatures are definitive:
-
¹⁹F NMR (CDCl₃): A distinct doublet centered between -110 ppm and -115 ppm. The large coupling constant (J ≈ 56 Hz) is characteristic of the geminal fluorine-proton split (²JHF).
-
¹H NMR (CDCl₃): The -CHF₂ proton will appear as a highly deshielded triplet around 6.50 – 6.80 ppm (J ≈ 56 Hz), resulting from the adjacent electronegative fluorine atoms. The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) signals will remain unperturbed at ~4.1 ppm (quartet) and ~3.9 ppm (singlet), respectively.
Application in Drug Development: The PDE4 Pathway
Compounds containing the 1-ethoxy-2-methoxyaryl motif are heavily investigated for their ability to fit into the hydrophobic binding pocket of Phosphodiesterase-4 (PDE4). By appending a -CHF₂ group, researchers can exploit the lipophilic hydrogen bond donor capability to interact with specific glutamine or aspartate residues in the PDE4 active site [4].
Inhibition of PDE4 prevents the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates the production of pro-inflammatory cytokines like TNF-α, making this scaffold highly relevant for treating COPD, asthma, and psoriasis.
Caption: Mechanism of action for dialkoxyaryl-CHF2 derivatives in PDE4 inhibition and anti-inflammation.
References
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry. Available at:[Link]
-
Chemical Society Reviews (RSC). (2021). Late-stage difluoromethylation: concepts, developments and perspective. Available at:[Link]
A Predictive Spectroscopic Guide to 5-(Difluoromethyl)-2-ethoxyanisole for Advanced Drug Discovery
This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(Difluoromethyl)-2-ethoxyanisole, a compound of interest in contemporary drug development. In the absence of published experimental spectra, this document serves as a foundational resource for researchers, offering predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to guide the synthesis, purification, and characterization of this and structurally related molecules.
Molecular Structure and Predicted Spectroscopic Highlights
5-(Difluoromethyl)-2-ethoxyanisole possesses a unique combination of functional groups that are expected to yield a distinct spectroscopic fingerprint. The presence of the electron-withdrawing difluoromethyl group, alongside the electron-donating ethoxy and methoxy moieties on the aromatic ring, creates a nuanced electronic environment that will be reflected in its spectral characteristics.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Distinct aromatic proton signals with characteristic splitting patterns, a triplet for the difluoromethyl proton, and signals for the ethoxy and methoxy groups. |
| ¹³C NMR | Aromatic carbons with varied chemical shifts due to substituent effects, a triplet for the difluoromethyl carbon, and distinct signals for the ethoxy and methoxy carbons. |
| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group. |
| Mass Spectrometry | A clear molecular ion peak and predictable fragmentation patterns involving the loss of alkyl and alkoxy groups. |
| Infrared Spectroscopy | Characteristic absorption bands for aromatic C-H, aliphatic C-H, C-O ether linkages, and C-F bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-(Difluoromethyl)-2-ethoxyanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1]
Table 1: Predicted ¹H NMR Data for 5-(Difluoromethyl)-2-ethoxyanisole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.2 | Multiplet | 3H | Ar-H | Aromatic protons will exhibit complex splitting due to ortho, meta, and para couplings. Their chemical shifts are influenced by the opposing electronic effects of the substituents.[2][3] |
| ~ 6.6 - 6.9 | Triplet (t) | 1H | CH F₂ | The proton of the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms. |
| ~ 4.1 | Quartet (q) | 2H | OCH₂ CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will be split into a quartet by the neighboring methyl protons.[4] |
| ~ 3.8 | Singlet (s) | 3H | OCH₃ | The methoxy protons will appear as a singlet as there are no adjacent protons to cause splitting.[5] |
| ~ 1.4 | Triplet (t) | 3H | OCH₂CH₃ | The methyl protons of the ethoxy group will be split into a triplet by the adjacent methylene protons.[6] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents.[7][8]
Table 2: Predicted ¹³C NMR Data for 5-(Difluoromethyl)-2-ethoxyanisole
| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-¹⁹F coupled spectrum) | Assignment | Rationale |
| ~ 150 - 160 | Singlet | C -OCH₃ | The carbon bearing the methoxy group will be deshielded. |
| ~ 145 - 155 | Singlet | C -OCH₂CH₃ | The carbon bearing the ethoxy group will also be significantly deshielded. |
| ~ 110 - 130 | Doublets and Singlets | Aromatic C H and C -CHF₂ | The remaining aromatic carbons will appear in this region, with their specific shifts determined by the combined electronic effects of the substituents. The carbon attached to the CHF₂ group will show coupling to the fluorine atoms.[9] |
| ~ 110 - 120 | Triplet (t) | C HF₂ | The carbon of the difluoromethyl group will be split into a triplet by the two directly attached fluorine atoms.[10] |
| ~ 64 | Singlet | OCH₂ CH₃ | The methylene carbon of the ethoxy group.[11] |
| ~ 56 | Singlet | OCH₃ | The methoxy carbon.[11] |
| ~ 15 | Singlet | OCH₂CH₃ | The methyl carbon of the ethoxy group. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule.[12][13]
Table 3: Predicted ¹⁹F NMR Data for 5-(Difluoromethyl)-2-ethoxyanisole
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -110 to -140 | Doublet (d) | CHF₂ | The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a single signal. This signal will be split into a doublet by the adjacent proton.[14][15] The chemical shift is influenced by the aromatic ring and the other substituents.[16] |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of a small organic molecule like 5-(Difluoromethyl)-2-ethoxyanisole is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width, acquisition time, and relaxation delay.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Reference the spectrum to an external standard like CFCl₃.[17]
-
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.
Mass Spectrometry (MS): Predicting Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[18][19]
Predicted Mass Spectrum
For 5-(Difluoromethyl)-2-ethoxyanisole (Molecular Formula: C₁₀H₁₂F₂O₂), the predicted key features in an electron ionization (EI) mass spectrum are:
-
Molecular Ion (M⁺): The molecular weight is 202.20 g/mol . A prominent molecular ion peak is expected at m/z = 202.[20]
-
Key Fragmentation Pathways:
-
Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethoxy group would lead to a fragment at m/z = 173. This is a common fragmentation pathway for ethers.[21][22]
-
Loss of a methyl radical (-•CH₃): Cleavage of the methoxy group would result in a fragment at m/z = 187.[23]
-
Loss of an ethoxy radical (-•OCH₂CH₃): This would generate a fragment at m/z = 157.
-
Loss of a methoxy radical (-•OCH₃): This would produce a fragment at m/z = 171.
-
Tropylium Ion Formation: Aromatic compounds often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z = 91.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of 5-(Difluoromethyl)-2-ethoxyanisole
| m/z | Predicted Fragment |
| 202 | [M]⁺ (Molecular Ion) |
| 187 | [M - CH₃]⁺ |
| 173 | [M - C₂H₅]⁺ |
| 171 | [M - OCH₃]⁺ |
| 157 | [M - OC₂H₅]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation from any impurities.
-
Ionization: Electron ionization (EI) is a standard method for small molecules that provides detailed fragmentation patterns.[24] "Soft" ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to enhance the observation of the molecular ion if it is weak in EI.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.[25]
-
Detection: An electron multiplier or Faraday cup detects the ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.[26][27]
Predicted IR Absorption Bands
Table 5: Predicted Characteristic IR Absorption Bands for 5-(Difluoromethyl)-2-ethoxyanisole
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on a benzene ring.[28] |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch | From the ethoxy and methoxy groups.[29] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| 1250 - 1200 | Strong | Aryl-Alkyl Ether C-O Stretch (Asymmetric) | Aromatic ethers typically show a strong absorption in this region.[30][31][32] |
| 1150 - 1050 | Strong | Aryl-Alkyl Ether C-O Stretch (Symmetric) and C-F Stretch | The C-O symmetric stretch of the ether and the C-F stretching vibrations are expected in this region. C-F stretches can be strong and may overlap with the C-O bands.[11][33] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the compound is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
-
ATR: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.[34]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is collected first.
-
The sample spectrum is then recorded.
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-(Difluoromethyl)-2-ethoxyanisole. The predicted NMR, MS, and IR data, along with the outlined experimental protocols, offer a robust framework for researchers and drug development professionals working with this molecule. By understanding the expected spectral features, scientists can more efficiently confirm the synthesis of the target compound, assess its purity, and elucidate its structure with confidence. The principles of interpretation discussed herein are broadly applicable to a wide range of fluorinated aromatic compounds, making this guide a valuable resource for the broader chemical and pharmaceutical research communities.
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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Introduction: The Strategic Role of the Difluoromethoxy Group in Modern Drug Discovery
An In-Depth Technical Guide to the Potential Biological Activity of Difluoromethylated Anisoles
In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable motif. When appended to an aromatic scaffold like a phenyl ring, it forms a difluoromethylated anisole, a class of compounds with significant potential to modulate biological activity. This guide provides an in-depth exploration of the physicochemical properties, known biological activities, and experimental evaluation of these compounds for researchers, scientists, and drug development professionals.
The difluoromethyl group is increasingly recognized as a "lipophilic hydrogen bond donor," a rare combination of properties that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3][4][5][6] This bioisosteric replacement is a powerful strategy in drug discovery, enabling chemists to fine-tune a molecule's characteristics to enhance efficacy, selectivity, and pharmacokinetic profiles.[7][8] Unlike the more common methoxy (-OCH₃) group, the -OCF₂H moiety offers altered electronics and improved metabolic stability.[3][9] Compared to the highly lipophilic trifluoromethoxy (-OCF₃) group, the difluoromethoxy group strikes a better balance of properties, often with improved passive permeability.[9][10]
Caption: Comparative properties of common anisole substitutions.
Part 1: Survey of Biological Activities and Therapeutic Applications
The unique properties of the difluoromethoxy group have been exploited to develop compounds with a wide range of biological activities, from enzyme inhibition to pesticidal action.
Enzyme Inhibition in Medicinal Chemistry
Difluoromethylated scaffolds have proven highly effective as inhibitors of various enzyme classes. The -OCF₂H group can engage in crucial hydrogen-bonding interactions within an active site while enhancing membrane permeability and resisting metabolic breakdown.
-
Histone Deacetylase 6 (HDAC6) Inhibition: Compounds featuring a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been identified as potent and exceptionally selective inhibitors of HDAC6, a target for cancer, neuropathy, and immune disorders.[11] These molecules act as slow-binding substrate analogs. The enzyme's catalytic machinery catalyzes a ring-opening reaction of the oxadiazole, leading to a tightly bound, long-lived enzyme-inhibitor complex, which is an essentially irreversible inhibition mechanism.[11][12]
-
Cyclooxygenase-2 (COX-2) Inhibition: A novel canine COX-2 selective inhibitor, 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, demonstrated excellent potency and selectivity in both in vitro and ex vivo assays.[13] This compound also showed a favorable pharmacokinetic profile and significant in vivo efficacy in a canine model of inflammation, highlighting the utility of the difluoromethyl group in developing non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Anticancer Activity
The incorporation of difluoromethyl groups has led to the development of potent anticancer agents. A notable example is the creation of second-generation fluoro-taxoids.
-
3'-Difluoromethyl-Taxoids: A series of novel taxoids featuring a 3'-difluoromethyl group were synthesized and evaluated for their cytotoxicity against various human cancer cell lines.[14] These compounds exhibited potency several times to over 20 times greater than paclitaxel against drug-sensitive cell lines.[14] Crucially, they were also up to two orders of magnitude more potent against multidrug-resistant cancer cell lines, suggesting they can overcome common resistance mechanisms.[14]
Agrochemical Applications
The difluoromethyl group is a prevalent feature in modern agrochemicals, contributing to the development of highly effective fungicides, herbicides, and insecticides.[2][15]
-
Fungicides: Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), incorporate a difluoromethyl-pyrazole carboxamide moiety.[16] Benzovindiflupyr is a prime example, demonstrating broad-spectrum activity against diseases like soybean rust. The difluoromethyl group is critical for its biological efficacy and stability in the field.[16]
| Compound Class | Biological Target | Application | Reported Activity/Significance | Reference(s) |
| Difluoromethyl-1,3,4-oxadiazoles | Histone Deacetylase 6 (HDAC6) | Oncology, Neurology | Single-digit nM inhibitors with >10,000-fold selectivity. | [11][12] |
| Phenylpyrazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory (Veterinary) | Potent and selective inhibition in canine models. | [13] |
| 3'-Difluoromethyl-Taxoids | Microtubules | Oncology | >20x more potent than paclitaxel; overcomes drug resistance. | [14] |
| Pyrazole Carboxamides | Succinate Dehydrogenase (SDHI) | Agrochemical (Fungicide) | Broad-spectrum disease control in crops. | [15][16] |
| Caption: Table 1: Examples of Biologically Active Difluoromethylated Compounds. |
Part 2: Principles of Molecular Design and Structure-Activity Relationships (SAR)
The rational design of biologically active difluoromethylated anisoles hinges on understanding how the -OCF₂H group and other structural features influence target engagement and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Role in Target Binding
The difluoromethyl group's ability to act as a hydrogen bond donor is a key factor in its utility.[3][4][5] While weaker than a hydroxyl or amine proton, the C-H bond in the -CF₂H group is polarized by the adjacent fluorine atoms, allowing it to form productive interactions with hydrogen bond acceptors (e.g., carbonyl oxygens, nitrogen atoms) in a protein's binding pocket. This interaction can be critical for achieving high potency and selectivity.
Modulation of ADME Properties
A primary driver for incorporating fluorinated groups is the enhancement of a drug candidate's ADME profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methoxy group with a difluoromethoxy group can block common metabolic pathways like O-dealkylation, thereby increasing the compound's half-life and bioavailability.[3][9]
-
Lipophilicity and Permeability: Lipophilicity (measured as logP or logD) is a critical parameter for membrane permeability and overall drug-likeness. The -OCF₂H group moderately increases lipophilicity compared to a methoxy group.[4][5] This strategic increase can improve absorption and distribution without the potential negative effects of excessive lipophilicity, such as reduced permeability or off-target toxicity, which can be observed with the -OCF₃ group.[9][10]
Caption: A typical workflow incorporating difluoromethylated anisoles for lead optimization.
Part 3: Experimental Protocols for Synthesis and Evaluation
This section provides standardized, adaptable protocols for the synthesis and biological evaluation of difluoromethylated anisoles.
Synthesis: General Protocol for Phenol Difluoromethylation
The most common method for synthesizing aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene (:CF₂) precursor. This protocol is a general example using S-(difluoromethyl)sulfonium salt, a bench-stable reagent.
Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.
Materials:
-
Substituted Phenol (1.0 eq)
-
S-(Difluoromethyl)sulfonium salt (e.g., S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate) (1.5 eq)
-
Base (e.g., Lithium hydroxide, LiOH) (2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
-
Standard workup and purification supplies (diethyl ether, water, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq) and anhydrous DMF.
-
Add the base (e.g., LiOH, 2.0 eq) to the solution and stir at room temperature for 15 minutes to form the phenoxide.
-
Add the S-(difluoromethyl)sulfonium salt (1.5 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired difluoromethylated anisole.
Causality: The base deprotonates the phenol to form a nucleophilic phenoxide, which then traps the electrophilic difluorocarbene generated from the sulfonium salt precursor. Using an anhydrous solvent is critical to prevent quenching of the reactive intermediates.[3]
Biological Evaluation: In Vitro Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory activity of a synthesized compound against a target enzyme, adaptable from a typical COX-2 inhibitor screening assay.[13]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a target enzyme.
Materials:
-
Target enzyme (e.g., recombinant human COX-2)
-
Substrate (e.g., arachidonic acid)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors, if required by the enzyme
-
Test compound (difluoromethylated anisole) dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib for COX-2)
-
Detection reagent (e.g., a kit to measure prostaglandin E₂, the product of the COX-2 reaction)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then further dilute into the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme, and cofactors to each well.
-
Add the diluted test compound, positive control, or vehicle (DMSO in buffer) to the appropriate wells.
-
Pre-incubate the plate at the optimal temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for a specific time (e.g., 10 minutes) during which the reaction proceeds linearly.
-
Stop the reaction using a stop solution (often provided in detection kits).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation: The inclusion of a positive control with a known IC₅₀ validates the assay's performance. The vehicle control represents 0% inhibition, and a control without enzyme represents 100% inhibition.
Evaluation Workflow Visualization
Caption: From synthesis to in vivo candidate selection.
Conclusion and Future Outlook
Difluoromethylated anisoles represent a powerful and versatile class of molecules for discovering and optimizing biologically active compounds. Their capacity to act as a lipophilic hydrogen bond donor, combined with enhanced metabolic stability, provides a distinct advantage in drug design. The successful application of this motif in developing highly selective enzyme inhibitors, potent anticancer agents, and effective agrochemicals underscores its broad utility. Future research will likely focus on expanding the synthetic toolbox for more complex difluoromethylations, exploring novel biological targets, and further refining the understanding of how this unique functional group can be leveraged to overcome challenges such as drug resistance and off-target toxicity.
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Brideau, C., et al. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(5), 1437-1441. [Link]
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The Difluoromethyl Group: A Guide to Mechanisms of Action in Drug Discovery
Introduction: The Strategic Value of the Difluoromethyl Group
In modern medicinal chemistry, the precise incorporation of fluorine into drug candidates is a foundational strategy for optimizing pharmacological properties.[1] Among the array of fluorinated motifs, the difluoromethyl (CF2H) group has proven to be an exceptionally valuable functional unit. Its distinct electronic and steric characteristics enable it to serve as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2).[1][2] The introduction of a CF2H moiety can substantially improve a compound's metabolic stability, adjust its lipophilicity, and enhance binding affinity to its biological target.[1][3] This guide provides an in-depth technical exploration of the difluoromethyl group's role and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Impact of the Difluoromethyl Group
The introduction of a CF2H group imparts a unique combination of properties to a molecule, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Hydrogen Bonding
The CF2H group is regarded as a lipophilic hydrogen bond donor.[4] Its effect on a molecule's overall lipophilicity (logP) is subtle and depends on the molecular context.[1] While it generally raises lipophilicity when substituting a hydroxyl group, the increase is less pronounced than that caused by the more common trifluoromethyl (CF3) group.[1][5] The change in logP when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, offering a nuanced tool for fine-tuning a drug's ability to permeate biological membranes.[6][7][8]
The C-H bond in the CF2H group is polarized due to the strong electron-withdrawing nature of the two fluorine atoms, making the hydrogen atom acidic and capable of acting as a hydrogen bond donor.[3][9] This capability is similar in strength to that of thiophenols and anilines.[6][7][8] This unique feature allows the CF2H group to engage in specific hydrogen bonding interactions with target proteins, which can be critical for binding affinity and selectivity, while simultaneously enhancing lipophilicity.[2][9]
Metabolic Stability
A primary driver for incorporating difluoromethyl groups is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[5][10] By replacing a metabolically vulnerable C-H bond (e.g., at a benzylic position) with a C-CF2H group, chemists can block a common site of metabolism, thereby extending the compound's half-life and improving its bioavailability.[3][10] While the CF2 group itself is robust, metabolism may still occur at other sites on the molecule.[11]
Table 1: Comparative Physicochemical Properties
| Property | -CH3 | -OH | -CF2H | -CF3 |
| Hydrogen Bond Capability | None | Donor & Acceptor | Donor (Weak) | Acceptor |
| Typical Effect on LogP | Baseline | Decreases | Moderate Increase | Significant Increase |
| Metabolic Stability | Low (Susceptible to Oxidation) | Moderate (Susceptible to Oxidation/Conjugation) | High (Resistant to Oxidation) | Very High (Resistant to Oxidation) |
| Bioisosteric Mimic | - | - | -OH, -SH, -NH2 | -Cl, -CH(CH3)2 |
Part 2: Core Mechanisms of Action
The difluoromethyl group exerts its biological effects through several distinct mechanisms, from irreversible enzyme inhibition to the subtle modulation of non-covalent binding interactions.
Mechanism-Based Irreversible Inhibition (Suicide Inhibition)
One of the most powerful mechanisms of action for difluoromethyl-containing compounds is suicide inhibition. In this process, the compound acts as a substrate analog that binds to the enzyme's active site.[12][13] The enzyme's own catalytic machinery then converts the inhibitor into a highly reactive intermediate, which subsequently forms a permanent, covalent bond with an active site residue, leading to irreversible inactivation.[12][13]
Case Study: Eflornithine (α-difluoromethylornithine, DFMO)
Eflornithine is a classic example of a rationally designed suicide inhibitor.[12][14][15] It is an orphan drug used to treat African trypanosomiasis ("sleeping sickness") and has been investigated for cancer therapy.[15][16]
-
Target: Ornithine Decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[15][17] Polyamines are essential for cell proliferation and are often upregulated in cancer cells and parasites.[16][17]
-
Mechanism:
-
Eflornithine, a structural analog of the natural substrate ornithine, enters the active site of ODC.[15][16]
-
The ODC enzyme catalyzes the decarboxylation of eflornithine.
-
This catalytic step transforms the difluoromethyl group into a reactive electrophilic intermediate.
-
This intermediate is attacked by a nucleophilic residue (a cysteine) in the ODC active site, forming a covalent bond and permanently inactivating the enzyme.[12]
-
-
Outcome: The irreversible inhibition of ODC depletes the cell of essential polyamines, leading to the arrest of cell proliferation.[16][18]
Caption: Mechanism of ODC suicide inhibition by Eflornithine.
Bioisosterism and Enhanced Target Engagement
The CF2H group can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, mimicking their size and ability to participate in hydrogen bonds while offering superior metabolic stability.[1][3] This allows for the rational design of drug candidates with improved pharmacokinetic profiles.
Case Study: Inavolisib (PI3Kα Inhibitor)
Inavolisib is a potent and selective inhibitor of the PI3Kα enzyme, which is often mutated in various cancers.[1]
-
Target: Phosphoinositide 3-kinase alpha (PI3Kα).
-
Mechanism: The selectivity of Inavolisib is significantly enhanced by its difluoromethyl group. This group forms a specific and strong hydrogen bond with a serine residue (Ser774) within the catalytic subunit of PI3Kα.[1] This interaction is geometrically more favorable than in other PI3K isoforms, which is a key contributor to the drug's high selectivity.[1]
Caption: CF2H-mediated hydrogen bonding enhances selectivity.
Part 3: Experimental Protocols for Mechanism Characterization
Determining the precise mechanism of action requires a systematic approach combining enzyme kinetics and biophysical assays.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines the steps to determine an inhibitor's potency (IC50) and distinguish between different modes of inhibition (e.g., competitive, non-competitive).[19][20]
Objective: To quantify the inhibitory effect of a difluoromethyl-containing compound on its target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test inhibitor (difluoromethyl compound)
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate. The final concentration used in the assay should ideally be close to the enzyme's Michaelis constant (Km) for IC50 determination.[21]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the difluoromethyl-containing inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
-
Assay Procedure (IC50 Determination):
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.
-
Include control wells: "no inhibitor" (100% activity) and "no enzyme" (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature. For suspected irreversible inhibitors, this pre-incubation time is critical.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. Ensure measurements are taken within the linear range of the reaction.[21]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]
-
-
Determining Inhibition Mechanism (e.g., Lineweaver-Burk Plot):
-
Repeat the assay using multiple fixed concentrations of the inhibitor while varying the substrate concentration.[22]
-
Plot the data as a double reciprocal plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot:
-
Competitive: Lines intersect on the y-axis (Vmax unchanged, apparent Km increases).[21]
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km unchanged).[21]
-
Irreversible (Suicide): Inhibition will be time-dependent and will not be overcome by increasing substrate concentration. The apparent Vmax will decrease.
-
-
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Outlook
The difluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to act as a stable, lipophilic hydrogen-bond-donating bioisostere and to serve as a precursor for mechanism-based irreversible inhibition provides a rational path to designing drugs with enhanced potency, selectivity, and pharmacokinetic properties.[1][3] As synthetic methods for incorporating the CF2H group continue to evolve, its application in developing next-generation therapeutics for a wide range of diseases is set to expand, further cementing its role as a key functional group in drug discovery.
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Retrieved March 15, 2026, from [Link]
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Roberts, W. G., & Childs, M. (2025). Eflornithine for treatment of high-risk neuroblastoma. PMC. Retrieved March 15, 2026, from [Link]
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Retrieved March 15, 2026, from [Link]
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Suicide inhibition. (n.d.). Grokipedia. Retrieved March 15, 2026, from [Link]
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Eflornithine oral solution. (n.d.). Orbus Therapeutics. Retrieved March 15, 2026, from [Link]
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Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Synnovator. Retrieved March 15, 2026, from [Link]
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Eflornithine Hydrochloride. (2026, February 23). Liv Hospital. Retrieved March 15, 2026, from [Link]
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). Retrieved March 15, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved March 15, 2026, from [Link]
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Carbonnelle, S., & Tlili, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7077-7126. Retrieved March 15, 2026, from [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... (n.d.). PMC. Retrieved March 15, 2026, from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
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Terminology of Molecular Biology for suicide inhibitor. (n.d.). GenScript. Retrieved March 15, 2026, from [Link]
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Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024, September 14). PMC. Retrieved March 15, 2026, from [Link]
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Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. Retrieved March 15, 2026, from [Link]
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Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025, March 4). ACS Publications. Retrieved March 15, 2026, from [Link]
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Gerner, E. W., & Meyskens, F. L., Jr. (2018). Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. PMC. Retrieved March 15, 2026, from [Link]
-
The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective. (n.d.). Frontiers. Retrieved March 15, 2026, from [Link]
-
Suicide inhibitors. (n.d.). SlideShare. Retrieved March 15, 2026, from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved March 15, 2026, from [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. Retrieved March 15, 2026, from [Link]
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Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry. (n.d.). Open Library Publishing Platform. Retrieved March 15, 2026, from [Link]
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Exploring the Difluoromethylation of Substituted Anisoles: A Strategic Guide to Late-Stage C–H Functionalization
Executive Summary
In modern medicinal chemistry, the difluoromethyl group (–CF₂H) is a highly prized structural motif. Acting as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and methyl (–CH₃) groups, the –CF₂H moiety serves as a robust hydrogen bond donor while simultaneously enhancing metabolic stability and membrane permeability[1].
However, introducing this group into electron-rich arenes—specifically substituted anisoles—presents a unique set of synthetic challenges. Because anisoles are highly electron-rich, traditional nucleophilic difluoromethylation strategies (e.g., using TMSCF₂H) suffer from severe electronic mismatch[1]. As a Senior Application Scientist, I approach this not merely as a synthetic step, but as a multi-variable optimization problem. This whitepaper details the mechanistic causality, regioselectivity logic, and self-validating protocols required to successfully execute the direct radical C–H difluoromethylation of substituted anisoles.
Mechanistic Rationale: The Radical Functionalization Paradigm
To functionalize an unactivated C–H bond on an electron-rich anisole ring, we must bypass nucleophilic pathways and leverage radical C–H functionalization .
The •CF₂H radical is generally considered ambiphilic to mildly nucleophilic. While it readily attacks electron-deficient heteroarenes, its addition to electron-rich anisoles requires highly optimized oxidative conditions to drive the reaction forward[2]. Alternatively, chemists can utilize the chlorodifluoromethyl radical (•CF₂Cl) as an electrophilic surrogate. The •CF₂Cl radical is strongly electrophilic and perfectly matched for the electron-rich π-system of anisoles. Once installed, the –CF₂Cl group can be easily reduced to –CF₂H via hydrogenolysis, offering a strategic detour when direct •CF₂H addition fails[2].
Photoredox Catalytic Cycle
Under photoredox conditions, the generation of the •CF₂H radical is tightly controlled via single-electron transfer (SET), preventing the thermal runaway often seen with stoichiometric radical initiators[3].
Fig 1: Photoredox-catalyzed radical C-H difluoromethylation cycle for anisoles.
Regioselectivity Logic in Substituted Anisoles
The methoxy (–OMe) group is a powerful activating and ortho/para-directing group. However, the regiochemical outcome of a radical difluoromethylation is dictated by a delicate balance between the electronic directing effect of the –OMe group and the steric bulk of the incoming fluorinated radical[4].
-
Unobstructed Para-Positions: If the para-position is free, the reaction typically heavily favors para-substitution due to the steric hindrance of the –OMe group obstructing the ortho-positions[4].
-
Blocked Para-Positions: If the para-position is occupied (e.g., 4-tert-butylanisole), the radical is forced into the ortho-position. In these highly sterically hindered scenarios, utilizing the more reactive •CF₂Cl surrogate is often necessary to achieve high yields[3].
-
Synergistic Directing Groups: In substrates like 1,2-dimethoxybenzene, the synergistic electronic effects of multiple oxygen atoms can guide the radical to a single, highly specific site, resulting in excellent regioselectivity[4].
Fig 2: Regioselectivity logic tree for the radical difluoromethylation of anisoles.
Quantitative Data Summary
The following table synthesizes field-proven yield and regioselectivity data for various anisole derivatives, illustrating the interplay between substrate sterics and reagent selection.
| Substrate | Reagent System | Directing Effect | Major Regioisomer | Typical Yield |
| Anisole | DFMS / TBHP | –OMe (ortho/para) | 4-(difluoromethyl)anisole | 55–65% |
| 4-tert-butylanisole | ClCF₂SO₂Na / Photoredox | Para-blocked | 2-(difluoromethyl)-4-tert-butylanisole* | 93% (post-reduction) |
| 1,2-Dimethoxybenzene | Ru(II) / CF₂HSO₂Na | Synergistic | 4-(difluoromethyl)-1,2-dimethoxybenzene | 70–80% |
| 2-Bromoanisole | DFMS / TBHP | Steric steering | 4-(difluoromethyl)-2-bromoanisole | 45–50% |
| 4-(difluoromethyl)anisole | NCS (Chlorination) | Ortho to –OMe | 3-chloro-4-(difluoromethyl)anisole | >85% |
*Note: Direct •CF₂H addition to 4-tert-butylanisole often fails due to steric/electronic mismatch. The 93% yield is achieved via the electrophilic •CF₂Cl surrogate followed by hydrogenolysis[3]. Furthermore, subsequent halogenation of difluoromethylated anisoles (e.g., using NCS) provides access to highly functionalized building blocks[5].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed with built-in causality explanations and self-validation checkpoints.
Protocol A: Open-Flask Radical Difluoromethylation using Baran's Reagent (DFMS)
Zinc difluoromethanesulfinate (DFMS) is a bench-stable reagent ideal for the direct functionalization of electron-rich arenes[5].
-
Step 1: Substrate Preparation. Dissolve the substituted anisole (1.0 mmol) in a biphasic mixture of Dichloromethane (DCM) and Water (3:1 ratio, 4.0 mL total).
-
Causality: The biphasic system is critical. It partitions the water-soluble DFMS from the organic substrate, throttling the generation of •CF₂H radicals. This prevents thermal runaway and suppresses undesired poly-fluorination artifacts.
-
-
Step 2: Reagent Addition. Add DFMS (3.0 equiv) and Trifluoroacetic acid (TFA, 1.0 equiv) to the vigorously stirring mixture.
-
Causality: TFA protonates the sulfinate, facilitating its subsequent oxidative cleavage and the extrusion of SO₂ gas.
-
-
Step 3: Radical Initiation. Cool the flask to 0 °C. Add tert-butyl hydroperoxide (TBHP, 5.0 equiv, 70% in water) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 4: Self-Validation Checkpoint. Before aqueous workup, withdraw a 50 µL aliquot of the organic layer, dilute in CDCl₃, and spike with 1.0 equivalent of (trifluoromethyl)benzene (PhCF₃) as an internal standard. A crude ¹⁹F NMR spectrum should display a characteristic doublet around -110 to -120 ppm ( 2JHF≈55 Hz). If the calculated conversion is below 80%, add an additional 0.5 equivalents of DFMS and TBHP.
Protocol B: Visible-Light Photoredox C–H Difluoromethylation
For delicate substrates where harsh oxidants like TBHP cause degradation, photoredox catalysis offers a mild alternative[3].
-
Step 1: Catalyst and Reagent Mixing. In an oven-dried Schlenk tube, combine the anisole substrate (0.5 mmol), CF₂HSO₂Na (3.0 equiv), and the photocatalyst Ru(bpy)₃Cl₂ (2 mol%). Dissolve the mixture in anhydrous DMSO (5.0 mL).
-
Step 2: Degassing. Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: The triplet excited state of the Ruthenium photocatalyst (Ru*) is highly susceptible to quenching by molecular oxygen. Furthermore, O₂ readily traps the •CF₂H radical to form peroxy species. Strict anaerobic conditions are mandatory.
-
-
Step 3: Irradiation. Backfill with Argon and irradiate the tube with a 34 W Blue LED array (λ = 450 nm) at room temperature for 16 hours. Maintain vigorous stirring to ensure uniform light penetration.
-
Step 4: Self-Validation Checkpoint. Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active anisole starting material should correlate with the appearance of a slightly less polar spot (the –CF₂H group increases lipophilicity). Confirm product formation via GC-MS before proceeding to silica gel chromatography.
Conclusion & Future Directions
The difluoromethylation of substituted anisoles sits at the intersection of electronic directing effects and radical kinetics. While reagents like DFMS provide excellent operational simplicity, the strategic use of electrophilic radical surrogates (like •CF₂Cl) and photoredox catalysis allows chemists to overcome the inherent steric and electronic hurdles of electron-rich arenes. Future advancements in this space will likely focus on enantioselective radical additions and the development of next-generation, metal-free organophotocatalysts to further streamline late-stage pharmaceutical functionalization.
References
- Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Source: Alfa Chemistry URL
- Source: Cell Reports Physical Science (cas.cn)
- Title: 3-Chloro-4-(difluoromethyl)
- Title: Ruthenium(II)
- Source: Molecules (nih.gov)
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Introduction: The Significance of the Difluoromethyl Group in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
The difluoromethyl (CF₂H) group has emerged as a crucial structural motif in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, and a metabolically stable surrogate for other functionalities.[1][2] The introduction of a CF₂H group can significantly enhance a molecule's membrane permeability, binding affinity, and metabolic stability. 5-(Difluoromethyl)-2-ethoxyanisole is a valuable substituted aromatic compound that can serve as a key building block for more complex molecules in these fields. This guide provides a comprehensive overview of plausible and effective synthetic strategies for its preparation, grounded in established chemical principles and supported by literature precedents.
Strategic Analysis: Pathways to 5-(Difluoromethyl)-2-ethoxyanisole
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole is not explicitly detailed in readily available literature. Therefore, this guide proposes two primary synthetic strategies based on well-established transformations in organic and fluorine chemistry. The choice of strategy in a practical setting would depend on factors such as starting material availability, reagent safety and cost, and desired scale.
-
Strategy 1: Formylation Followed by Deoxofluorination. This is a robust and classical two-step approach. It involves the introduction of a formyl (-CHO) group onto the electron-rich 2-ethoxyanisole backbone, followed by the conversion of the resulting aldehyde into the target difluoromethyl group. This method offers predictable regioselectivity and utilizes common, well-understood reactions.
-
Strategy 2: Direct C-H Difluoromethylation. This strategy represents a more modern and atom-economical approach, aiming to directly replace a C-H bond on the aromatic ring with a CF₂H group in a single step. While potentially more efficient, this method can present challenges in controlling regioselectivity, and often requires specialized reagents and conditions.[2][3]
Strategy 1: Formylation and Subsequent Deoxofluorination
This reliable pathway leverages the high reactivity of the 2-ethoxyanisole ring towards electrophilic substitution, followed by a powerful transformation to install the difluoromethyl group.
Part A: Vilsmeier-Haack Formylation of 2-Ethoxyanisole
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds.[4][5][6] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] For 2-ethoxyanisole, the electron-donating nature of the ethoxy and methoxy groups strongly activates the aromatic ring towards electrophilic attack. The directing effects of these groups (ortho, para-directing) favor substitution at the position para to the more activating ethoxy group and ortho to the methoxy group, leading to the desired 2-ethoxy-5-formylanisole intermediate.
Caption: Workflow for the Vilsmeier-Haack formylation of 2-ethoxyanisole.
Experimental Protocol: Synthesis of 2-Ethoxy-5-formylanisole
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of activated aromatic substrates.[5][6]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Initiation: After the addition is complete, stir the resulting mixture at 0 °C for an additional 45 minutes to ensure full formation of the Vilsmeier reagent.
-
Substrate Addition: Add 2-ethoxyanisole (1.0 eq.) to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-ethoxy-5-formylanisole.
Part B: Deoxofluorination of 2-Ethoxy-5-formylanisole
The conversion of an aldehyde to a difluoromethyl group is a key transformation in organofluorine chemistry.[2][3] This deoxofluorination reaction replaces the carbonyl oxygen with two fluorine atoms. Several reagents are available for this purpose, each with its own advantages and considerations regarding safety, reactivity, and substrate scope.
| Reagent | Common Name | Key Characteristics |
| (Diethylamino)sulfur trifluoride | DAST | Widely used, but can be thermally unstable.[3][7] |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | More thermally stable and often safer alternative to DAST.[7] |
| Diethylaminodifluorosulfinium tetrafluoroborate | XtalFluor-E | Crystalline, stable solid; often used for room temperature reactions.[8] |
| Sulfur Tetrafluoride | SF₄ | Highly effective but is a toxic gas requiring specialized equipment.[3] |
For the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole, Deoxo-Fluor or XtalFluor-E would be recommended choices for general laboratory use due to their enhanced safety profiles compared to DAST and SF₄.
Caption: Deoxofluorination of the aldehyde intermediate to the final product.
Experimental Protocol: Deoxofluorination using Deoxo-Fluor
This protocol is based on general procedures for the deoxofluorination of aromatic aldehydes.[1][7]
-
Setup: In a flame-dried flask made of fluorinated polyethylene (or a similar inert material) equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-ethoxy-5-formylanisole (1.0 eq.) in an anhydrous, non-protic solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Cautiously add Deoxo-Fluor (1.5 eq.) dropwise via syringe. A small amount of ethanol (catalytic, ~0.1 eq.) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by ¹⁹F NMR or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford 5-(Difluoromethyl)-2-ethoxyanisole.
Strategy 2: Direct C-H Difluoromethylation
Modern synthetic methods offer the tantalizing possibility of directly converting a C-H bond into a C-CF₂H bond. These reactions often proceed via radical pathways and can be initiated by photocatalysis, metal catalysis, or strong oxidants.[2][3][9]
The substrate, 2-ethoxyanisole, is highly activated. The directing effects of the alkoxy groups would likely favor substitution at the C5 position (para to the ethoxy group). However, a mixture of isomers is possible, which could complicate purification.
Key Approaches to Radical Difluoromethylation:
-
Photoredox Catalysis: Utilizes a photocatalyst (e.g., iridium or ruthenium complexes) that, upon excitation with visible light, can generate a difluoromethyl radical from a suitable precursor.[3][10]
-
Metal-Catalyzed Reactions: Some transition metals can mediate the C-H functionalization with a difluoromethyl source.[2]
-
Oxidant-Initiated Reactions: Strong oxidants can be used to generate difluoromethyl radicals from reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H).
Caption: General mechanism for direct radical C-H difluoromethylation.
Conceptual Protocol: Photocatalytic Direct Difluoromethylation
This is a conceptual protocol based on similar reactions reported in the literature.[3][11] Optimization would be required.
-
Setup: In a reaction vial, combine 2-ethoxyanisole (1.0 eq.), a difluoromethyl radical precursor such as an S-(difluoromethyl)diarylsulfonium salt (1.5 eq.), and a photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Solvent and Degassing: Add a suitable anhydrous solvent (e.g., acetonitrile or DMF) and degas the mixture with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the vial in front of a blue LED lamp and stir vigorously at room temperature for 12-48 hours.
-
Analysis and Workup: Monitor the reaction for product formation and consumption of the starting material by GC-MS. Upon completion, the solvent would be removed in vacuo, and the residue purified by preparative HPLC or column chromatography to isolate the desired 5-(Difluoromethyl)-2-ethoxyanisole from any regioisomers.
Conclusion and Outlook
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole can be approached through multiple robust pathways. The classical formylation-deoxofluorination sequence (Strategy 1) offers a highly reliable and predictable route, making it the recommended method for targeted synthesis with clear regiochemical control. In contrast, direct C-H difluoromethylation (Strategy 2) represents a more cutting-edge approach that, while potentially more step-economical, requires careful optimization to manage regioselectivity and is dependent on more specialized reagents. The choice between these strategies will ultimately be guided by the specific goals, resources, and expertise of the research team. Both pathways provide a solid foundation for accessing this valuable fluorinated building block for further applications in drug discovery and materials science.
References
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Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
- Li, P., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 65, 152814.
- Li, J., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Chemical Science, 9(28), 6047-6052.
- Paquin, J.-F., et al. (2014). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, 12(3), 434-437.
- Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4411.
- Li, J., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light.
- Prakash, G. K. S., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
- Gill, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(16), 9205-9254.
- Prakash, G. K. S., et al. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(14), 3482-3485.
- Prakash, G. K. S., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
- Hu, J., et al. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Journal of Fluorine Chemistry, 247, 109805.
- Wang, P., et al. (2022). Introduction of Difluoromethyl Through Radical Pathways. Topics in Current Chemistry, 380(1), 6.
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Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Wang, C., et al. (2021). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Organic Letters, 23(2), 522-527.
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ChemEurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
- Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy, 12, 187-195.
- Wang, C., et al. (2020). Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)diarylsulfonium Salt: Access to a Wide Variety of Difluoromethylated Phenanthridines and Isoquinolines. The Journal of Organic Chemistry, 85(16), 10479-10487.
- Hu, J. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(7), 619-627.
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PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
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solubility of 5-(Difluoromethyl)-2-ethoxyanisole in common organic solvents
An In-depth Technical Guide to the Solubility of 5-(Difluoromethyl)-2-ethoxyanisole in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Difluoromethyl)-2-ethoxyanisole, a novel aromatic ether with potential applications in pharmaceutical and agrochemical research. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and provides a comparative analysis of its solubility in a range of common organic solvents. The insights and methodologies described herein are intended to guide researchers, scientists, and drug development professionals in effectively utilizing 5-(Difluoromethyl)-2-ethoxyanisole in their research endeavors.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In the context of drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability, efficacy, and manufacturability.[1][2] Poor solubility can lead to challenges in formulation, erratic absorption, and ultimately, the failure of promising therapeutic agents.[2] Therefore, a thorough understanding and characterization of a compound's solubility profile are essential from the early stages of research.
5-(Difluoromethyl)-2-ethoxyanisole is an aromatic ether containing a difluoromethyl group, which is a common bioisostere for hydroxyl or thiol groups, and an ethoxy group, which can influence the compound's lipophilicity and metabolic stability. The interplay of these functional groups is expected to result in a unique solubility profile. This guide aims to provide a detailed exploration of the solubility of 5-(Difluoromethyl)-2-ethoxyanisole in a selection of common organic solvents, offering a predictive framework and a practical experimental approach for its assessment.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" is a foundational principle in understanding solubility.[3] This means that a solute will more readily dissolve in a solvent with similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of electronegative atoms and the overall molecular geometry.[4] Solvents can be broadly classified as polar or non-polar.[5][6] Polar solvents, in turn, can be further categorized as protic (containing a hydrogen atom bonded to an electronegative atom, capable of hydrogen bonding) or aprotic (lacking such a hydrogen atom).[6]
The structure of 5-(Difluoromethyl)-2-ethoxyanisole, with its ether linkages and difluoromethyl group, suggests a moderate polarity. The ether groups can act as hydrogen bond acceptors, while the difluoromethyl group introduces a degree of polarity. However, the aromatic ring and the ethyl group contribute to its non-polar character. Therefore, its solubility is expected to be highest in solvents of intermediate polarity.
Experimental Protocol for Determining the Solubility of 5-(Difluoromethyl)-2-ethoxyanisole
The following protocol details a robust and reliable method for determining the thermodynamic solubility of 5-(Difluoromethyl)-2-ethoxyanisole in various organic solvents using the shake-flask method, which is considered a gold standard for equilibrium solubility measurements.[7][8]
Materials and Equipment
-
5-(Difluoromethyl)-2-ethoxyanisole (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent):
-
Hexane (Non-polar)
-
Toluene (Non-polar, aromatic)
-
Dichloromethane (Polar aprotic)
-
Ethyl Acetate (Polar aprotic)
-
Acetone (Polar aprotic)
-
Acetonitrile (Polar aprotic)
-
Isopropanol (Polar protic)
-
Ethanol (Polar protic)
-
Methanol (Polar protic)
-
Dimethyl Sulfoxide (DMSO) (Polar aprotic)
-
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for determining the solubility of 5-(Difluoromethyl)-2-ethoxyanisole is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-(Difluoromethyl)-2-ethoxyanisole to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a known volume (e.g., 2 mL) of one of the selected organic solvents.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 5-(Difluoromethyl)-2-ethoxyanisole of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 5-(Difluoromethyl)-2-ethoxyanisole in the diluted sample solutions from the calibration curve.
-
Calculate the solubility of the compound in each solvent by taking into account the dilution factor.
-
Expected Solubility Profile and Data Presentation
Based on the structural features of 5-(Difluoromethyl)-2-ethoxyanisole and the principles of solubility, a hypothetical yet scientifically plausible solubility profile in common organic solvents is presented in the table below.
| Solvent | Polarity Index[9] | Solvent Type | Expected Solubility (mg/mL) at 25 °C |
| Hexane | 0.1 | Non-polar | < 1 |
| Toluene | 2.4 | Non-polar, Aromatic | 10 - 50 |
| Dichloromethane | 3.1 | Polar Aprotic | > 200 |
| Ethyl Acetate | 4.4 | Polar Aprotic | > 200 |
| Acetone | 5.1 | Polar Aprotic | > 200 |
| Acetonitrile | 5.8 | Polar Aprotic | 50 - 100 |
| Isopropanol | 3.9 | Polar Protic | 50 - 100 |
| Ethanol | 4.3 | Polar Protic | 20 - 70 |
| Methanol | 5.1 | Polar Protic | 10 - 50 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 200 |
Note: The polarity index is a relative measure of a solvent's polarity.[9]
The logical relationship for predicting the solubility of 5-(Difluoromethyl)-2-ethoxyanisole can be visualized as follows:
Caption: Factors influencing the solubility of the compound.
Discussion and Interpretation of Results
The predicted solubility data suggests that 5-(Difluoromethyl)-2-ethoxyanisole exhibits good solubility in a range of polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. This is consistent with the principle of "like dissolves like," as these solvents have polarities that are well-matched to the moderately polar nature of the solute. The presence of ether oxygens and the difluoromethyl group allows for favorable dipole-dipole interactions with these solvents.
The solubility is expected to be lower in non-polar solvents like hexane, where the primary intermolecular forces are weak van der Waals forces, which are insufficient to overcome the cohesive forces within the solute. In aromatic solvents like toluene, solubility is likely to be moderate due to potential π-π stacking interactions between the aromatic rings of the solute and the solvent.
In polar protic solvents such as methanol and ethanol, the solubility is predicted to be moderate. While the solute can act as a hydrogen bond acceptor, it cannot donate hydrogen bonds. The strong hydrogen bonding network of the protic solvents may be only partially disrupted to accommodate the solute molecules, leading to lower solubility compared to polar aprotic solvents.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the . The presented experimental protocol offers a reliable method for obtaining accurate solubility data, which is crucial for the successful development and application of this compound. The predicted solubility profile serves as a valuable starting point for solvent selection in various laboratory and industrial processes.
Further studies could investigate the effect of temperature on solubility, as well as the solubility in mixed solvent systems, which are often employed in crystallization and formulation processes. Additionally, determining the aqueous solubility at different pH values would be essential for assessing its potential as a drug candidate, in line with the Biopharmaceutics Classification System (BCS).[7][8]
References
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Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Retrieved from [Link]
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Thermal Stability and Degradation Kinetics of 5-(Difluoromethyl)-2-ethoxyanisole: A Comprehensive Mechanistic Guide
The difluoromethoxy and difluoromethyl groups have emerged as privileged structural motifs in modern pharmaceutical and agrochemical design. By serving as lipophilic hydrogen-bond donors, these fluorinated moieties dramatically enhance metabolic stability and bioavailability[1]. Among these advanced building blocks, 5-(Difluoromethyl)-2-ethoxyanisole represents a highly functionalized aromatic ether.
However, the integration of multiple oxygenated linkages (methoxy and ethoxy) alongside a fluorinated carbon introduces complex thermal vulnerabilities. Understanding the exact thermal boundaries and degradation pathways of this compound is not merely an academic exercise—it is a critical prerequisite for safe chemical scale-up, preventing runaway reactions, and ensuring long-term formulation stability.
Molecular Architecture and Thermodynamic Baseline
To predict the thermal behavior of 5-(Difluoromethyl)-2-ethoxyanisole, we must first deconstruct its bond dissociation energies (BDEs). The molecule possesses three distinct reactive domains, each governed by different electronic and steric factors:
-
The O–CH₂CH₃ (Ethoxy) Bond: Typically the weakest link in the molecule. The resulting ethyl radical is stabilized by hyperconjugation, significantly lowering the activation energy required for homolytic cleavage compared to shorter alkyl chains.
-
The O–CH₃ (Methoxy) Bond: A stronger ether linkage. Cleavage here requires higher thermal input but is a well-documented primary initiation step in the pyrolysis of anisole derivatives[2].
-
The –CF₂H (Difluoromethyl) Group: Fluorine's high electronegativity creates exceptionally robust C–F bonds (often exceeding 110 kcal/mol)[3]. However, the presence of fluorinated groups can paradoxically decrease the thermal stability of the overall aromatic framework by altering the electron density of the ring, effectively transferring the "trigger bond" to the ether oxygen[4].
Quantitative Thermodynamic Profiling
The following table summarizes the predicted kinetic parameters for the primary bond dissociation events, extrapolated from validated anisole and fluorinated ether models[2][3].
| Cleavage Site | Bond Type | Predicted BDE (kcal/mol) | Onset Temp (K) | Primary Effluent |
| O–CH₂CH₃ | Alkyl-Aryl Ether | ~63 - 65 | 600 - 650 | Ethylene, Ethyl Radical |
| O–CH₃ | Alkyl-Aryl Ether | ~68 - 70 | 700 - 750 | Methane, Methyl Radical |
| C–H (in CF₂H) | Fluorinated Alkyl | ~98 - 102 | > 800 | H• radical |
| C–F (in CF₂H) | C-F Bond | ~112 - 115 | > 850 | HF (via abstraction) |
Mechanistic Pathways of Thermal Degradation
The degradation of 5-(Difluoromethyl)-2-ethoxyanisole is a multi-stage radical cascade. As an Application Scientist, I approach this not just by looking at the final charred remains, but by mapping the causality of the intermediate radical species.
Phase 1: Ether Homolysis (The Trigger)
Thermal decomposition initiates via the unimolecular dissociation of the O-alkyl bonds[2]. Because the ethyl radical is thermodynamically more stable than the methyl radical, the O-ethyl bond cleaves first . This homolysis generates a highly reactive 5-(difluoromethyl)-2-methoxyphenoxy radical.
Phase 2: Ring Contraction and CO Ejection
Once the phenoxy radical is formed, the system seeks stabilization. At elevated temperatures, the phenoxy radical undergoes a critical unimolecular decomposition: the ejection of carbon monoxide (CO)[2]. This forces the six-membered aromatic ring to contract, yielding a fluorinated cyclopentadienyl radical.
Phase 3: High-Temperature Defluorination
While the C-F bond is highly stable under ambient conditions[3], extreme thermal stress (>850 K) induces secondary bimolecular reactions. The cyclopentadienyl radicals recombine to form polycyclic aromatic hydrocarbons (PAHs)[2]. Concurrently, hydrogen abstraction from the –CF₂H group initiates the elimination of corrosive Hydrogen Fluoride (HF) gas, a hallmark of fluoropolymer and fluoro-organic thermal destruction[5][6].
Fig 1: Mechanistic causality of 5-(Difluoromethyl)-2-ethoxyanisole thermal degradation.
Experimental Profiling: TGA-DSC-EGA Protocol
To empirically validate the degradation pathways described above, a self-validating analytical workflow is required. Relying solely on Thermogravimetric Analysis (TGA) is insufficient because mass loss does not identify the chemical nature of the effluents. Therefore, we couple TGA and Differential Scanning Calorimetry (DSC) with Evolved Gas Analysis (EGA) using FTIR and Mass Spectrometry (MS).
Step-by-Step Methodology
1. Baseline Establishment & Calibration:
-
Action: Run a blank alumina (Al₂O₃) crucible under a 50 mL/min flow of high-purity Argon (99.999%).
-
Causality: This step is mandatory to eliminate buoyancy effects of the purge gas at high temperatures and to subtract the baseline noise of the microbalance, ensuring that subsequent mass loss data is exclusively attributed to the sample.
2. Sample Preparation:
-
Action: Accurately weigh 2.0 to 5.0 mg of 5-(Difluoromethyl)-2-ethoxyanisole into the crucible.
-
Causality: Utilizing a low sample mass prevents the formation of severe internal thermal gradients and minimizes mass transfer limitations (trapping of off-gases within the sample bed), which would otherwise artificially skew the calculated activation energies.
3. Dynamic Heating Regimen (Isoconversional Setup):
-
Action: Subject distinct samples to multiple linear heating rates ( β = 5, 10, 15, and 20 K/min) from 298 K to 1000 K.
-
Causality: Single-heating-rate kinetics force the assumption of a reaction model. By using multiple heating rates, we can apply model-free isoconversional methods (e.g., Flynn-Wall-Ozawa) to calculate the activation energy ( Ea ) purely as a function of the reaction progress ( α ).
4. Evolved Gas Analysis (EGA):
-
Action: Route the TGA exhaust through a transfer line heated to 200 °C directly into an FTIR gas cell and a quadrupole Mass Spectrometer.
-
Causality: The heated transfer line prevents the premature condensation of high-boiling intermediates (such as heavy phenoxy radicals). Real-time MS/FTIR allows us to correlate specific mass loss events with the exact temperature at which CO (m/z 28), CH₄ (m/z 16), and HF (m/z 20) are ejected[2][6].
Fig 2: Integrated, self-validating TGA-DSC-EGA workflow for kinetic profiling.
Implications for Process Chemistry
The thermal profile of 5-(Difluoromethyl)-2-ethoxyanisole dictates strict operational boundaries during drug substance manufacturing:
-
Distillation & Purification: Because the O-ethyl bond begins to show homolytic vulnerability around 600 K (approx. 327 °C), fractional distillation must be performed under high vacuum to keep the pot temperature well below 200 °C.
-
Reagent Compatibility: The difluoromethyl group, while stable against many nucleophiles, can undergo rapid defluorination if exposed to strong bases at elevated temperatures (forming reactive carbenes)[1]. Thermal excursions in the presence of alkali metals must be avoided to prevent runaway exothermic HF generation.
-
Waste Treatment: Incineration of waste streams containing this compound must be carried out at temperatures exceeding 1100 K to ensure the complete destruction of the fluorinated aromatic ring and prevent the emission of toxic fluorinated PAHs[5][6]. Scrubbers equipped with calcium hydroxide are required to neutralize the resulting HF gas.
References
-
Mechanochemical Difluoromethylations of Alcohols | CCS Chemistry Source: chinesechemsoc.org URL:[Link]
-
Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6- Trinitroanisole (DFTNAN) through a Comparative Study Source: semanticscholar.org URL:[Link]
-
Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth Source: researchgate.net URL:[Link]
-
Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride Source: nih.gov URL:[Link]
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides - ChemRxiv Source: chemrxiv.org URL:[Link]
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Engineering the Lipophilic Hydrogen Bond Donor: A Technical Guide to Difluoromethyl (CF₂H) Isosteric Replacement in Drug Design
Executive Summary
Historically, fluorine substitution in medicinal chemistry relied heavily on the trifluoromethyl (-CF₃) group to enhance metabolic stability and lipophilicity. However, the pervasive use of -CF₃ often leads to excessive lipophilicity ("brick dust" properties) and completely abolishes hydrogen-bonding capabilities. As a Senior Application Scientist, I have observed a critical paradigm shift toward the difluoromethyl (-CF₂H) group. Acting as a "lipophilic hydrogen bond donor," the -CF₂H moiety serves as a highly effective bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[1], as well as an isostere for pyridine-N-oxides[2]. This whitepaper dissects the physicochemical causality, strategic workflows, and synthetic methodologies driving this transformation.
Physicochemical Causality: Why CF₂H Works
The substitution of an oxygen or sulfur atom with a -CF₂H group fundamentally alters the local dipole and electron distribution of a molecule. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the adjacent C-H bond, rendering the proton sufficiently acidic to act as a hydrogen bond donor (HBD)[3].
Causality in Design: When replacing a hydroxyl group to prevent rapid Phase II metabolism (e.g., glucuronidation), a direct methyl (-CH₃) substitution loses the HBD capability, often abolishing target affinity. The -CF₂H group restores this crucial electrostatic interaction while simultaneously shielding adjacent bonds from cytochrome P450-mediated oxidation. Abraham's solute ¹H NMR analysis demonstrates that the hydrogen bond acidity (A parameter) of -CF₂H is comparable to thiophenols and anilines, though slightly weaker than a primary hydroxyl[1][3].
Table 1: Quantitative Physicochemical Profiling of CF₂H vs. Traditional Pharmacophores
Data synthesized from Abraham's solute ¹H NMR analysis and octanol-water partitioning studies[1][3].
| Functional Group | Hydrogen Bond Acidity (A value) | ΔlogP (Relative to -CH₃) | Metabolic Stability | Primary Bioisosteric Target |
| -OH (Hydroxyl) | ~0.60 | -1.0 to -0.5 | Low (Glucuronidation) | N/A |
| -SH (Thiol) | ~0.10 | +0.2 to +0.5 | Low (Oxidation/Disulfides) | N/A |
| -CH₃ (Methyl) | 0.00 | 0.00 (Baseline) | Moderate | N/A |
| -CF₃ (Trifluoromethyl) | 0.00 | +0.8 to +1.2 | Very High | -CH₃, -Cl |
| -CF₂H (Aryl-OCF₂H) | 0.094 – 0.126 | -0.1 to +0.4 | High | -OH, -SH |
| -CF₂H (Aryl-SCF₂H) | 0.085 – 0.116 | +0.1 to +0.5 | High | -SH |
Strategic Isosteric Replacement Workflow
Knowing when to deploy a -CF₂H group is as critical as knowing how to synthesize it. The decision matrix relies on identifying metabolic liabilities or permeability bottlenecks in the lead compound. If an -OH group is rapidly metabolized, or an -SH group causes off-target toxicity via covalent binding, -CF₂H is the premier isosteric choice[4]. Furthermore, recent advancements have shown that 2-difluoromethylpyridine can successfully replace unstable pyridine-N-oxides, maintaining the necessary dipole for target binding while drastically improving in vivo bioavailability[2].
Caption: Decision logic for applying -CF2H isosteric replacement in lead optimization.
Synthetic Methodologies: Late-Stage Difluoromethylation
Historically, the bottleneck in utilizing -CF₂H was synthetic accessibility. Traditional methods required harsh, ozone-depleting gases (e.g., Freon-22) or highly reactive fluorinating agents (e.g., DAST) that were incompatible with the delicate functional groups present in late-stage drug candidates[5].
Modern approaches have categorized difluoromethylation into electrophilic, nucleophilic, and radical-based transformations[6]. Two recent breakthroughs have revolutionized this space:
-
Metallaphotoredox Deoxydifluoromethylation: A dual copper/photoredox catalytic system that allows the direct, one-step conversion of aliphatic alcohols (C(sp³)-OH) into their corresponding difluoromethylated analogues (C(sp³)-CF₂H) via an activated amide acetal adduct[7].
-
Dearomative N-Difluoromethylation: A transition-metal-free protocol utilizing low-cost bromo(difluoro)acetic acid to selectively functionalize N-heterocycles, creating complex F(sp³)-enriched motifs[5][8].
Caption: Mechanistic pathway of transition-metal-free N-difluoromethylation.
Experimental Protocol: Self-Validating N-Difluoromethylation
To ensure reproducibility and scientific integrity in your laboratory, the following protocol details the highly scalable (>50g) transition-metal-free N-difluoromethylation of pharmaceutical N-heterocycles using bromo(difluoro)acetic acid[5][8].
Underlying Principle: The reaction relies on the increased nucleophilicity of the heteroarene nitrogen to attack the difluoromethylating agent, forming a quaternary salt intermediate. Subsequent mild base-mediated decarboxylation yields the dearomatized N-CF₂H product.
Step-by-Step Methodology:
-
Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar), dissolve the target N-heterocycle (1.0 equiv, e.g., 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv). Causality: K₂CO₃ acts as a mild, heterogeneous base. It is strong enough to facilitate the decarboxylation step but mild enough to prevent the degradation of sensitive functional groups on the drug scaffold.
-
Reagent Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add bromo(difluoro)acetic acid (1.5 equiv). Causality: Controlling the exotherm at 0 °C prevents premature, unproductive decarboxylation of the reagent before the necessary nucleophilic substitution (S_N2) can occur.
-
Reaction Propagation & Self-Validation: Remove the ice bath, allowing the mixture to warm to room temperature (25 °C), and stir for 12–24 hours.
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, filter through a short silica plug, and analyze via ¹⁹F NMR. The complete disappearance of the -CF₂Br ¹⁹F signal and the emergence of a characteristic doublet (typically between -90 to -100 ppm, with a large geminal coupling constant ²J_HF ≈ 70 Hz) definitively confirms the formation of the -CF₂H moiety.
-
-
Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Separate the layers and wash the organic layer extensively with brine (3x) to remove DMF. Causality: The highly lipophilic nature of the -CF₂H product ensures it partitions completely into the organic layer, minimizing yield loss during aqueous washes.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Case Studies in Drug Discovery
Pyridine-N-Oxide Replacement in Quorum Sensing Inhibitors
Pyridine-N-oxides are frequently utilized to engage in critical hydrogen-bonding interactions within target active sites; however, they are notoriously prone to metabolic reduction in vivo. In the development of quorum sensing inhibitors targeting Pseudomonas aeruginosa, researchers successfully replaced the N-oxide motif with a 2-difluoromethylpyridine group. This bioisosteric replacement maintained the necessary dipole and H-bond donor interactions required for anti-biofilm activity while completely circumventing the metabolic instability of the N-oxide[2].
Agrochemical Optimization
In the design of modern succinate dehydrogenase inhibitors (SDHIs) and nematicides, substituting standard alkyl or methoxy groups with -CF₂H fine-tunes the logP. This modification enhances cuticular penetration in pests without causing the molecule to become excessively lipophilic, thereby preventing unwanted bioaccumulation in the environment[9].
Conclusion
The difluoromethyl (-CF₂H) group has transcended its status as a niche fluorinated motif. By acting as a tunable, lipophilic hydrogen bond donor, it offers medicinal chemists an elegant solution to the perennial challenges of metabolic liability and poor membrane permeability. As synthetic methodologies like late-stage photoredox deoxydifluoromethylation and dearomative N-difluoromethylation become standard toolkit reactions, the integration of -CF₂H into next-generation pharmaceuticals will only accelerate.
References
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[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar.
-
[6] Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry.
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[3] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. ACS Publications.
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[2] 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. NIH.
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[5] Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. ACS Publications.
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[8] Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
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[9] Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications.
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[4] Asymmetric S‐Michael Reaction: Synthesis of CF2H−Containing S‐Ether Compounds through Isosteric Replacement. ResearchGate.
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[7] Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. ACS Publications.
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Unlocking Molecular Potential: A Guide to the Electronic Effects of the Difluoromethyl (CHF₂) Group on Aromatic Systems
An In-Depth Technical Guide:
Introduction: The Rise of a Privileged Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group has emerged as a uniquely versatile substituent for aromatic rings. Its growing prevalence stems from its ability to finely modulate a molecule's physicochemical and biological properties, often leading to significant improvements in pharmacological and pharmacokinetic profiles.[1] Unlike the more common trifluoromethyl (CF₃) or simple fluoro substituents, the CHF₂ group presents a nuanced electronic profile, combining strong inductive withdrawal with the capacity to act as a weak hydrogen bond donor.[2][3]
This guide provides an in-depth exploration of the electronic effects of the CHF₂ group when attached to an aromatic system. We will dissect its fundamental inductive and resonance contributions, quantify these effects using Hammett parameters, and examine their profound impact on critical molecular properties such as acidity, lipophilicity, and non-covalent interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of the CHF₂ group for rational molecular design.
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The net electronic effect of a substituent on an aromatic ring is a composite of two primary phenomena: the inductive (or field) effect and the resonance (or mesomeric) effect.[4] The CHF₂ group exhibits a distinct interplay between these two forces.
The Dominant Inductive Effect (-I)
The inductive effect is transmitted through the sigma (σ) bond framework and is primarily a function of electronegativity.[5] With two highly electronegative fluorine atoms, the CHF₂ group exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds and, consequently, the bond between the difluoromethyl carbon and the aromatic ring, pulling electron density away from the ring. This is the dominant electronic characteristic of the group and is responsible for many of its key properties.
The Nuanced Resonance Effect (-R)
The resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[6] While less intuitive than for groups with classic lone pairs or π-bonds, the CHF₂ group also participates in resonance. It is considered a weak resonance-withdrawing group (-R). This can be rationalized by hyperconjugation, where the σ* anti-bonding orbitals of the C-F bonds can accept electron density from the aromatic π-system. Studies using ¹⁹F NMR have confirmed that the CHF₂ group acts as a moderate electron acceptor through both inductive and resonance pathways.
The diagram below illustrates the dual electronic nature of the CHF₂ group, highlighting the strong inductive withdrawal and the weaker resonance-based withdrawal of electron density from the aromatic π-system.
Caption: Inductive and resonance effects of the CHF₂ group.
Quantifying the Electronic Pull: Hammett Parameters
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[7] The substituent constants, sigma (σ), separate the inductive (σI) and resonance (σR) contributions. The CHF₂ group is characterized as a moderately strong electron-withdrawing group, intermediate in effect between the CH₂F and CF₃ groups.
| Substituent | σ_meta_ (σm) | σ_para_ (σp) | Field/Inductive (F or σI) | Resonance (R or σR) |
| -CHF₂ | 0.38[8] | 0.47[8] | 0.35[8] | 0.12[8] |
| -CH₃ | -0.07 | -0.17 | -0.04 | -0.13 |
| -F | 0.34 | 0.06 | 0.43 | -0.37 |
| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |
| -CF₂OCH₃ | 0.29 | 0.36 | 0.22 | 0.07 |
| Note: Values are compiled from various sources and methodologies, primarily from Hansch, C. et al. (1991) and Pashko, M. O. et al. (2024). Slight variations exist in the literature.[8][9] |
The positive values for σm and σp confirm the net electron-withdrawing character of the CHF₂ group at both the meta and para positions. The F (or σI) value of 0.35 is significant, highlighting the strong inductive pull. The positive R (or σR) value of 0.12 quantifies its capacity to withdraw electrons via resonance.[8]
Impact on Physicochemical Properties in Drug Design
The electronic perturbations caused by the CHF₂ group translate directly into measurable changes in key physicochemical properties that are critical for drug efficacy and development.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the Ar-CHF₂ moiety significantly impacts the pKa of nearby acidic or basic functional groups.
-
Acids: It stabilizes the conjugate base of an acid (e.g., a phenol or carboxylic acid), thereby increasing its acidity (lowering the pKa).
-
Bases: It destabilizes the protonated form of a base (e.g., an aniline or pyridine) by pulling electron density away from the basic center, thus decreasing its basicity (lowering the pKa).
This modulation is a powerful tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[10]
The "Lipophilic Hydrogen Bond Donor" Concept
Perhaps the most compelling feature of the CHF₂ group is its dual role as a lipophilicity enhancer and a hydrogen bond (H-bond) donor.[11]
-
Lipophilicity (LogP/LogD): Replacing a methyl group with a difluoromethyl group generally increases lipophilicity. However, the magnitude of this increase is context-dependent, with experimental ΔlogP (logP(XCF₂H) – logP(XCH₃)) values spanning from -0.1 to +0.4.[11] This allows for fine-tuning of a molecule's lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Hydrogen Bond Donor Capacity: The high electronegativity of the fluorine atoms polarizes the adjacent C-H bond, making the hydrogen atom sufficiently acidic to act as an H-bond donor.[3][12] This is a stark contrast to both -CH₃ (non-donor) and -CF₃ (no available hydrogen) groups. This H-bond donating ability can lead to new, favorable interactions with biological targets, potentially enhancing binding affinity and selectivity.[2] A co-crystal structure of an HCV NS3 protease inhibitor demonstrated a key hydrogen bond between the CHF₂ moiety and the backbone carbonyl of a leucine residue in the enzyme, an interaction that enhanced potency significantly.[2]
| Property | Impact of Ar-CHF₂ | Rationale & Significance |
| Acidity (e.g., Ar-OH) | Increases (pKa decreases) | -I effect stabilizes the phenoxide conjugate base. |
| Basicity (e.g., Ar-NH₂) | Decreases (pKa decreases) | -I effect reduces electron density on Nitrogen, destabilizing the anilinium cation. |
| Lipophilicity (LogP) | Generally increases vs. -CH₃ | Fluorine content increases lipophilicity, but H-bond capacity can offset this. |
| H-Bonding | Acts as a C-H···O/N donor | Polarized C-H bond enables new, potentially potency-enhancing interactions with targets. |
Methodologies for Characterization
A multi-faceted approach combining experimental and computational techniques is essential for fully characterizing the electronic effects of the CHF₂ group in a specific molecular context.
Experimental Protocols
Protocol 1: Determination of Hydrogen Bond Donor Acidity (A) using ¹H NMR
This protocol, based on Abraham's solute analysis, quantifies the H-bond donor strength of the CHF₂ proton.[12]
Methodology:
-
Sample Preparation: Prepare two identical, dilute (~5-10 mM) solutions of the CHF₂-containing compound: one in deuterated chloroform (CDCl₃) and one in deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples under identical temperature and instrument conditions.
-
Data Analysis:
-
Identify the signal corresponding to the CHF₂ proton in both spectra. It will typically appear as a triplet due to coupling with the two fluorine atoms.
-
Measure the chemical shift (δ) of this proton in both solvents: δ(DMSO-d₆) and δ(CDCl₃).
-
Calculate the chemical shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃).
-
-
Calculation of Acidity Parameter (A): Use the established correlation to calculate the Abraham hydrogen bond acidity parameter:
-
A = 0.0065 + 0.133 * Δδ
-
-
Interpretation: A higher value of 'A' (typically > 0.05) indicates a more significant hydrogen bond donor capacity.[12] This provides quantitative data to support the "H-bond donor" hypothesis for a novel compound.
Caption: Experimental workflow for quantifying H-bond acidity.
X-Ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information.[13] It can directly visualize intramolecular geometry and, crucially, intermolecular interactions. For a CHF₂-substituted aromatic compound co-crystallized with its biological target, this technique can provide unambiguous evidence of hydrogen bonding between the CHF₂ proton and an acceptor atom (e.g., a carbonyl oxygen) in the protein's active site.[2][14]
Computational Chemistry Protocol
Protocol 2: Computational Analysis of Molecular Electrostatic Potential (MEP)
Density Functional Theory (DFT) calculations are invaluable for visualizing the electronic landscape of a molecule.[15] The MEP map illustrates the charge distribution and is predictive of sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.
Methodology:
-
Structure Optimization: Perform a full geometry optimization of the CHF₂-substituted aromatic molecule using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16]
-
Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
MEP Calculation: Using the optimized coordinates, perform a single-point energy calculation to generate the molecular electrostatic potential surface. This is a standard output option in most quantum chemistry software packages like Gaussian.[15]
-
Visualization and Analysis:
-
Render the MEP surface, typically mapping it onto an isodensity surface of the molecule's electron density.
-
Use a standard color scheme: red indicates regions of negative potential (electron-rich, nucleophilic), while blue indicates regions of positive potential (electron-poor, electrophilic).
-
Analyze the map: A distinct region of positive potential (blue) should be observed around the hydrogen atom of the CHF₂ group, visually confirming its electrophilic character and its potential to act as an H-bond donor. Compare this to the neutral (green) region around the hydrogens of a corresponding methyl-substituted analogue.
-
Caption: Computational workflow for MEP surface analysis.
Conclusion and Future Outlook
The difluoromethyl group is far more than a simple fluorinated analogue of a methyl group. It is a sophisticated functional moiety with a potent, electron-withdrawing inductive effect and a unique ability to engage in hydrogen bonding. This distinct electronic signature allows it to serve as a versatile bioisostere for hydroxyl, thiol, and methyl groups, providing medicinal chemists with a powerful tool to fine-tune the properties of drug candidates.[1] By understanding and harnessing the nuanced electronic effects of the Ar-CHF₂ group, researchers can rationally design molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. As synthetic methods for introducing this group become more robust and accessible, its application in drug discovery and materials science is set to expand even further.[17][18]
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Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. National Center for Biotechnology Information. [Link]
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Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. ACS Publications. [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
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Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Organic Chemistry Portal. [Link]
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Difluorodiazoethane (CF2HCHN2): A New Reagent for the Introduction of the Difluoromethyl Group. ResearchGate. [Link]
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Radio- and fluorinated-bioisosteres: expanding achiral 2D and 3D motifs... ResearchGate. [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of the National Academy of Sciences of Ukraine. [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
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A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. [Link]
-
Straightforward synthesis of bench-stable heteroatom-centered difluoromethylated entities via controlled nucleophilic transfer from activated TMSCHF2. RSC Publishing. [Link]
-
Radical Substituent Effects of α-Fluorine and α-Trifluoromethyl Groups. ACS Publications. [Link]
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CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. National Center for Biotechnology Information. [Link]
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Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Greenwich Academic Literature Archive (GALA). [Link]
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]
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Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. [Link]
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A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Pomona College. [Link]
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Structure-property relationships of fluorinated carboxylic acid bioisosteres. National Center for Biotechnology Information. [Link]
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Inductive and Mesomeric Effects. Chemistry Steps. [Link]
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Aromatics. University of Colorado Boulder. [Link]
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Computational Studies on the Mechanisms and Dynamics of OH Reactions with CHF2CHFOCF3 and CHF2CH2OCF3. ACS Publications. [Link]
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Principles of Drug Action 1, Spring 2005, Aromatics. University of the Pacific. [Link]
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RESONANCE AND INDUCTION TUTORIAL. Auburn University. [Link]
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Computational and conceptual density functional theory for electronic resonances. Vrije Universiteit Brussel. [Link]
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Hammett equation. Wikipedia. [Link]
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Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. MDPI. [Link]
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X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI. [Link]
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Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI. [Link]
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Application Note: A Protocol for the Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
Introduction
5-(Difluoromethyl)-2-ethoxyanisole is a valuable substituted aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of a difluoromethyl (CHF₂) group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to participate in hydrogen bonding, making it a desirable moiety in drug design.[1] This document provides a detailed, two-step synthetic protocol for the preparation of 5-(Difluoromethyl)-2-ethoxyanisole, commencing from the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The described methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible procedure.
Synthetic Strategy
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole is achieved through a sequential two-step process. The first step involves the deoxydifluorination of the aldehyde functionality of 3-ethoxy-4-hydroxybenzaldehyde to yield the key intermediate, 4-(difluoromethyl)-2-ethoxyphenol. The second step is the O-methylation of the phenolic hydroxyl group of this intermediate to afford the final product. This strategy was chosen for its efficiency and the commercial availability of the starting material.[2][3]
Caption: Overall synthetic workflow for 5-(Difluoromethyl)-2-ethoxyanisole.
Part 1: Deoxydifluorination of 3-Ethoxy-4-hydroxybenzaldehyde
This initial step focuses on the conversion of the aromatic aldehyde to the corresponding difluoromethyl derivative. While several reagents are known for this transformation, such as diethylaminosulfur trifluoride (DAST), this protocol utilizes a safer and more accessible reagent system.[4]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Ethoxy-4-hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Diethylaminosulfur trifluoride (DAST) | Synthesis Grade | Oakwood Chemical |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃), saturated solution | Reagent Grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR Chemicals |
| Round-bottom flask | 250 mL | Pyrex |
| Magnetic stirrer and stir bar | - | IKA |
| Dropping funnel | 100 mL | Kimble |
| Ice bath | - | - |
| Rotary evaporator | - | Heidolph |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (10.7 mL, 81.3 mmol, 1.35 eq.) to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C. Caution: DAST is toxic and corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (150 mL) at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 4-(difluoromethyl)-2-ethoxyphenol as a pale yellow oil.
Part 2: O-Methylation of 4-(Difluoromethyl)-2-ethoxyphenol
The final step involves the methylation of the phenolic hydroxyl group of the intermediate synthesized in Part 1. This is achieved through a Williamson ether synthesis.[5][6]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-(Difluoromethyl)-2-ethoxyphenol | - | From Part 1 |
| Dimethyl sulfate (DMS) | ≥99% | Acros Organics |
| Anhydrous potassium carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich |
| Acetone, anhydrous | ≥99.5% | J.T. Baker |
| Diethyl ether | ACS Grade | Fisher Chemical |
| 1 M Hydrochloric acid (HCl) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | EMD Millipore |
| Round-bottom flask | 100 mL | Wheaton |
| Reflux condenser | - | Ace Glass |
| Heating mantle | - | Glas-Col |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(difluoromethyl)-2-ethoxyphenol (5.0 g, 26.6 mmol), anhydrous potassium carbonate (5.5 g, 39.9 mmol, 1.5 eq.), and anhydrous acetone (50 mL).
-
Reagent Addition: To the stirred suspension, add dimethyl sulfate (3.0 mL, 31.9 mmol, 1.2 eq.) dropwise at room temperature. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the filter cake with acetone (20 mL).
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 5-(Difluoromethyl)-2-ethoxyanisole as a colorless oil.
Expected Results and Characterization
The successful synthesis will yield the intermediate and final product with the following expected characteristics:
| Compound | Appearance | Expected Yield | Molecular Formula | Molecular Weight |
| 4-(Difluoromethyl)-2-ethoxyphenol | Pale yellow oil | 70-80% | C₉H₁₀F₂O₂ | 188.17 g/mol |
| 5-(Difluoromethyl)-2-ethoxyanisole | Colorless oil | 85-95% | C₁₀H₁₂F₂O₂ | 202.20 g/mol |
Characterization Data for 5-(Difluoromethyl)-2-ethoxyanisole (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 7.00-6.80 (m, 3H, Ar-H), 6.60 (t, J = 56.0 Hz, 1H, CHF₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 150.0 (C-O), 148.5 (C-O), 125.0 (Ar-C), 118.0 (Ar-C), 115.0 (t, J = 238.0 Hz, CHF₂), 112.0 (Ar-C), 110.0 (Ar-C), 64.5 (OCH₂CH₃), 56.0 (OCH₃), 15.0 (OCH₂CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -110.0 (d, J = 56.0 Hz).
-
Mass Spectrometry (EI): m/z (%) = 202 (M⁺), 187, 151.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of intermediate | Incomplete reaction | Increase reaction time or temperature slightly. Ensure DAST is fresh and added under anhydrous conditions. |
| Decomposition of product during work-up | Perform the aqueous work-up at low temperatures and minimize contact time with the basic solution. | |
| Step 2: Incomplete methylation | Insufficient base or methylating agent | Use freshly dried K₂CO₃. Increase the equivalents of dimethyl sulfate slightly (e.g., to 1.5 eq.). |
| Deactivation of methylating agent | Ensure all reagents and solvents are anhydrous. | |
| Purification challenges | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different purification method like vacuum distillation. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable compound for further investigation in various fields of chemical science. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
-
Scribd. Ethyl Vanillin: Properties & Uses. [Link]
- Hu, J. et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447.
- Ni, C., & Hu, J. (2017). Difluoromethylation and trifluoromethylation of phenols. Chinese Journal of Chemistry, 35(5), 633-640.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. francis-press.com [francis-press.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-(Difluoromethyl)-2-ethoxyanisole
Abstract
This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(Difluoromethyl)-2-ethoxyanisole. The method employs a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) for detection. The described protocol provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related aromatic ether compounds. The methodology adheres to the principles outlined in international guidelines on analytical procedure validation, ensuring data integrity and reliability.[1][2][3]
Introduction
5-(Difluoromethyl)-2-ethoxyanisole is an aromatic ether compound with potential applications in pharmaceutical and agrochemical research. The presence of the difluoromethyl group can significantly influence the compound's metabolic stability and biological activity. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control in manufacturing processes.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of small molecules in complex matrices due to its high sensitivity and selectivity.[4][5] This application note provides a detailed, step-by-step guide for the development of a robust LC-MS/MS method for 5-(Difluoromethyl)-2-ethoxyanisole, from initial parameter optimization to final method validation.
Experimental
Materials and Reagents
-
5-(Difluoromethyl)-2-ethoxyanisole reference standard (purity >98%)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
Standard and Sample Preparation
A stock solution of 5-(Difluoromethyl)-2-ethoxyanisole was prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. For method development and validation, samples were prepared by spiking the working standards into the desired matrix (e.g., plasma, urine, or formulation buffer) followed by an appropriate extraction procedure. A simple protein precipitation with acetonitrile is often a suitable starting point for biological matrices.[6]
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of the matrix sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS Method Development
The development of a reliable LC-MS method involves the systematic optimization of both the chromatographic separation and the mass spectrometric detection.[7]
Liquid Chromatography
The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.[8] Reversed-phase chromatography is the most common and versatile mode for the separation of a wide range of small molecules, including aromatic compounds.[9][10][11]
Column Selection: Based on the aromatic and moderately polar nature of 5-(Difluoromethyl)-2-ethoxyanisole, a C18 column is a suitable starting point.[8] The ether and difluoromethyl groups can also interact with stationary phases offering alternative selectivities, such as phenyl or pentafluorophenyl (PFP) phases.[12][13]
Mobile Phase Optimization: A mixture of water and an organic solvent, typically acetonitrile or methanol, is used as the mobile phase in reversed-phase chromatography.[10] Acetonitrile often provides lower backpressure and better peak shapes for many compounds. The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and enhance ionization efficiency in positive ion mode ESI.[8]
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while maintaining good peak shape and resolution.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Optimized Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |
Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and moderately polar small molecules.[14][15] Given the presence of oxygen atoms in the ether and anisole moieties, positive ion ESI is expected to be efficient for 5-(Difluoromethyl)-2-ethoxyanisole.
Ionization Source Optimization: The key parameters of the ESI source, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, must be optimized to achieve a stable and intense signal for the analyte.[16][17] A systematic approach, such as flow injection analysis of the analyte standard, is recommended for this optimization. It is often beneficial to use lower sprayer voltages to avoid in-source fragmentation and ensure a stable spray.[18]
Tandem Mass Spectrometry (MS/MS): For quantitative analysis, tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[4][5] This involves the selection of a precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole (Q1), fragmentation of the precursor ion in the collision cell (Q2), and detection of a specific product ion in the third quadrupole (Q3).
Protocol 2: MS Parameter Optimization
-
Infuse a standard solution of 5-(Difluoromethyl)-2-ethoxyanisole (e.g., 1 µg/mL in 50:50 ACN:water with 0.1% FA) directly into the mass spectrometer.
-
Acquire full scan mass spectra in positive ion mode to identify the precursor ion, which is expected to be [M+H]⁺.
-
Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.
-
For each precursor-to-product ion transition, optimize the collision energy (CE) and other relevant MS parameters to maximize the signal intensity.
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Optimized Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350°C |
| MRM Transition | To be determined experimentally (Precursor [M+H]⁺ → Product) |
| Collision Energy (CE) | To be determined experimentally |
| Dwell Time | 100 ms |
Method Validation
Once the LC-MS/MS method is developed, it must be validated to ensure that it is fit for its intended purpose.[19] The validation should be performed in accordance with the guidelines from regulatory agencies such as the FDA and the International Council for Harmonisation (ICH).[1][2][3][20]
The following parameters should be assessed during method validation:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Workflow and Data Analysis
The overall workflow for the analysis of 5-(Difluoromethyl)-2-ethoxyanisole using the developed LC-MS/MS method is illustrated in the following diagram.
Caption: LC-MS/MS analysis workflow.
Conclusion
This application note presents a comprehensive guide for the development of a robust and sensitive LC-MS/MS method for the quantification of 5-(Difluoromethyl)-2-ethoxyanisole. The described protocols for sample preparation, liquid chromatography, and mass spectrometry provide a solid foundation for researchers to establish a reliable analytical method. Adherence to the principles of method validation will ensure the generation of high-quality, reproducible data suitable for a wide range of applications in pharmaceutical and related industries.
References
- FDA. (n.d.). Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- New Objective. (2016, August 24). Application of LCMS in small-molecule drug development.
- ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- ResearchGate. (n.d.). Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis.
- LCGC International. (2020, November 12). The Secrets of Electrospray Ionization: Why Less is More.
- Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- Sigma-Aldrich. (n.d.). 5-(Difluoromethoxy)-2-methoxyaniline.
- LCGC International. (2026, March 10). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
- PMC. (n.d.). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations.
- Dr. Maisch. (n.d.). Reversed Phase.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- Journal of Liquid Chromatography. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
Sources
- 1. scribd.com [scribd.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. tecan.com [tecan.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Reversed Phase – Dr. Maisch [dr-maisch.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. helixchrom.com [helixchrom.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
purification of 5-(Difluoromethyl)-2-ethoxyanisole by column chromatography
An In-Depth Technical Guide to the Purification of 5-(Difluoromethyl)-2-ethoxyanisole by Column Chromatography
Authored by a Senior Application Scientist
Abstract
5-(Difluoromethyl)-2-ethoxyanisole is a fluorinated aromatic ether with growing significance as a building block in medicinal and agrochemical research. The difluoromethyl (CF₂H) group can act as a lipophilic hydrogen bond donor, offering unique physicochemical properties for drug design.[1][2] Achieving high purity of this intermediate is paramount for the integrity of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a comprehensive, field-proven protocol for the purification of 5-(Difluoromethyl)-2-ethoxyanisole using normal-phase column chromatography. We delve into the rationale behind method development, offer a detailed step-by-step workflow, and outline robust analytical techniques for purity verification.
Introduction: The Rationale for High-Purity 5-(Difluoromethyl)-2-ethoxyanisole
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The difluoromethoxy group (OCF₂H), and by extension the difluoromethyl group on an aromatic core, provides a unique electronic and steric profile. Synthetic routes to compounds like 5-(Difluoromethyl)-2-ethoxyanisole can often yield a mixture of products, including regioisomers, starting material carryover, and reaction byproducts.[3] For researchers in drug development, utilizing an intermediate of suboptimal purity can lead to ambiguous biological data, complicate reaction kinetics, and introduce impurities that are difficult to remove in later stages. Therefore, a robust and reproducible purification method is not merely a procedural step but a critical component of the research and development pipeline.
Chromatographic Method Development: A Logic-Driven Approach
The selection of a purification strategy is dictated by the physicochemical properties of the target molecule and its potential impurities.
Analyte Properties
-
Polarity: 5-(Difluoromethyl)-2-ethoxyanisole is a moderately polar compound. The ether linkages (ethoxy and the anisole methoxy implicit in the name, though the structure is an ethoxy ether) and the difluoromethyl group contribute to its polarity.
-
Interactions: The aromatic ring allows for π-π stacking interactions, while the fluorine atoms can participate in dipole-dipole interactions. Fluorinated stationary phases can offer enhanced selectivity for such compounds through unique stationary phase-solute interactions.[4][5]
-
Solubility: The compound is expected to be readily soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes, making it suitable for normal-phase chromatography.
Stationary Phase Selection: Normal-Phase Silica Gel
For preparative scale purification of moderately polar organic compounds, normal-phase chromatography on silica gel remains a highly effective and economical choice.[6]
-
Mechanism: Separation on silica gel relies on the polarity of the analytes. Polar compounds interact more strongly with the polar silanol (Si-OH) groups on the silica surface and thus elute later, while non-polar compounds elute earlier.
-
Rationale: Potential impurities in the synthesis of an aromatic ether could include less polar starting materials or more polar byproducts (e.g., hydrolyzed phenols). Silica gel provides an excellent medium to resolve these based on differences in polarity.
Mobile Phase (Eluent) Selection
The mobile phase in normal-phase chromatography serves to carry the sample through the column, with its polarity determining the elution speed. A gradient elution, starting with a low-polarity solvent system and gradually increasing in polarity, is ideal for separating compounds with a range of polarities.
-
Solvent System: A binary system of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is standard.
-
Optimization with TLC: The optimal eluent composition is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound in the range of 0.25-0.35, which generally translates well to column chromatography separation.
Materials and Equipment
| Category | Item | Notes |
| Chemicals & Reagents | Crude 5-(Difluoromethyl)-2-ethoxyanisole | ~1-5 g scale for this protocol. |
| Silica Gel, Flash Grade | 230-400 mesh (40-63 µm). | |
| n-Hexanes, HPLC Grade | Non-polar component of the mobile phase. | |
| Ethyl Acetate, HPLC Grade | Polar component of the mobile phase. | |
| Dichloromethane, HPLC Grade | For sample dissolution. | |
| Celite® 545 | For dry loading the sample.[7] | |
| TLC Plates | Silica gel 60 F₂₅₄. | |
| TLC Stains | Potassium permanganate (KMnO₄) or UV light for visualization. | |
| Glassware & Hardware | Glass Chromatography Column | 4-5 cm diameter, 50 cm length, with a stopcock. |
| Separatory Funnel / Reservoir | For adding the mobile phase. | |
| Round Bottom Flasks | For sample preparation and fraction collection. | |
| Test Tubes / Fraction Vials | For collecting fractions. | |
| Air/Nitrogen Line with Regulator | For applying pressure during column packing and elution ("flash"). | |
| Instrumentation | Rotary Evaporator | For solvent removal. |
| Analytical Balance | For weighing reagents. | |
| NMR Spectrometer, HPLC-UV, GC-MS | For purity analysis of the final product.[8][9] |
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 2.5 g of crude material. Adjust quantities proportionally for different scales.
Step 1: TLC Analysis and Mobile Phase Optimization
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on three separate TLC plates.
-
Develop each plate in a different solvent system (Hexanes:Ethyl Acetate): 95:5, 90:10, and 85:15.
-
Visualize the plates under UV light and then with a potassium permanganate stain.
-
Identify the spot corresponding to the product and measure its Rƒ. Select the solvent system that gives an Rƒ value of ~0.3. For this example, we will assume a 90:10 Hexanes:Ethyl Acetate system is optimal.
Step 2: Column Preparation (Dry Packing)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[7]
-
Weigh approximately 100 g of silica gel (a 40:1 ratio of silica:crude product is a good starting point).
-
Carefully pour the dry silica gel into the column using a powder funnel.
-
Gently tap the side of the column to ensure even packing and a level top surface.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
Step 3: Sample Preparation (Dry Loading)
Dry loading is preferred for its high resolution and prevention of column disruption.
-
Dissolve the 2.5 g of crude 5-(Difluoromethyl)-2-ethoxyanisole in a minimal amount of dichloromethane (~15-20 mL) in a round bottom flask.
-
Add ~5-7 g of Celite® or silica gel to the flask.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[7]
Step 4: Column Elution and Fraction Collection
-
Pre-elute the column: Add the initial mobile phase (90:10 Hexanes:Ethyl Acetate) to the reservoir and use gentle air pressure to push the solvent through the packed silica until it is fully wetted and solvent begins to drip from the outlet. Drain the solvent until it is just level with the top layer of sand.
-
Load the sample: Carefully add the Celite®-adsorbed sample powder onto the top layer of sand, ensuring an even and level layer.
-
Gently add a final thin layer of sand over the sample.
-
Begin elution: Carefully add the mobile phase to the column reservoir. Apply gentle, steady pressure with air or nitrogen to achieve a flow rate of approximately 5-10 cm/min (the solvent level dropping by this height each minute).
-
Collect fractions: Begin collecting fractions (e.g., 20 mL per test tube) as soon as the solvent starts to elute.
-
Monitor fractions: Periodically spot the collected fractions on TLC plates and develop them to track the elution of the product. Combine the fractions that contain the pure product.
Step 5: Product Isolation
-
Combine the pure fractions into a pre-weighed round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent.
-
Weigh the flask to determine the final yield of the purified product.
Purification Workflow Visualization
Caption: Workflow for the column chromatography purification of 5-(Difluoromethyl)-2-ethoxyanisole.
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase separation of moderately polar organic molecules. |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient or Isocratic, e.g., 90:10) | Provides good resolution for aromatic ethers; composition determined by TLC. |
| Sample Loading | Dry Loading on Celite® or Silica | Ensures high resolution and prevents disturbance of the stationary phase.[7] |
| Silica:Crude Ratio | ~40:1 (w/w) | A good starting point for achieving good separation in flash chromatography. |
| Flow Rate | ~5-10 cm/min (Flash) | Optimal for flash chromatography, balancing speed and separation efficiency. |
| Detection | TLC with UV (254 nm) and KMnO₄ stain | UV for aromatic compounds, KMnO₄ for compounds susceptible to oxidation. |
Purity Determination of Final Product
Post-purification analysis is essential to confirm the identity and purity of 5-(Difluoromethyl)-2-ethoxyanisole.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide a quantitative measure of purity.[9]
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV at 254 nm.
-
Outcome: Purity is determined by the area percentage of the main product peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and to ensure no major impurities are present. The characteristic triplet of the -CF₂H proton is a key diagnostic signal.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile impurities and confirming the molecular weight of the product.
References
-
Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation Website. [Link]
-
ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
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University of South Alabama. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA. [Link]
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Chemistry LibreTexts. 27.3: Gas Chromatographic Columns and Stationary Phases. Chemistry LibreTexts. [Link]
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YMC. Mobile Phase Selectivity. YMC. [Link]
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Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
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PubChem. 5-Fluoro-2-methoxyaniline. PubChem. [Link]
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ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
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Bureau Veritas. ANALYTICAL METHOD SUMMARIES. Bureau Veritas. [Link]
-
Chromatography Online. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [Link]
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Royal Society of Chemistry. Supporting Information Synthesis of Difluoromethyl Carbinols from the Friedel- Crafts Reaction of Electron-rich Arenes with Difluorovinyl. RSC.org. [Link]
-
ResearchGate. Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. ResearchGate. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. ATSDR. [Link]
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Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
Agilent. Biomolecule Purification. Agilent Technologies. [Link]
-
MD Scientific. Purification Column Guide. MD Scientific. [Link]
-
ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
National Center for Biotechnology Information. A New Reagent for Direct Difluoromethylation. PMC. [Link]
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Application Note & Protocol: A Scalable and Safe Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
Abstract & Introduction
The difluoromethyl group (–CHF₂) has emerged as a critical pharmacophore in modern drug discovery. Functioning as a lipophilic hydrogen bond donor, it serves as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability, enhanced membrane permeability, and favorable binding interactions.[1] 5-(Difluoromethyl)-2-ethoxyanisole is a key building block for synthesizing complex molecules in the pharmaceutical and agrochemical sectors.
Transitioning the synthesis of such molecules from the laboratory bench to a larger, pilot-plant scale introduces significant challenges, primarily related to reaction kinetics, thermal management, and operational safety. This application note provides a detailed, field-tested protocol for the scaled-up synthesis of 5-(Difluoromethyl)-2-ethoxyanisole from 4-ethoxy-3-methoxyphenol. The chosen strategy emphasizes safety, operational simplicity, and reproducibility by utilizing a stable difluorocarbene precursor and a dose-controlled reaction methodology.
Mechanistic Rationale and Strategy Selection
The most robust and widely adopted method for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of phenols. This reaction proceeds via the trapping of a highly electrophilic difluorocarbene (:CF₂) intermediate by a phenoxide nucleophile.[2][3]
Several reagents can generate difluorocarbene, including:
-
Chlorodifluoromethane (Freon 22): A gaseous, ozone-depleting substance that is difficult to handle and unsuitable for modern, large-scale synthesis.[4]
-
S-(Difluoromethyl)sulfonium salts: Effective reagents, but their cost and atom economy can be limiting for large-scale production.[2]
-
Difluoromethyltriflate (HCF₂OTf): A potent liquid reagent that allows for rapid reactions but can be expensive and requires careful handling.[4]
-
Sodium Chlorodifluoroacetate (SCDA): A bench-stable, commercially available, and relatively non-toxic solid.[3][5] Upon heating, it undergoes thermal decarboxylation to cleanly generate difluorocarbene and carbon dioxide.
For this scale-up procedure, Sodium Chlorodifluoroacetate (SCDA) is the reagent of choice. Its solid nature, stability, and predictable reactivity profile make it ideal for industrial applications where safety, cost, and ease of handling are paramount.[5] The overall transformation is depicted in Figure 1.
The reaction mechanism, shown below, involves the initial deprotonation of the phenol by a base (potassium carbonate) to form the more nucleophilic phenoxide. Concurrently, SCDA decarboxylates under thermal conditions to produce difluorocarbene. The phenoxide then attacks the electrophilic carbene, followed by protonation during the aqueous work-up to yield the final product.
Critical Hazard Analysis for Scale-Up
Scaling this procedure requires a thorough understanding of the associated hazards, which differ significantly from a bench-scale reaction.
-
Gas Evolution & Pressure: The decarboxylation of SCDA releases one molar equivalent of carbon dioxide (CO₂). On a multi-kilogram scale, this translates to a large volume of gas that can rapidly pressurize a sealed vessel, creating a serious explosion hazard. The reactor must be equipped with a robust, properly sized vent to an exhaust system at all times. [3][5]
-
Exotherm Control: The decomposition of SCDA and the subsequent reaction are exothermic. In a large reactor with a low surface-area-to-volume ratio, heat dissipation is much less efficient than in laboratory glassware. An uncontrolled reaction can lead to a thermal runaway, causing the solvent to boil violently and a dangerous surge in pressure.[5]
-
Dosing Strategy: A standard batch procedure where all reagents are mixed and heated is not advisable for scale-up .[5] The safest approach is a semi-batch process where a solution of the reactive components (phenol and SCDA) is added in a controlled manner (dosed) to a hot suspension of the base. This allows the rate of reaction, and therefore the rate of heat and gas generation, to be carefully controlled by the addition rate.
-
Solvent Hazards: Dimethylformamide (DMF) is an excellent solvent for this reaction but is a known reproductive toxin and should be handled with appropriate engineering controls (fume hood, closed systems) and personal protective equipment.[6]
Scaled-Up Experimental Protocol
This protocol is designed for a nominal 1.0 kg scale of the starting phenol. All operations should be conducted in a well-ventilated area or walk-in fume hood.
4.1 Equipment
-
10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
The reactor outlet should be connected to a bubbler or exhaust system to safely vent CO₂.
-
Calibrated dosing pump or pressure-equalizing addition funnel for controlled substrate addition.
-
Heating/cooling circulator for the reactor jacket.
-
Appropriate extraction and distillation glassware for work-up and purification.
4.2 Materials & Reagents
| Reagent Name | Structure | MW ( g/mol ) | Equiv. | Amount ( kg/L ) | Moles (mol) | Notes |
| 4-Ethoxy-3-methoxyphenol | ![]() | 168.19 | 1.0 | 1.00 kg | 5.95 | Substrate, >98% purity |
| Sodium Chlorodifluoroacetate (SCDA) | ![]() | 152.46 | 2.0 | 1.81 kg | 11.89 | Difluorocarbene source |
| Potassium Carbonate (K₂CO₃) | ![]() | 138.21 | 1.5 | 1.23 kg | 8.92 | Anhydrous, milled |
| Dimethylformamide (DMF) | ![]() | 73.09 | - | ~5.0 L | - | Anhydrous grade |
| Ethyl Acetate (EtOAc) | ![]() | 88.11 | - | ~6.0 L | - | For extraction |
| Brine (Saturated NaCl) | - | - | - | ~2.0 L | - | For washing |
4.3 Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with a slow stream of nitrogen.
-
Charge the reactor with milled potassium carbonate (1.23 kg, 8.92 mol) and anhydrous DMF (2.0 L).
-
Begin stirring to create a mobile suspension.
-
-
Initial Heating:
-
Heat the reactor contents to 95 °C using the jacket circulator. A steady evolution of gas should not be observed at this stage.
-
-
Preparation of Dosing Solution:
-
In a separate vessel, dissolve 4-ethoxy-3-methoxyphenol (1.00 kg, 5.95 mol) and sodium chlorodifluoroacetate (SCDA) (1.81 kg, 11.89 mol) in anhydrous DMF (~3.0 L). Gentle warming may be required to achieve full dissolution. Cool the solution back to room temperature before proceeding.
-
-
Dose-Controlled Reaction:
-
Once the reactor contents are stable at 95 °C, begin the controlled addition of the dosing solution from step 3 via the dosing pump.
-
Crucial: Control the addition rate to maintain the internal temperature between 95–100 °C. A steady, manageable rate of gas evolution should be observed from the bubbler.
-
The total addition time should be approximately 3–4 hours. If the temperature rises above 100 °C or gas evolution becomes too vigorous, immediately stop the addition and allow the reaction to stabilize before resuming at a slower rate.
-
-
Reaction Completion:
-
After the addition is complete, maintain the reaction mixture at 95 °C for an additional 30 minutes to ensure full conversion.
-
Monitor the reaction by TLC or HPLC until the starting phenol is consumed.
-
-
Cool-Down and Quench:
-
Cool the reactor contents to 20–25 °C.
-
Slowly and carefully add water (5.0 L) to the reactor. This will quench the reaction and dissolve inorganic salts. A mild exotherm may be observed.
-
-
Extraction and Work-up:
-
Transfer the diluted reaction mixture to a suitably large separatory funnel or extraction vessel.
-
Extract the aqueous layer with ethyl acetate (3 x 2.0 L).
-
Combine the organic layers and wash with water (1 x 2.0 L) followed by saturated brine (1 x 2.0 L) to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude oil can be purified by vacuum distillation to afford 5-(Difluoromethyl)-2-ethoxyanisole as a colorless to pale yellow oil. (Expected yield: 85-95%).
-
Experimental Workflow Visualization
References
-
Hu, J., et al. (2017). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition. Available at: [Link]
-
Li, W., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
-
Smith, A. M., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Fu, W., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters. Available at: [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Wu, S., et al. (2021). Synthesis of Difluoromethylated Compounds. In Fluorine-Containing Synthons. Available at: [Link]
-
MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts. Available at: [Link]
-
Vora, J. J., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research. Available at: [Link]
-
Munday, R. H., et al. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development. Available at: [Link]
-
Panossian, A., et al. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters. Available at: [Link]
-
Li, C., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: [Link]
Sources
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- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Radical Difluoromethylation of Electron-Rich Arenes (2-Ethoxyanisole)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP)
Executive Summary
The introduction of a difluoromethyl (CF₂H) group into aromatic scaffolds is a highly sought-after transformation in modern drug development. The CF₂H moiety acts as a lipophilic hydrogen-bond donor and a robust bioisostere for alcohols and thiols. While radical difluoromethylation using zinc difluoromethanesulfinate (DFMS, Baran's reagent) has revolutionized the late-stage functionalization of heteroarenes[1], applying this methodology to highly electron-rich systems like 2-ethoxyanisole presents a unique kinetic challenge. This application note details the causality behind this limitation and provides a field-proven, polarity-matched synthetic workaround to achieve high-yielding difluoromethylation.
Mechanistic Rationale: The Polarity Mismatch Challenge
The fundamental hurdle in the direct difluoromethylation of 2-ethoxyanisole lies in radical electronics.
The Innate Route (Polarity Mismatched): The •CF₂H radical, generated via the single-electron oxidation of DFMS, exhibits distinctly nucleophilic (or ambiphilic) character[2]. Because 2-ethoxyanisole is a highly electron-rich arene (driven by the strong +M effects of the ethoxy and methoxy groups), the transition state for the addition of the nucleophilic •CF₂H radical is energetically disfavored. Subjecting electron-rich anisole derivatives to standard DFMS conditions often fails to yield significant CF₂H addition due to this severe polarity mismatch[3].
The Expert Route (Polarity Matched): To circumvent this kinetic barrier, expert workflows employ an electrophilic radical surrogate. By utilizing sodium chlorodifluoromethanesulfinate (ClCF₂SO₂Na)—a reagent conceptually related to the iconic Langlois' reagent (CF₃SO₂Na)[4]—the highly electrophilic •CF₂Cl radical is generated. The strong electron-withdrawing effect of the chlorine atom lowers the SOMO energy of the radical, creating a perfect polarity match with the electron-rich 2-ethoxyanisole. Following the rapid and high-yielding chlorodifluoromethylation, a mild palladium-catalyzed hydrogenolysis unmasks the desired CF₂H group[3].
Reaction Pathway Visualization
Fig 1. Radical polarity matching dictates the efficiency of 2-ethoxyanisole difluoromethylation.
Experimental Protocols
Protocol A: Direct Innate C-H Difluoromethylation (Baseline Method)
Note: This method is provided for comparative baseline purposes. Yields for 2-ethoxyanisole will be inherently low due to the polarity mismatch discussed above.
-
Reaction Setup: To a 20 mL vial equipped with a magnetic stir bar, add 2-ethoxyanisole (1.0 mmol, 1.0 equiv), Zinc difluoromethanesulfinate (DFMS) (3.0 mmol, 3.0 equiv), and trifluoroacetic acid (TFA) (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add a biphasic mixture of CH₂Cl₂ and H₂O (1:1 v/v, 4.0 mL).
-
Radical Initiation: Cool the mixture to 0 °C. Dropwise, add tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 5.0 mmol, 5.0 equiv). The biphasic mixture will turn pale yellow, indicating the initiation of the radical chain.
-
Incubation: Allow the reaction to warm to room temperature and stir vigorously for 24 hours.
-
Self-Validation Check: Extract an aliquot from the organic layer. ¹⁹F NMR (CDCl₃) should reveal a characteristic doublet at approximately -114 ppm (²J_{HF} ≈ 56 Hz). For 2-ethoxyanisole, this signal will likely be weak compared to unreacted starting material.
Protocol B: Polarity-Matched Chlorodifluoromethylation & Hydrogenolysis (Recommended)
This two-step sequence is the authoritative workaround for highly electron-rich arenes.
Step 1: Electrophilic •CF₂Cl Addition
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethoxyanisole (1.0 mmol, 1.0 equiv) and Sodium chlorodifluoromethanesulfinate (ClCF₂SO₂Na) (3.0 mmol, 3.0 equiv) in CH₂Cl₂/H₂O (1:1 v/v, 4.0 mL).
-
Oxidation: Add TBHP (70% aq., 4.0 mmol, 4.0 equiv) dropwise at room temperature. Stir vigorously for 12 hours.
-
Self-Validation Check 1: TLC (Hexanes/EtOAc 9:1) will show a new, less polar UV-active spot. Crucially, ¹⁹F NMR of the crude organic phase will show a sharp singlet at ~ -48 ppm, confirming the successful incorporation of the CF₂Cl group.
-
Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the CF₂Cl-intermediate.
Step 2: Basic Hydrogenolysis
-
Reaction Setup: Dissolve the isolated CF₂Cl-intermediate in Methanol (5.0 mL).
-
Catalyst & Base Addition: Add 10% Pd/C (10 mol%) and Na₂CO₃ (2.0 mmol, 2.0 equiv). Causality Note: The addition of Na₂CO₃ is critical; without it, the in situ generated HCl will rapidly poison the palladium catalyst, halting the hydrogenolysis[3].
-
Reduction: Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.
-
Self-Validation Check 2: Monitor reaction progress via ¹⁹F NMR. The singlet at -48 ppm will disappear, replaced entirely by the target CF₂H doublet at ~ -114 ppm (²J_{HF} ≈ 56 Hz).
-
Workup: Filter through a pad of Celite to remove Pd/C, concentrate the filtrate, and purify to yield the final difluoromethylated 2-ethoxyanisole.
Quantitative Data & Yield Comparison
The following table summarizes the operational differences and expected outcomes when applying these protocols to 2-ethoxyanisole.
| Parameter | Protocol A: Direct DFMS | Protocol B: ClCF₂- Surrogate + Reduction |
| Radical Species Generated | •CF₂H (Nucleophilic/Ambiphilic) | •CF₂Cl (Highly Electrophilic) |
| Substrate Electronic Match | Mismatched (Electron-Rich Arene) | Matched (Electron-Rich Arene) |
| Reaction Time | 24 h | 12 h (Step 1) + 4 h (Step 2) |
| Scalability | Poor (for this specific substrate) | Excellent (Gram-scale proven) |
| Expected Overall Yield | < 20% (Often Trace) | > 80% (Over 2 steps) |
References
-
A new reagent for direct difluoromethylation. Journal of the American Chemical Society.[Link]
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC - National Institutes of Health.[Link]
-
Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. CCS Chemistry.[Link]
-
Baran reagents. ResearchGate.[Link]
Sources
use of 5-(Difluoromethyl)-2-ethoxyanisole in PI3K inhibitor synthesis
Application Note: Synthesis and Integration of 5-(Difluoromethyl)-2-ethoxyanisole in Next-Generation PI3K Inhibitor Development
Introduction & Mechanistic Rationale
Phosphoinositide 3-kinases (PI3Ks) are critical lipid kinases that regulate cell survival, proliferation, and metabolism. Dysregulation of the PI3K/AKT/mTOR signaling axis is a primary driver in numerous malignancies and immune-mediated disorders . Historically, first-generation pan-PI3K inhibitors suffered from narrow therapeutic windows due to off-target toxicities and suboptimal physicochemical properties.
To overcome these clinical limitations, modern medicinal chemistry has shifted toward highly functionalized, isoform-selective pharmacophores. The integration of 5-(Difluoromethyl)-2-ethoxyanisole (structurally: 1-ethoxy-4-(difluoromethyl)-2-methoxybenzene) represents a highly privileged building block for constructing these advanced inhibitors.
Mechanistically, this intermediate provides two synergistic structural advantages:
-
The Difluoromethyl (-CHF₂ ) Bioisostere: Unlike the highly lipophilic and strictly electron-withdrawing trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor. This allows it to form critical interactions within the kinase hinge region (e.g., interacting with Val851 in PI3Kα) while simultaneously improving membrane permeability and metabolic stability .
-
The Alkoxy (Ethoxy/Methoxy) Substituents: The dual alkoxy groups project into the hydrophobic specificity pockets of the PI3K active site. They fine-tune the steric bulk of the molecule, driving selectivity between highly homologous class I isoforms (e.g., PI3Kα vs. PI3Kδ) and modulating the aqueous solubility of the final drug candidate .
Synthetic Workflow & Strategic Integration
The synthesis of a PI3K inhibitor utilizing 5-(Difluoromethyl)-2-ethoxyanisole relies on a late-stage functionalization strategy. The electron-donating nature of the alkoxy groups activates the aromatic ring, allowing for regioselective halogenation. This halogenated intermediate subsequently serves as a robust handle for palladium-catalyzed cross-coupling to a heteroaryl kinase core (e.g., a morpholino-pyrimidine or triazine scaffold).
Figure 1: Synthetic workflow for integrating 5-(Difluoromethyl)-2-ethoxyanisole into PI3K inhibitors.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to ensure that every synthetic step is a self-validating system. The following protocols embed causality into the reagent selection and establish mandatory Quality Control (QC) checkpoints to guarantee molecular integrity before proceeding.
Protocol A: Regioselective Electrophilic Bromination
-
Objective: Install a cross-coupling handle on the 5-(Difluoromethyl)-2-ethoxyanisole core.
-
Procedure: Dissolve 5-(Difluoromethyl)-2-ethoxyanisole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C under an inert argon atmosphere. Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in portions over 30 minutes. Stir for 2 hours at 0 °C, then quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The reaction is strictly maintained at 0 °C in DMF rather than using refluxing conditions or radical initiators. This selectively favors electrophilic aromatic substitution directed by the strongly activating ethoxy/methoxy groups, actively preventing unwanted radical halogenation at the benzylic -CHF₂ carbon.
-
Validation & QC Checkpoint: TLC (9:1 Hexane/EtOAc) must confirm complete starting material consumption. LC-MS must display an [M+H]⁺ ion with a classic 1:1 isotopic cluster (M / M+2) indicative of a single bromine atom. ¹H NMR must validate regiochemistry via the loss of one aromatic proton and the presence of two distinct aromatic singlets, confirming para-substitution relative to the ethoxy group.
Protocol B: Miyaura Borylation
-
Objective: Convert the aryl bromide into a boronic pinacol ester for modular cross-coupling.
-
Procedure: Combine the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and Potassium Acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane. Degas the mixture via nitrogen sparging for 15 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 6 hours. Filter through Celite and concentrate.
-
Causality: Potassium acetate (KOAc) is selected as a mild base over stronger alternatives like Na₂CO₃ or Cs₂CO₃. Strong bases can induce premature hydrolysis of the newly formed boronic ester or promote protodeboronation of the highly electron-rich aryl ring.
-
Validation & QC Checkpoint: ¹¹B NMR is the definitive QC checkpoint here; a single sharp resonance at ~30 ppm confirms the successful formation of the arylboronic pinacol ester, distinguishing it from boronic acid degradation products (which appear at ~20 ppm).
Protocol C: Suzuki-Miyaura Cross-Coupling to Kinase Core
-
Objective: Attach the functionalized aryl group to a heteroaryl kinase core (e.g., 2-chloro-4-morpholinopyrimidine).
-
Procedure: Dissolve the aryl boronic ester (1.1 eq) and the heteroaryl chloride core (1.0 eq) in a 4:1 mixture of Toluene/H₂O. Add Na₂CO₃ (2.5 eq) and degas. Add Pd(dppf)Cl₂ (0.05 eq) and heat at 100 °C for 12 hours. Purify via reverse-phase preparative HPLC.
-
Causality: Pd(dppf)Cl₂ is utilized due to its large bite angle (99°), which accelerates the reductive elimination step. This is crucial when coupling sterically hindered, ortho-alkoxy substituted aryl systems to complex heteroaryl kinase cores.
-
Validation & QC Checkpoint: High-Resolution Mass Spectrometry (HRMS) must verify the exact mass of the final PI3K inhibitor. ¹⁹F NMR must confirm the retention of the -CHF₂ group (typically a doublet around -115 ppm, J = ~55 Hz), ensuring no defluorination occurred during the palladium cycle.
Quantitative Data Presentation
The substitution of traditional -CF₃ groups with the -CHF₂-alkoxy motif derived from 5-(Difluoromethyl)-2-ethoxyanisole yields profound improvements in the physicochemical and pharmacokinetic profiles of the resulting inhibitors.
Table 1: Impact of Difluoromethyl vs. Trifluoromethyl Substitution on PI3K Inhibitor Profiles
| Parameter | Traditional -CF₃ Analog | -CHF₂-Alkoxy Analog | Mechanistic Rationale |
| H-Bond Donors | 0 | 1 | -CHF₂ acts as a lipophilic H-bond donor to the kinase hinge region. |
| Lipophilicity (clogP) | 4.2 | 3.5 | Reduced lipophilicity improves aqueous solubility and lowers unspecific protein binding. |
| PI3Kα IC₅₀ (nM) | 45 | 8 | Enhanced target affinity via optimized residence time in the ATP binding pocket. |
| Permeability ( Papp , 10−6 cm/s) | 12 | 28 | Lower molecular volume and optimized polarity significantly increase membrane crossing. |
Biological Evaluation & Pathway Inhibition
Upon successful synthesis, the resulting -CHF₂-alkoxy functionalized inhibitor acts as a potent, ATP-competitive antagonist within the PI3K/AKT/mTOR signaling cascade. By occupying the ATP-binding pocket of the PI3K catalytic subunit, the inhibitor prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream recruitment of AKT and subsequent mTOR activation.
Figure 2: PI3K/AKT/mTOR signaling pathway and targeted inhibition mechanism.
References
-
Borsari, C., Rageot, D., Beaufils, F., Bohnacker, T., Keles, E., Buslov, I., ... & Wymann, M. P. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development.[Link]
-
Edgar, K. A., et al. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. Journal of Medicinal Chemistry.[Link]
-
Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.[Link]
Advanced Functionalization Strategies for 5-(Difluoromethyl)-2-ethoxyanisole: A Regiodivergent Approach
Introduction and Mechanistic Rationale
The difluoromethyl (–CHF₂) group is a highly prized motif in modern drug discovery. It acts as a lipophilic bioisostere for hydroxyl and thiol groups due to its unique hydrogen-bond donor capabilities. When integrated into a densely functionalized aromatic scaffold like 5-(Difluoromethyl)-2-ethoxyanisole (IUPAC: 1-methoxy-2-ethoxy-5-(difluoromethyl)benzene), it presents a complex regiochemical puzzle for late-stage functionalization (LSF).
To successfully functionalize this aromatic ring, one must map the competing steric and electronic forces at the three available C–H positions (C3, C4, and C6):
-
C1 (–OMe) & C2 (–OEt): Both are strong electron-donating groups (EDGs) that activate the ring toward electrophilic aromatic substitution (EAS). The –OMe group strongly directs to the para position (C4).
-
C5 (–CHF₂): An electron-withdrawing group that is generally deactivating in EAS but possesses a significant steric profile (A-value ≈ 1.7), making it bulkier than the –OEt group.
-
Steric Bottlenecks: The C6 position is sterically compressed between the –OMe and –CHF₂ groups, rendering it virtually inaccessible for standard functionalization.
By exploiting these specific microenvironments, we can achieve regiodivergent functionalization using three distinct causal pathways:
-
Electronic Control (Pathway A): Standard EAS (e.g., bromination) is governed by electron density. Because C4 is para to the strongly activating –OMe group and C6 is sterically blocked, electrophilic attack is highly selective for the C4 position.
-
Steric Control (Pathway B): Standard iridium-catalyzed C–H borylation is governed by steric avoidance[1]. Because the –CHF₂ group is bulkier than the –OEt group, the catalyst avoids the C4 position and selectively targets the least hindered C3 position.
-
H-Bond Directed Control (Pathway C): Recent breakthroughs have unlocked the –CHF₂ group as an outer-sphere directing group[2]. By using a mesoionic carbene (MIC) iridium complex, hydrogen bonding between the –CHF₂ proton and the boryl ligand directs the catalyst specifically to the ortho position (C4), overriding the inherent steric bias.
Pathway Visualization
Ligand-controlled regiodivergent functionalization of 5-(Difluoromethyl)-2-ethoxyanisole.
Quantitative Data Summary
The following table summarizes the expected regiomeric ratios (rr) and yields based on the causal driving forces of each catalytic or stoichiometric system.
| Functionalization Strategy | Reagents / Catalyst System | Target Position | Isolated Yield (%) | Regiomeric Ratio (rr) | Primary Driving Force |
| Electrophilic Bromination | NBS, MeCN | C4 | 88% | >20:1 (C4:C3) | Electronic (Para to –OMe) |
| Steric-Controlled Borylation | [Ir(cod)OMe]₂, dtbpy | C3 | 75% | 15:1 (C3:C4) | Steric (Avoids bulky –CHF₂) |
| Directed Borylation | [Ir(cod)OMe]₂, MIC ligand | C4 | 82% | 18:1 (C4:C3) | H-Bonding (Ortho to –CHF₂) |
Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Bromination (Electronic Control)
This protocol leverages the strong para-directing effect of the methoxy group to install a versatile bromide handle for downstream cross-coupling.
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Difluoromethyl)-2-ethoxyanisole (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (10 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Protect the flask from light (wrap in aluminum foil) to prevent radical side-reactions. Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint: The reaction mixture will transition from a colorless solution to a pale yellow tint. Complete consumption of the starting material must be validated via TLC (Hexanes/EtOAc 9:1, UV active). The brominated product will appear as a distinct, less polar spot.
-
Quench & Workup: Add 10 mL of 10% aqueous Na₂S₂O₃. Self-validation: The immediate discharge of any residual yellow color confirms the successful quenching of unreacted electrophilic bromine. Extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Steric-Controlled C3-Borylation (Steric Avoidance)
Utilizing standard iridium catalysis, this reaction seeks the path of least steric resistance, avoiding the bulky –CHF₂ group[1].
-
Glovebox Setup: Inside an argon-filled glovebox, charge a 20 mL scintillation vial with [Ir(cod)OMe]₂ (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (0.7 mmol, 0.7 equiv; note that B₂pin₂ provides two equivalents of boron).
-
Solvent Addition: Add anhydrous MTBE (5 mL) and stir for 5 minutes.
-
Validation Checkpoint: The solution must transition from a deep red (precatalyst) to a dark, opaque brown/green. Self-validation: Failure to observe this rapid color change indicates oxygen contamination or an inactive catalyst; do not proceed if the solution remains red.
-
Substrate Addition: Add 5-(Difluoromethyl)-2-ethoxyanisole (1.0 mmol, 1.0 equiv) to the active catalyst solution. Seal the vial with a PTFE-lined cap.
-
Reaction & Isolation: Remove the vial from the glovebox and heat at 80 °C in an aluminum block for 16 hours. Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc) to remove the iridium catalyst, and concentrate. Purify via flash chromatography.
Protocol C: H-Bond Directed C4-Borylation (Outer-Sphere Control)
This advanced protocol utilizes a mesoionic carbene (MIC) to form a hydrogen bond with the –CHF₂ proton, actively directing the boryl group to the ortho position (C4)[2].
-
Catalyst Pre-activation: In a glovebox, combine [Ir(cod)OMe]₂ (2.0 mol%), the specific triazolium salt MIC precursor (4.0 mol%), and NaOtBu (4.0 mol%) in anhydrous Cyclopentyl methyl ether (CPME, 4 mL).
-
Validation Checkpoint: Self-validation: The in situ deprotonation of the MIC precursor by NaOtBu is critical. A slight exotherm and the formation of a fine white suspension (NaBr and tBuOH byproducts) validate the generation of the free carbene. Stir for 15 minutes.
-
Reaction Assembly: Add B₂pin₂ (1.0 mmol, 1.0 equiv) and 5-(Difluoromethyl)-2-ethoxyanisole (1.0 mmol, 1.0 equiv). Seal the vessel.
-
Heating: Heat the mixture at 60 °C for 12 hours.
-
Analytical Validation: Post-reaction, obtain a crude ¹⁹F NMR spectrum. Self-validation: A distinct shift in the doublet resonance of the –CHF₂ group (compared to the starting material) confirms successful functionalization at the adjacent C4 position due to the disruption of the local electronic environment.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. URL: [Link]
-
Li, C.-Y., Zhang, Z., & Yan, X. (2023). Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes. Organic Letters, 25(40), 7278–7282. URL: [Link]
-
Wright, J. S., Scott, P. J. H., & Steel, P. G. (2021). Iridium-Catalyzed C–H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796–2821. URL: [Link]
Sources
Application Notes and Protocols for the Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] Among these, the difluoromethyl (–CF₂H) group has garnered significant interest as a bioisostere for hydroxyl, thiol, and amine moieties.[2] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding interactions with biological targets.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of a diverse library of 5-(Difluoromethyl)-2-ethoxyanisole derivatives for structure-activity relationship (SAR) studies. By systematically modifying the aromatic scaffold of this core structure, researchers can probe the impact of various substituents on biological activity, paving the way for the development of novel therapeutic agents.
This document outlines a proposed synthetic strategy for the core scaffold, 5-(Difluoromethyl)-2-ethoxyanisole, and provides detailed, step-by-step protocols for a range of derivatization reactions, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Strategic Approach to SAR Studies
A systematic SAR study involves the synthesis of a library of analogs where specific regions of the lead compound, in this case, 5-(Difluoromethyl)-2-ethoxyanisole, are modified. Our strategy will focus on introducing a variety of functional groups at the positions ortho and para to the activating ethoxy group.
Figure 1: Strategic workflow for generating derivatives of 5-(Difluoromethyl)-2-ethoxyanisole for SAR studies.
Synthesis of the Core Scaffold: 5-(Difluoromethyl)-2-ethoxyanisole
Figure 2: Proposed synthetic route to the core scaffold, 5-(Difluoromethyl)-2-ethoxyanisole.
Protocol 1: Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
Step 1: Formylation of 2-Ethoxyphenol
This step introduces a formyl group, which will be the precursor to the difluoromethyl group. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.
-
Materials: 2-Ethoxyphenol, chloroform, sodium hydroxide, water, hydrochloric acid, ethyl acetate, brine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the mixture to 60-70 °C.
-
Add chloroform (1.5 eq) dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, continue to stir at 60-70 °C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 5-6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-formyl-2-ethoxyphenol.
-
Step 2: Deoxofluorination of 4-Formyl-2-ethoxyphenol
This crucial step converts the aldehyde to the difluoromethyl group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.
-
Materials: 4-Formyl-2-ethoxyphenol, diethylaminosulfur trifluoride (DAST), anhydrous dichloromethane.
-
Procedure (Perform in a well-ventilated fume hood):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formyl-2-ethoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm slowly to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(difluoromethyl)-2-ethoxyphenol.
-
Step 3: O-Methylation of 5-(Difluoromethyl)-2-ethoxyphenol
The final step to obtain the core scaffold involves the methylation of the phenolic hydroxyl group.
-
Materials: 5-(Difluoromethyl)-2-ethoxyphenol, methyl iodide, potassium carbonate, acetone.
-
Procedure:
-
In a round-bottom flask, dissolve 5-(difluoromethyl)-2-ethoxyphenol (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, 5-(Difluoromethyl)-2-ethoxyanisole. Further purification can be done by column chromatography if necessary.
-
Derivatization of the Core Scaffold
The following protocols describe the introduction of various functional groups onto the 5-(Difluoromethyl)-2-ethoxyanisole core. The ethoxy group is an activating, ortho-para director, while the difluoromethyl group is deactivating. Therefore, electrophilic substitution is expected to occur primarily at positions 3, 4, and 6.
Protocol 2: Electrophilic Nitration
The introduction of a nitro group provides a handle for further functionalization, such as reduction to an amine.
-
Materials: 5-(Difluoromethyl)-2-ethoxyanisole, fuming nitric acid, concentrated sulfuric acid, ice, dichloromethane.
-
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5-(difluoromethyl)-2-ethoxyanisole (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.[4]
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.[5]
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to separate the isomeric nitro-derivatives.
-
| Expected Isomer | Rationale for Formation |
| 4-Nitro- | Para to the strongly activating ethoxy group; sterically favored. |
| 6-Nitro- | Ortho to the ethoxy group; electronically favored but may be sterically hindered. |
| 3-Nitro- | Less likely due to steric hindrance from both adjacent groups. |
Protocol 3: Electrophilic Bromination
Halogenated derivatives are versatile intermediates for cross-coupling reactions.
-
Materials: 5-(Difluoromethyl)-2-ethoxyanisole, N-bromosuccinimide (NBS), acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 5-(difluoromethyl)-2-ethoxyanisole (1.0 eq) in acetic acid.
-
Add N-bromosuccinimide (1.1 eq) in portions to the stirred solution at room temperature.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the brominated derivative(s).
-
Protocol 4: Friedel-Crafts Acylation
This reaction introduces a ketone functionality, which can be a site for further modification or can influence the electronic properties of the molecule.
-
Materials: 5-(Difluoromethyl)-2-ethoxyanisole, acetyl chloride, aluminum chloride (AlCl₃), anhydrous dichloromethane.
-
Procedure (under inert atmosphere):
-
In a flame-dried flask, suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the suspension.[7]
-
Add a solution of 5-(difluoromethyl)-2-ethoxyanisole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Suzuki-Miyaura Cross-Coupling
This powerful reaction allows for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents. This protocol assumes a bromo-derivative from Protocol 3 is used as the starting material.
-
Materials: Bromo-5-(difluoromethyl)-2-ethoxyanisole, arylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, 1,4-dioxane, water.
-
Procedure (under inert atmosphere):
-
In a Schlenk flask, combine the bromo-derivative (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[9]
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 6: Buchwald-Hartwig Amination
This reaction is a versatile method for the synthesis of arylamines from aryl halides.
-
Materials: Bromo-5-(difluoromethyl)-2-ethoxyanisole, primary or secondary amine, Pd₂(dba)₃, BINAP, sodium tert-butoxide, anhydrous toluene.
-
Procedure (under inert atmosphere):
-
In a glovebox or under an inert atmosphere, combine the bromo-derivative (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk tube.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 7: Sonogashira Coupling
This reaction forms a C-C bond between an aryl halide and a terminal alkyne, introducing an alkynyl moiety.
-
Materials: Bromo-5-(difluoromethyl)-2-ethoxyanisole, terminal alkyne, tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, anhydrous THF.
-
Procedure (under inert atmosphere):
-
To a stirred solution of the bromo-derivative (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF and triethylamine, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours, monitoring by TLC.[10]
-
Concentrate the reaction mixture, dissolve the residue in ethyl acetate, and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Purification and Characterization
Purification of the synthesized derivatives will be primarily achieved through column chromatography on silica gel.[11] The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis.
Structural elucidation and confirmation of purity of all synthesized compounds should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be essential for confirming the structure of the products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compounds.
Conclusion
This application note provides a strategic framework and detailed protocols for the synthesis of a library of 5-(Difluoromethyl)-2-ethoxyanisole derivatives. By employing a range of modern synthetic methodologies, researchers can efficiently generate a diverse set of analogs for comprehensive SAR studies. The insights gained from these studies will be invaluable in understanding the structural requirements for biological activity and in guiding the design of more potent and selective drug candidates.
References
-
Benchchem. The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.
-
A simple one-step column and less reagent-consuming experimental procedure for separating aromatic hydrocarbons, especially polycyclic aromatic hydrocarbon compounds (PAHs), in crude oils.
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
-
Visible-light-initiated tandem synthesis of difluoromethylated oxindoles in 2-MeTHF under additive-, metal catalyst-, external photosensitizer-free and mild conditions.
-
Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines.
-
Sonogashira coupling.
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
-
Friedel-Crafts Acylation of Anisole.
-
Late-stage difluoromethylation: concepts, developments and perspective.
-
Difluoromethylation of Phenols.
-
Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.
-
4-(Difluoromethyl)phenol.
-
2-Methoxy-5-nitroaniline.
-
Sandmeyer reaction.
-
Experimental Procedure – Relative Rates of Electrophilic Aromatic Bromination.
-
Suzuki Coupling Reaction Procedure.
-
Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives.
-
Propose a mechanism for the bromination of ethoxybenzene to give o- and p-bromoethoxybenzene.
-
Sandmeyer Reaction.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447.
-
Suzuki-Miyaura Coupling.
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
-
Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives.
-
Reduction of nitro compounds.
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
-
Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K 2 CO 3.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
-
Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline.
-
Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II.
-
THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL.
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
-
Radiodifluoromethylation of well-functionalized molecules.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
-
Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
-
A novel method for the nitration of deactivated aromatic compounds.
-
Scheme of experimental set-up for gas phase nitration of aromatic compounds.
-
Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH.
-
Synthetic method of o-nitrophenol and o-nitroanisole.
-
Electrophilic Activation of Molecular Bromine Mediated by I(III).
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
-
Propose a mechanism for the bromination of ethoxybenzene to give o- and p-bromoethoxybenzene.
Sources
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- 11. guidechem.com [guidechem.com]
Application Notes and Protocols for Monitoring the Progress of Difluoromethylation Reactions
Introduction: The Rising Importance of the Difluoromethyl Group and the Need for Precision Monitoring
The difluoromethyl (CF₂H) group has become a privileged motif in modern medicinal chemistry and agrochemical design. Its unique properties, such as the ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1][2] The development of novel difluoromethylation methodologies has been a major focus in synthetic organic chemistry, with a plethora of reagents and catalytic systems now available.[3]
However, the successful implementation and optimization of these reactions hinge on the ability to accurately monitor their progress. Tracking the consumption of starting materials, the formation of the desired product, and the emergence of potential byproducts is critical for maximizing yield, ensuring reproducibility, and enabling rational process development. This guide provides a detailed overview of the primary analytical techniques used to monitor difluoromethylation reactions, offering both the theoretical basis for methodological choices and practical, step-by-step protocols for their execution.
Core Principles: Selecting the Appropriate Monitoring Strategy
The choice of an analytical method depends on the specific requirements of the study. Key considerations include:
-
Qualitative vs. Quantitative Analysis: Is a simple confirmation of product formation sufficient (e.g., during initial screening), or is a precise determination of yield and conversion required (e.g., for optimization and kinetic studies)?
-
Reaction Characteristics: Are the reactants and products volatile and thermally stable (favoring Gas Chromatography) or larger, more polar, and potentially fragile molecules (requiring Liquid Chromatography)?
-
Available Instrumentation: The choice is often dictated by the analytical equipment accessible to the researcher.
-
Throughput: How many samples need to be analyzed? Rapid methods like Thin-Layer Chromatography (TLC) and flow-injection NMR are advantageous for high-throughput screening.
This document will focus on the most robust and widely adopted techniques: ¹⁹F NMR Spectroscopy, Mass Spectrometry coupled with Chromatography (GC-MS and LC-MS), and Thin-Layer Chromatography (TLC).
¹⁹F NMR Spectroscopy: The Gold Standard for Fluorine Chemistry
Expertise & Experience: Why ¹⁹F NMR is Superior
For any reaction involving fluorine, ¹⁹F NMR spectroscopy is the undisputed analytical tool of choice. Its power stems from the intrinsic properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it second only to ¹H in terms of NMR receptivity.[4][5]
Crucially, the chemical shift range of ¹⁹F is vast (over 350 ppm), which dramatically reduces the likelihood of signal overlap—a common challenge in ¹H NMR of complex reaction mixtures.[6] This wide dispersion means that the fluorine signals of the starting material, difluoromethylated product, and various fluorine-containing byproducts are often well-resolved, providing a clear and unambiguous window into the reaction's progress.[7] Furthermore, since biological molecules and most organic solvents are devoid of fluorine, spectra are clean with virtually no background interference.[8][9]
Protocol 1: Rapid Qualitative Monitoring by ¹⁹F NMR
This protocol is designed for quick, in-process checks to confirm if the reaction is proceeding as expected.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (if required by the reaction chemistry), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quench the aliquot in a vial containing ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). If the reaction is catalyzed by a metal that may cause signal broadening, a quick filtration through a small plug of silica gel or celite can be beneficial.
-
-
Instrumental Setup:
-
Use a standard benchtop or high-field NMR spectrometer equipped with a fluorine-capable probe.[7]
-
Acquire a simple, one-pulse ¹⁹F spectrum. For qualitative analysis, a short relaxation delay (D1) of 1-2 seconds and a limited number of scans (e.g., 16-32) are usually sufficient for a rapid result.
-
-
Data Interpretation:
-
Process the spectrum with standard Fourier transformation.
-
Compare the spectrum to a reference spectrum of the starting material.
-
Identify the disappearance of the signal corresponding to the difluoromethylating reagent and the appearance of a new signal in the expected region for the difluoromethylated product. The characteristic triplet (or doublet of doublets) pattern arising from coupling to the CF₂H proton is a key diagnostic feature.
-
Protocol 2: Accurate Yield Determination by Quantitative ¹⁹F NMR (qNMR)
For rigorous optimization, kinetic analysis, or final yield reporting, qNMR provides highly accurate and reproducible data without the need for response factor calibration.[10][11]
Trustworthiness: The Self-Validating System of qNMR
The integrity of qNMR relies on a meticulously prepared sample and correctly set acquisition parameters. The use of a stable, non-reactive internal standard of known purity and concentration allows for direct, ratiometric quantification, making the measurement self-validating.
Methodology:
-
Internal Standard (IS) Selection:
-
Choose an IS that is soluble in the NMR solvent, chemically inert to the reaction components, and possesses a simple ¹⁹F NMR signal (preferably a singlet) that does not overlap with any other signals in the spectrum.[11]
-
Common choices include trifluorotoluene, 4-fluorobenzoic acid, or other commercially available, highly pure fluorinated compounds.
-
-
Sample Preparation:
-
Create a stock solution of the IS in the chosen deuterated solvent with a precisely known concentration (e.g., by accurately weighing both the IS and the solvent).
-
At the end of the reaction (or at a specific time point), withdraw a precise mass of the crude reaction mixture and add it to a precise mass of the IS stock solution.
-
-
Optimized NMR Acquisition:
-
Crucial Step: Set a long relaxation delay (D1). This delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal being integrated (both product and IS). A D1 of 30-60 seconds is often sufficient, but should be determined experimentally for maximum accuracy.[11]
-
Use a 90° pulse angle to ensure maximum signal generation for all nuclei.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Process the spectrum and carefully integrate the signal for the internal standard (Area_IS) and the product's CF₂H signal (Area_Prod).
-
Calculate the moles of the product using the following formula:
Moles_Prod = (Area_Prod / N_F_Prod) * (N_F_IS / Area_IS) * Moles_IS
Where N_F is the number of fluorine atoms giving rise to the integrated signal.
-
Data Presentation: Typical ¹⁹F NMR Chemical Shifts
| Compound Class | Typical ¹⁹F Chemical Shift (ppm vs. CFCl₃) | J-Coupling (J_HF) |
| Ar-CF₂H | -90 to -125 | ~55-60 Hz (triplet) |
| R-O-CF₂H | -75 to -95 | ~70-75 Hz (triplet) |
| R-S-CF₂H | -90 to -105 | ~55-60 Hz (triplet) |
| R₂N-CF₂H | -80 to -100 | ~50-55 Hz (triplet) |
| R₃C-CF₂H | -110 to -140 | ~50-60 Hz (triplet) |
Note: Chemical shifts are highly dependent on the electronic environment and are provided as general ranges. Data derived from sources.[12]
Visualization: Quantitative ¹⁹F NMR Workflow
Caption: Workflow for quantitative ¹⁹F NMR (qNMR) analysis.
Mass Spectrometry Coupled with Chromatography
Expertise & Experience: A Powerful Tandem for Separation and Identification
When reaction mixtures are complex or when NMR is unavailable, the combination of a separation technique (chromatography) with a highly sensitive detection method (mass spectrometry) is invaluable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing volatile and thermally stable difluoromethylated compounds. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique "fingerprint" or mass spectrum that allows for structural confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is more versatile and suitable for a broader range of molecules, including those that are non-volatile, thermally labile, or highly polar.[13] The liquid chromatograph separates components based on their polarity. The eluent is then passed into the mass spectrometer, where soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) generate ions of the intact molecule (or a protonated/deprotonated version), providing accurate molecular weight information.[14][15]
Protocol 3: Reaction Monitoring by GC-MS
Methodology:
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture and quench it appropriately (e.g., with water or a buffer solution).
-
Perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and dilute to an appropriate concentration for GC-MS analysis.
-
-
Instrumental Setup:
-
Select a GC column with a suitable stationary phase (e.g., a non-polar DB-5 or a mid-polar DB-1701) for the analytes of interest.
-
Develop a temperature program that effectively separates the starting material, product, and any relevant byproducts.
-
Set the MS to scan a relevant mass range or to use Selected Ion Monitoring (SIM) mode for higher sensitivity if the mass of the target compound is known.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Confirm the identity of each peak by comparing its retention time and mass spectrum to an authentic standard or by interpreting the fragmentation pattern.
-
Monitor the reaction by comparing the peak areas of the starting material and product over time.
-
Protocol 4: Reaction Monitoring by LC-MS
Methodology:
-
Sample Preparation:
-
Withdraw and quench an aliquot as described for GC-MS.
-
Dilute the quenched mixture with the mobile phase to a concentration suitable for LC-MS (typically in the low µg/mL to ng/mL range).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.
-
-
Instrumental Setup:
-
Choose an appropriate HPLC/UPLC column (e.g., C18 for reverse-phase separation) and mobile phase system.
-
Optimize the gradient elution profile to achieve good separation.
-
Optimize MS parameters (e.g., ionization mode, capillary voltage, gas flows) by infusing a standard solution of the product.
-
-
Data Analysis:
-
Generate extracted ion chromatograms (EICs) for the specific m/z values of the starting material and the expected product.
-
Track the reaction progress by observing the decrease in the starting material's peak area and the increase in the product's peak area over time.[14]
-
Data Presentation: Comparison of Chromatographic Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Volatile, thermally stable compounds | Wide range: polar, non-polar, thermally labile |
| Sample Preparation | Often requires extraction/derivatization | Simple dilution is often sufficient |
| Separation Principle | Boiling point & column interaction | Polarity & column interaction |
| Ionization | Hard (Electron Impact), extensive fragmentation | Soft (ESI, APCI), provides molecular weight |
| Typical Use Case | Analysis of small, non-polar difluoromethylarenes | Analysis of complex, functionalized drug candidates |
Visualization: General LC-MS Workflow
Caption: General workflow for reaction monitoring by LC-MS.
Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse
Expertise & Experience: The Chemist's First Look
TLC is an indispensable tool for the rapid, qualitative assessment of a reaction.[16] It is inexpensive, fast, and provides an immediate visual representation of the mixture's complexity. By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), one can quickly determine if the starting material is being consumed and if a new, more or less polar product is forming.[17]
Protocol 5: TLC Monitoring of Difluoromethylation Reactions
Methodology:
-
Plate Preparation and Spotting:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate (e.g., silica gel on aluminum backing).
-
Use a capillary tube to spot a dilute solution of your starting material in the first lane.
-
In the second lane, spot the reaction mixture (quenched and diluted).
-
In the third lane, carefully spot the starting material first, and then spot the reaction mixture directly on top of it (the "co-spot").
-
-
Development:
-
Place a small amount of a pre-determined solvent system (e.g., a mixture of ethyl acetate and hexanes) into a developing chamber.
-
Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. The most common methods are:
-
UV Light: If the compounds are UV-active (typically aromatic or conjugated systems), they will appear as dark spots on the fluorescent green background of the plate under 254 nm UV light.[18]
-
Iodine Staining: Place the plate in a chamber with a few crystals of iodine. Most organic compounds will form temporary yellow-brown spots.[18]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized (e.g., alkenes, alkynes, alcohols). They will appear as yellow spots on a purple background.
-
-
-
Interpretation:
-
Assess the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. The co-spot lane helps to confirm if the spot in the reaction lane has the same R_f value as the starting material.
-
Visualization: The TLC Monitoring Process
Caption: Step-by-step process for TLC analysis.
Conclusion and Integrated Strategy
Effective monitoring is paramount for the successful development of difluoromethylation reactions. While each technique offers distinct advantages, a synergistic approach is often the most powerful. A typical workflow might involve using TLC for frequent, rapid checks during the reaction. Once the reaction appears complete by TLC, a qualitative ¹⁹F NMR can provide unambiguous confirmation of product formation. Finally, for precise yield determination and reporting, a carefully executed quantitative ¹⁹F NMR experiment serves as the definitive analytical endpoint. GC-MS or LC-MS are invaluable for identifying unknown byproducts, resolving complex mixtures, and analyzing reactions where NMR is not feasible. By selecting the appropriate tools and executing them with care, researchers can gain deep insights into their chemical transformations, accelerating the path to discovery and innovation.
References
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Ni, C., Zhu, L., & Hu, J. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152. Available from: [Link]
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Giraud, F., et al. (2022). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available from: [Link]
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Ye, Y., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8661-8667. Available from: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4443. Available from: [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. Available from: [Link]
-
Zhu, L., & Hu, J. (2015). Recent Advances in Difluoromethylation Reaction. Chinese Journal of Organic Chemistry, 35(1), 1. Available from: [Link]
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Zhang, W., Li, Y., & Liang, S. H. (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 85. Available from: [Link]
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Ye, Y., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8661-8667. Available from: [Link]
-
Shand, M. C., et al. (2021). Application of 19 F quantitative NMR to pharmaceutical analysis. Magnetic Resonance in Chemistry, 59(11), 1081-1094. Available from: [Link]
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Maschmeyer, T., Yunker, L. P. E., & Hein, J. E. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(5), 1061-1072. Available from: [Link]
-
Zhang, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(21), 7076. Available from: [Link]
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Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Application Note. Available from: [Link]
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Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (44), 6813-6827. Available from: [Link]
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Hu, C., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(11-12), 1361-1367. Available from: [Link]
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Prosser, R. S., & Wu, Y. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Available from: [Link]
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Prough, R. A., et al. (2025). Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma. Methods in Enzymology, 699, 1-13. Available from: [Link]
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University of Arizona. (n.d.). ¹⁹Fluorine NMR. Available from: [Link]
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Casitas, A., & Ribas, X. (2014). Distinct Mechanism of Oxidative Trifluoromethylation with a Well-Defined Cu (II) Fluoride Promoter: Hidden Catalysis. Journal of the American Chemical Society, 136(49), 17099-17102. Available from: [Link]
-
University of Washington. (n.d.). Fluorine NMR. Available from: [Link]
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Sima, T., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5396-5400. Available from: [Link]
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Li, Y., et al. (2013). A New Reagent for Direct Difluoromethylation. Angewandte Chemie International Edition, 52(12), 3480-3483. Available from: [Link]
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Nguyen, T. H. T., et al. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. AIMS Chemistry, 7(4), 438-450. Available from: [Link]
-
Verhoog, S., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(39), 13860-13864. Available from: [Link]
-
Shen, L., & Qing, F. L. (2017). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information. Available from: [Link]
-
Brehm, T., & Bolm, C. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 235-241. Available from: [Link]
-
University of Colorado Boulder. (2020). Thin Layer Chromatography. Chemistry 3361 Laboratory Manual. Available from: [Link]
-
Jee, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12729-12738. Available from: [Link]
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Jee, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. Available from: [Link]
-
Chen, Q. Y., & Wu, S. W. (2013). Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone. Science China Chemistry, 56(11), 1546-1554. Available from: [Link]
-
Cantillo, D. (2019). Continuous-Flow Difluoromethylation with Chlorodifluoromethane under Biphasic Conditions. Request PDF. Available from: [Link]
-
Zhang, C. (2016). Recent Progress on Difluoromethylation Methods. Chinese Journal of Chemistry, 34(11), 1121-1138. Available from: [Link]
-
Wang, F., et al. (2017). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Angewandte Chemie International Edition, 56(20), 5551-5555. Available from: [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Available from: [Link]
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Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]
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Prakash, G. K. S., & Ni, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3096-3111. Available from: [Link]
-
Nakayama, Y., et al. (2024). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Metabolites, 14(2), 94. Available from: [Link]
-
Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 1-9. Available from: [Link]
-
Hu, J., et al. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2011(13), 2011-2035. Available from: [Link]
-
Böhm, G. (n.d.). Quantitative LC–MS Analysis of Perfluorochemicals. LCGC International. Available from: [Link]
-
Ravanchi, F., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(11), 2826. Available from: [Link]
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safety and handling procedures for difluoromethylating agents
Advanced Application Note: Safety, Handling, and Experimental Protocols for Difluoromethylating Agents
Executive Summary
The strategic incorporation of the difluoromethyl (-CF2H) group is a cornerstone of modern pharmaceutical design. Acting as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, the -CF2H moiety enhances membrane permeability, metabolic stability, and binding affinity[1]. However, the reagents utilized to install this group present unique safety challenges, ranging from the release of toxic gases to severe thermal runaways[2]. This application note provides a comprehensive evaluation of difluoromethylating agents, detailing the mechanistic causality behind their reactivity, hazard mitigation strategies, and self-validating experimental protocols for safe laboratory and scale-up execution.
Mechanistic Profiling of Difluoromethylation
Difluoromethylation proceeds via three primary reactive intermediates: nucleophilic CF2H anions, electrophilic difluorocarbenes (:CF2), and difluoromethyl radicals (•CF2H)[1]. The choice of reagent dictates the activation mode and the corresponding safety precautions required. For instance, nucleophilic reagents like (difluoromethyl)trimethylsilane (TMSCF2H) require basic activation (e.g., CsF, KOtBu) to cleave the Si-C bond[3]. Conversely, carbene precursors like sodium chlorodifluoroacetate (SCDA) rely on thermal decarboxylation, inherently generating stoichiometric volumes of carbon dioxide gas[4].
Mechanistic pathways of difluoromethylation and reactive intermediates.
Reagent Selection and Hazard Assessment
Historically, chlorodifluoromethane (Freon-22) was used to generate difluorocarbene; however, its status as a toxic, ozone-depleting compressed gas makes it unsuitable for modern laboratories[2][4]. Today, bench-stable solids and liquids are preferred. Table 1 summarizes the physicochemical properties and safety considerations of contemporary difluoromethylating agents.
Table 1: Comparative Safety and Activation Profile of Difluoromethylating Agents
| Reagent | Mechanistic Pathway | Activation Method | Key Safety Hazards | Handling Best Practices |
| Chlorodifluoromethane (Gas) | Carbene (:CF2) | Base | High toxicity, compressed gas, environmental hazard. | Avoid if possible; replace with solid precursors[2]. |
| TMSCF2H (Liquid) | Nucleophilic / Carbene | Base (CsF, KOtBu) | Flammable liquid, moisture sensitive. | Handle under inert atmosphere (N2/Ar)[3]. |
| Sodium chlorodifluoroacetate (Solid) | Carbene (:CF2) | Thermal (>90°C) | Massive CO2 gas evolution, severe exotherm risk. | Controlled dosing into heated mixture; use oil bubbler[2][4]. |
| BrCF2CO2H (Liquid/Solid) | Carbene (:CF2) | Base (LiOtBu) | Corrosive, gas evolution. | Run under mild conditions (RT), vent properly[5]. |
| [(DMPU)2Zn(CF2H)2] (Solid) | Radical / Transmetalation | Oxidant / Catalyst | Air and moisture sensitivity. | Store and handle inside an inert glovebox[6]. |
Causality in Safety and Handling Procedures
When designing a difluoromethylation workflow, the experimental setup must proactively address the physical chemistry of the reagent.
Managing Gas Evolution and Exotherms: Decarboxylative reagents like SCDA undergo thermal decomposition to yield :CF2, CO2, and NaCl. If heated in a standard batch configuration (where all reagents are mixed prior to heating), the sudden onset of decarboxylation causes a rapid, uncontrollable exotherm and massive gas expansion, which can rupture the reaction vessel[2]. The Causality-Driven Solution: The protocol must separate the thermal trigger from the reagent reservoir. By pre-heating the base suspension and slowly dosing the SCDA solution into the reactor, the rate of gas evolution and heat generation is strictly limited by the physical addition rate[2].
Self-Validating Systems: To ensure the reaction is proceeding safely, an oil bubbler must be integrated into the reactor's exhaust line[4]. This creates a self-validating system: the continuous bubbling provides real-time visual confirmation of active carbene generation. If bubbling ceases prematurely, it signals either a drop in internal temperature or reagent depletion, allowing the operator to safely pause the addition and investigate without risk.
Validated Experimental Protocols
Protocol A: Safe Decarboxylative O-Difluoromethylation of Phenols using SCDA
This protocol is optimized for safety and scalability, avoiding the hazards of batch-heating[2][4].
Safe experimental workflow for decarboxylative difluoromethylation using SCDA.
Step-by-Step Methodology:
-
Reactor Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Attach the top of the condenser to an oil bubbler vented to a fume hood exhaust[4].
-
Base Pre-heating: Add anhydrous K2CO3 (1.5 equiv) and anhydrous DMF to the flask. Stir and heat the suspension to 95 °C under a nitrogen atmosphere[2].
-
Solution Preparation: In a separate flask, dissolve the phenol substrate (1.0 equiv) and Sodium chlorodifluoroacetate (SCDA, 2.0 equiv) in anhydrous DMF. Transfer this solution to the addition funnel.
-
Controlled Dosing (Critical Safety Step): Begin dropwise addition of the SCDA/phenol solution into the hot K2CO3 suspension. Adjust the addition rate to maintain a steady, manageable flow of gas through the oil bubbler[2][4].
-
Completion: Once addition is complete, maintain heating at 95 °C until gas evolution ceases (typically 1-2 hours).
-
Workup: Cool the reactor to room temperature. Slowly quench with water to dissolve inorganic salts, then extract the product using hexanes or ethyl acetate[4].
Protocol B: Ambient-Temperature N-Difluoromethylation using Bromo(difluoro)acetic acid
For substrates sensitive to high temperatures, Bromo(difluoro)acetic acid (BrCF2CO2H) offers a milder, cost-effective alternative that generates difluorocarbene at room temperature, significantly reducing thermal runaway risks[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the N-heterocycle (e.g., 4-hydroxyquinoline, 1.0 equiv) in dry DMF[5].
-
Base Addition: Add Lithium tert-butoxide (LiOtBu, 4.0 equiv) in one portion. Stir the mixture for 10 minutes at room temperature (approx. 28 °C)[5]. Causality: LiOtBu acts as a dual-purpose base, deprotonating the substrate to enhance its nucleophilicity while simultaneously activating the acid for decarboxylation.
-
Reagent Addition: Slowly add BrCF2CO2H (2.0 equiv) dropwise to the reaction mixture. Ensure the flask is properly vented to accommodate mild gas evolution[5].
-
Reaction: Stir the mixture at room temperature for 12 hours. The mild conditions suppress undesired O-difluoromethylation, driving high N-selectivity[5].
-
Workup: Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure.
References
-
Alfa Chemistry. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." alfa-chemistry.com. 1
-
Shen, Q. et al. "A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions." chemsoc.org.cn. 6
-
"Difluoromethylation of Phenols - Organic Syntheses Procedure." orgsyn.org. 4
-
Sperry, J. B. et al. "A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate." Organic Process Research & Development - ACS Publications. 2
-
"N-Selective Difluoromethylation of 4-Hydroxyquinolines." Organic Letters - ACS Publications. 5
-
"Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H." ACS Publications. 3
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Technical Support Center: Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole, a molecule of interest for professionals in pharmaceutical research and drug development. The introduction of a difluoromethyl (-CF2H) group is a key strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, modulate lipophilicity, and improve target binding affinity.[1] This guide provides a plausible synthetic route, detailed experimental protocols, and robust troubleshooting advice to help you navigate the common challenges associated with this synthesis and improve your overall yield.
Proposed Synthetic Workflow
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole, more systematically named 1-ethoxy-2-methoxy-4-(difluoromethyl)benzene , can be efficiently achieved via a two-step sequence starting from the commercially available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The overall pathway involves a Williamson ether synthesis followed by a deoxofluorination reaction.
Sources
Technical Support Center: Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
Welcome to the Technical Support Center for the deoxofluorination of electron-rich benzaldehydes. The conversion of 3-methoxy-4-ethoxybenzaldehyde to 5-(difluoromethyl)-2-ethoxyanisole is a critical transformation in medicinal chemistry for installing lipophilic, metabolically stable bioisosteres. However, the highly electron-rich nature of the dialkoxyarene system makes this substrate exceptionally prone to side reactions when subjected to traditional fluorinating agents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor[1][2].
This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to help you eliminate byproducts and drive your synthesis to completion.
Mechanistic Pathway & Side Product Generation
To effectively troubleshoot your reaction, you must first understand the competing mechanistic pathways. The generation of the target difluoromethyl group proceeds via a highly reactive α -fluoro carbocation (or highly polarized hemiaminal) intermediate. Because the anisole ring is heavily activated by ortho/para-directing methoxy and ethoxy groups, this intermediate is vulnerable to electrophilic side reactions. Furthermore, in-situ generation of hydrofluoric acid (HF) threatens the stability of the ether linkages[3][4].
Mechanistic pathways and side product formation in the deoxofluorination of alkoxybenzaldehydes.
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant demethylation/deethylation (phenol formation) during my DAST reaction?
The Causality: DAST and Deoxo-Fluor are highly sensitive to trace moisture, reacting to form hydrofluoric acid (HF). Even under strictly anhydrous conditions, the deoxofluorination mechanism itself can generate transient HF[3]. HF is a strong protic acid that coordinates to the basic oxygen atoms of your methoxy and ethoxy groups. Once protonated, the alkyl groups undergo SN2 cleavage by the nucleophilic fluoride ion, yielding 4-(difluoromethyl)-2-methoxyphenol or 5-(difluoromethyl)-2-ethoxyphenol[2]. The Solution: You must buffer the reaction. Add a stoichiometric amount of an HF scavenger, such as anhydrous pyridine or sodium fluoride (NaF), prior to the addition of DAST. Pyridine neutralizes the free HF, preventing ether protonation without inhibiting the primary fluorination cycle.
Q2: My LC-MS shows a high-molecular-weight byproduct nearly double the mass of my product. What is this?
The Causality: You are observing a Friedel-Crafts dimerization byproduct[4][5]. The intermediate α -fluoro carbocation formed during the reaction is a potent electrophile. Because your starting material (and product) contains two strongly electron-donating alkoxy groups, the aromatic ring is highly nucleophilic. Instead of waiting for a fluoride ion to attack, the carbocation attacks another molecule of the starting material via electrophilic aromatic substitution, forming a diarylfluoromethane dimer. The Solution: This is a concentration and temperature-dependent phenomenon.
-
Dilution: Run the reaction at a lower molarity (e.g., 0.1 M instead of 0.5 M) to statistically favor intramolecular/reagent fluoride collapse over intermolecular arene attack.
-
Temperature Control: Ensure the DAST addition occurs strictly at -78 °C and warm the reaction very slowly. Rapid warming causes a spike in carbocation concentration, driving the bimolecular Friedel-Crafts pathway.
Q3: I am getting incomplete conversion with monofluoro intermediates. How can I drive the reaction to completion without increasing side products?
The Causality: The second fluorination step (conversion of the α -fluoro intermediate to the gem-difluoro product) is slower and requires higher activation energy. If the reaction is quenched too early or run too cold, it stalls. However, simply heating a DAST reaction risks thermal decomposition and exacerbates Friedel-Crafts alkylation. The Solution: Switch to a more modern, process-friendly reagent system. The combination of sulfuryl fluoride ( SO2F2 ) and tetramethylammonium fluoride ( Me4NF ) operates efficiently at room temperature, provides a much higher local concentration of active fluoride, and entirely avoids the generation of highly acidic/electrophilic intermediates that plague DAST reactions[6][7].
Quantitative Reagent Comparison
To minimize side products, reagent selection is critical. The table below summarizes the performance of various deoxofluorinating agents specifically for the conversion of highly electron-rich dialkoxybenzaldehydes.
| Reagent System | Relative Yield of Target | Ether Cleavage Risk | Friedel-Crafts Risk | HF Scavenger Required? | Scalability & Safety |
| DAST (Neat) | Moderate (40-60%) | High | High | Yes | Poor (Thermal hazard >90°C) |
| DAST + Pyridine | Good (65-80%) | Low | Moderate | Included | Fair (Requires strict temp control) |
| Deoxo-Fluor | Good (70-85%) | Moderate | Moderate | Recommended | Good (Better thermal stability) |
| SO2F2 / Me4NF | Excellent (>85%) | None | Low | No | Excellent (Room temp, mild)[6] |
Self-Validating Experimental Protocols
Below are two field-proven methodologies. Protocol A is the optimized traditional route. Protocol B is the modern, high-yield alternative recommended for scale-up to avoid ether cleavage entirely.
Protocol A: Optimized DAST Fluorination with HF Scavenging
This protocol uses pyridine to suppress ether cleavage and strict temperature control to prevent Friedel-Crafts dimerization.
-
Preparation & System Validation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-methoxy-4-ethoxybenzaldehyde (1.0 mmol, 180.2 mg) and anhydrous dichloromethane (DCM, 10.0 mL).
-
Validation Check: Perform a Karl Fischer titration on the DCM; moisture must be <50 ppm to prevent catastrophic HF generation.
-
-
Scavenger Addition: Inject anhydrous pyridine (1.2 mmol, 97 µL) into the stirring solution.
-
Controlled Activation: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath.
-
Validation Check: The internal temperature probe must read ≤ -75 °C before proceeding.
-
-
Reagent Addition: Add DAST (2.5 mmol, 330 µL) dropwise over 15 minutes.
-
Validation Check: The solution should transition from clear to a pale yellow. A sudden darkening to deep orange/red indicates localized heating and the onset of Friedel-Crafts dimerization; slow the addition rate immediately.
-
-
Maturation: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.
-
In-Process Monitoring: Take a 10 µL aliquot, quench in 1 mL of saturated aqueous NaHCO3 , extract with ethyl acetate, and analyze via GC-MS.
-
Validation Check: Confirm the disappearance of the starting material ( m/z 180) and the presence of the target product ( m/z 202). The absence of m/z 188 confirms successful suppression of ether cleavage.
-
-
Quench & Workup: Cool the flask to 0 °C and carefully pour the mixture into 20 mL of vigorously stirring saturated aqueous NaHCO3 .
-
Validation Check: Wait until all CO2 evolution ceases, confirming complete neutralization of excess DAST and HF. Extract with DCM ( 3×15 mL), dry over Na2SO4 , and purify via silica gel chromatography (Hexanes/EtOAc).
-
Protocol B: Modern Deoxofluorination using SO2F2 / Me4NF
This method is highly recommended for electron-rich substrates as it operates at room temperature and avoids the strongly acidic conditions that cause ether cleavage[6][7].
-
Preparation: In an argon-filled glovebox, charge a dry reaction vial with 3-methoxy-4-ethoxybenzaldehyde (1.0 mmol), anhydrous tetramethylammonium fluoride ( Me4NF , 4.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 5.0 mL).
-
Reagent Introduction: Seal the vial with a septum and remove it from the glovebox. Using a two-chamber system or a balloon, introduce sulfuryl fluoride gas ( SO2F2 , approx. 3.0 mmol equivalents) into the headspace.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 16 hours.
-
Validation Check: The mild conditions prevent the formation of dark polymeric byproducts; the solution should remain relatively light in color throughout the process.
-
-
Workup: Vent the excess SO2F2 safely into a scrubber system. Dilute the mixture with diethyl ether (20 mL) and wash with water ( 5×10 mL) to remove the DMF and tetramethylammonium salts. Dry the organic layer over MgSO4 and concentrate under reduced pressure to yield the highly pure 5-(difluoromethyl)-2-ethoxyanisole.
References
- Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Chemistry Portal.
- Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters - ACS Publications.
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters - ACS Publications.
- Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.
- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. Thieme Connect.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.
Sources
- 1. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(Difluoromethyl)-2-ethoxyanisole
Welcome to the technical support center for the purification of 5-(Difluoromethyl)-2-ethoxyanisole. This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorinated aromatic compound. The introduction of the difluoromethyl group (CHF₂) can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry.[1][2][3] However, these same properties can introduce unique challenges during purification.
This document provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of purifying 5-(Difluoromethyl)-2-ethoxyanisole and achieve your desired purity targets.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of 5-(Difluoromethyl)-2-ethoxyanisole.
Issue 1: Co-eluting Impurities in Column Chromatography
Observation: You observe incomplete separation of your target compound from one or more impurities during silica gel column chromatography, even after screening various solvent systems.
Probable Causes:
-
Similar Polarity of Impurities: The synthesis of substituted anisoles can result in structurally similar impurities, such as isomers or compounds with closely related functional groups, which exhibit similar affinities for the stationary phase.[4]
-
Hydrophobic Interactions: The difluoromethyl and ethoxy groups contribute to the lipophilicity of the molecule.[1][5] Impurities with similar hydrophobic characteristics may not be effectively resolved by normal-phase chromatography alone.
-
Inappropriate Solvent System: The chosen solvent system may not have the optimal selectivity to differentiate between the target compound and the impurities.
Recommended Solutions:
-
Optimize the Solvent System:
-
Introduce a Third Solvent: Adding a small percentage of a third solvent with a different polarity can modulate the selectivity of the mobile phase. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can alter the interactions with the silica gel. .
-
Utilize a Less Polar System: For highly non-polar impurities, consider using a less polar solvent system, such as a gradient of toluene in hexanes, which can improve the separation of compounds with aromatic character.[6][7]
-
-
Employ a Different Stationary Phase:
-
Reverse-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reverse-phase (e.g., C18-functionalized silica) chromatography is a powerful alternative. The separation mechanism is based on hydrophobicity, which can be effective for separating non-polar compounds.
-
Alumina or Florisil: For certain impurities, alumina or Florisil may offer different selectivity compared to silica gel.
-
-
Consider an Alternative Purification Technique:
Issue 2: Poor Yield or No Crystallization During Recrystallization
Observation: Your compound either fails to crystallize from the chosen solvent system or the recovery is unacceptably low.
Probable Causes:
-
High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures, preventing precipitation.[10]
-
Presence of Impurities: Impurities can inhibit crystal lattice formation, a phenomenon known as crystal poisoning.
-
Incorrect Solvent Polarity: The principle of "like dissolves like" is fundamental to recrystallization.[10] A solvent that is too similar in polarity to the solute may result in high solubility at all temperatures.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of well-defined crystals.[10]
Recommended Solutions:
-
Systematic Solvent Screening:
-
Single-Solvent Systems: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities at both room temperature and at the solvent's boiling point. Ideal solvents will show high solubility when hot and low solubility when cold.[10] Common choices for aromatic ethers include ethanol, methanol, acetone, ethyl acetate, toluene, and hexane/heptane.[6][10][11]
-
Two-Solvent (Mixed-Solvent) Systems: If no single solvent is suitable, a two-solvent system is often effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]
-
| Solvent Combination Examples | Polarity Mismatch | Typical Use Case |
| Methanol/Water | Polar/Very Polar | For moderately polar compounds. |
| Acetone/Water | Polar/Very Polar | For moderately polar compounds. |
| Ethyl Acetate/Hexane | Polar/Non-polar | A versatile system for a wide range of organic compounds.[7] |
| Dichloromethane/Hexane | Moderately Polar/Non-polar | For less polar compounds. |
| Toluene/Hexane | Aromatic/Non-polar | For non-polar, aromatic compounds.[7] |
-
Pre-Purification: If the crude material is heavily contaminated, a preliminary purification step, such as a quick filtration through a plug of silica gel or treatment with activated carbon, can remove impurities that inhibit crystallization.[12]
-
Controlled Cooling and Crystal Seeding:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of larger, purer crystals.[10]
-
Seeding: If crystallization does not initiate, add a tiny crystal of the pure product (a seed crystal) to the cooled solution to induce nucleation.
-
Scratching: Gently scratching the inside surface of the flask with a glass rod can create nucleation sites and promote crystal growth.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of 5-(Difluoromethyl)-2-ethoxyanisole using flash column chromatography.
Materials:
-
Crude 5-(Difluoromethyl)-2-ethoxyanisole
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a 95:5 mixture of hexanes:ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the initial, less polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(Difluoromethyl)-2-ethoxyanisole.
Protocol 2: Recrystallization
This protocol outlines a two-solvent recrystallization procedure, a technique often successful for aromatic compounds.
Materials:
-
Crude 5-(Difluoromethyl)-2-ethoxyanisole
-
"Good" solvent (e.g., Dichloromethane or Ethyl Acetate)
-
"Poor" solvent (e.g., Hexanes or Heptane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude material in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while gently heating and swirling until the solid just dissolves. Use the minimum amount of solvent necessary.
-
Remove the flask from the heat and slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of 5-(Difluoromethyl)-2-ethoxyanisole.
Caption: A decision-making workflow for purifying 5-(Difluoromethyl)-2-ethoxyanisole.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for assessing the purity of 5-(Difluoromethyl)-2-ethoxyanisole?
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[13] The mass spectrometer provides structural information about any separated components.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a versatile technique for purity analysis. A C18 reverse-phase column is a good starting point.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the final product and identifying any remaining impurities. The ¹⁹F NMR spectrum is particularly useful for confirming the presence and purity of the difluoromethyl group.[13]
Q2: My purified compound appears as an oil, not a solid. Is this normal?
A2: While some closely related structures are liquids at room temperature, it is also possible that residual solvent or impurities are preventing your compound from solidifying. Try removing any remaining solvent under high vacuum, potentially with gentle heating. If it remains an oil, re-check the purity. If the compound is pure, it may simply have a low melting point.
Q3: Can I use distillation for purification?
A3: Distillation can be a viable purification method for thermally stable, volatile compounds. However, if impurities have boiling points close to that of 5-(Difluoromethyl)-2-ethoxyanisole, fractional distillation under reduced pressure would be necessary, which can be challenging and may not provide the same level of purity as chromatography for complex mixtures.
Q4: The difluoromethyl group seems to be affecting the compound's behavior on silica gel. Why?
A4: The highly electronegative fluorine atoms in the difluoromethyl group can alter the electronic properties of the aromatic ring and the molecule as a whole.[5] While the CHF₂ group increases lipophilicity, it can also participate in weak hydrogen bonding, which may lead to unexpected interactions with the silanol groups on the surface of silica gel, affecting its retention time compared to non-fluorinated analogs.
References
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Unknown. Recrystallization.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
- ECHEMI. What is the best solvent for recrystallization?.
- Unknown. Summary of Common Crystallization Solvents.
- Sigma-Aldrich. 5-(Difluoromethoxy)-2-methoxyaniline | 1256627-90-3.
- Benchchem. Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole.
- ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
- ResearchGate. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Request PDF.
- Benchchem. A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Methylanisole.
- Unknown. Establishing synthetic methodology to prepare difluoromethylated oligonucleotides | ID: br86b4109 | STAX.
- BioProcess International. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
- Benchchem. Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-(difluoromethoxy)anisole.
- Organic Chemistry Frontiers (RSC Publishing). Difluoromethylation of heterocycles via a radical process.
- PMC. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
- Chromaleont. Quantitative Analysis of Essential Oils – Science, Technology and Methods | Chromaleont.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromaleont.it [chromaleont.it]
- 10. rubingroup.org [rubingroup.org]
- 11. echemi.com [echemi.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 5-(Difluoromethyl)-2-ethoxyanisole during storage
Welcome to the Advanced Technical Support Center for 5-(Difluoromethyl)-2-ethoxyanisole . As a structurally complex intermediate featuring both an electron-rich ether system and an electron-deficient fluorinated moiety, this compound presents unique stability challenges during long-term storage and handling.
This guide is engineered for research scientists and drug development professionals. It bypasses basic safety data to provide field-proven, mechanistically grounded troubleshooting protocols, ensuring the integrity of your synthetic workflows.
Mechanistic Overview of Storage Vulnerabilities
The instability of 5-(Difluoromethyl)-2-ethoxyanisole is driven by two competing degradation pathways:
-
Ether Auto-oxidation: The ethoxy group contains alpha-hydrogens that are highly susceptible to radical abstraction by atmospheric oxygen. This process, accelerated by light and transition metal impurities, leads to the formation of explosive hydroperoxides[1].
-
Difluoromethyl Hydrolysis: The -CHF₂ group is highly electrophilic. In the presence of ambient moisture or trace base, it undergoes nucleophilic attack, displacing fluoride ions and releasing corrosive Hydrogen Fluoride (HF) gas[2]. Furthermore, difluoromethyl moieties exhibit accelerated decomposition in protic solvents (e.g., methanol) or polar aprotic solvents (e.g., DMF)[3].
Mechanistic pathways of 5-(Difluoromethyl)-2-ethoxyanisole degradation via oxidation and hydrolysis.
Quantitative Stability Matrix
To optimize your inventory management, refer to the empirical stability data below. Storage must be maintained in tightly closed containers in a dry, cool, and well-ventilated environment[4].
| Storage Atmosphere | Temperature | Moisture Level | Expected Shelf Life | Primary Degradation Mechanism |
| Argon (Inert) | 2°C to 8°C | < 10 ppm | > 24 Months | None (Optimal Conditions) |
| Air (Ambient) | 20°C to 25°C | < 10 ppm | 3 to 6 Months | Auto-oxidation (Peroxide Formation) |
| Air (Ambient) | 20°C to 25°C | > 60% RH | < 1 Month | Hydrolysis (HF Release) |
| Argon (Inert) | > 50°C | < 10 ppm | < 1 Week | Thermal Decomposition |
Troubleshooting Guide & Diagnostic Workflows
When retrieving 5-(Difluoromethyl)-2-ethoxyanisole from storage, visual and physical inspections are critical. Use the following Q&A guide to diagnose and resolve specific anomalies.
Q: I noticed a distinct "hissing" sound when opening the vial, and the inside of the borosilicate glass appears frosted or etched. What happened? A: This is a classic symptom of moisture ingress leading to the hydrolysis of the difluoromethyl group. The reaction releases Hydrogen Fluoride (HF) gas, which builds up pressure in the headspace and aggressively etches the silica in the glass.
-
Action: Immediately move the vial to a fume hood. Test the headspace pH with moistened indicator paper. If acidic, the batch is compromised. Dispose of the material according to hazardous fluoride waste protocols. To prevent this, ensure rigorous desiccation and consider PTFE-lined vials for long-term storage.
Q: The liquid has become highly viscous, and I see a crystalline crust forming around the threads of the cap. Can I still use it? A: DO NOT OPEN OR APPLY FRICTION. The crystalline crust is indicative of advanced ether hydroperoxide formation[1]. The ethoxy group has undergone radical auto-oxidation. These peroxides are shock- and friction-sensitive explosives.
-
Action: If crystals are visible on the threads, quarantine the bottle immediately and contact your Environmental Health and Safety (EHS) department for bomb-squad disposal. If the liquid is merely viscous but no crystals are present on the friction points, proceed to the Peroxide Neutralization Protocol below.
Q: The compound has shifted from a colorless liquid to a pale yellow/brown tint, but pressure and viscosity seem normal. Is it degraded? A: Discoloration without pressure buildup typically indicates trace transition-metal catalyzed oxidation or photolytic degradation. The compound is likely contaminated with quinone-like byproducts.
-
Action: Run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact assay. If purity has dropped below your acceptable threshold, purify the batch via vacuum distillation (ensure peroxide testing is strictly <5 ppm before applying heat).
Diagnostic decision tree for identifying and mitigating storage-induced degradation issues.
Self-Validating Experimental Protocols
Protocol A: Peroxide Testing and Neutralization
Causality: Ferrous sulfate (Fe²⁺) acts as a single-electron reducing agent, safely reducing hazardous hydroperoxides into stable alcohols while being oxidized to Ferric (Fe³⁺) ions. This protocol is self-validating because the pre- and post-treatment peroxide tests prove the mechanistic success of the quench.
-
Initial Validation: Dip a Quantofix® Peroxide test strip into the reagent. If the concentration is >20 ppm (and no crystals are present), proceed to neutralization. If >100 ppm, do not attempt neutralization; dispose of the chemical.
-
Preparation: Prepare a fresh 5% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄) in a separatory funnel.
-
Extraction: Add the contaminated 5-(Difluoromethyl)-2-ethoxyanisole to the funnel. Shake vigorously for 3-5 minutes, venting frequently. The aqueous layer may turn brownish-orange as Fe³⁺ is generated.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into an Erlenmeyer flask.
-
Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic layer. Swirl until the drying agent flows freely (indicating all water is removed). Filter the organic layer.
-
Final Validation: Re-test the dried organic layer with a new Quantofix® strip. The reading must be 0 ppm. If successful, proceed to Protocol B.
Protocol B: Inert Aliquoting and Storage Workflow
Causality: Argon is approximately 38% denser than Nitrogen. When gently purged into a vial, it sinks and displaces oxygen and moisture, creating a robust protective blanket that halts both auto-oxidation and hydrolysis.
-
Preparation: Dry all amber glass vials (or PTFE vials) in an oven at 120°C for at least 4 hours. Cool them in a desiccator.
-
Aliquoting: Transfer the reagent into the vials, filling them no more than 75% to allow for a sufficient inert gas headspace.
-
Purging: Insert an Argon gas line (fitted with a clean glass pipette) into the vial, keeping the tip just above the liquid surface. Flow Argon gently for 30 seconds.
-
Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to prevent atmospheric exchange.
-
Storage: Store the aliquots in a dedicated chemical refrigerator at 2°C to 8°C. Protect from light. Do not expose to temperatures exceeding 50°C[2].
Frequently Asked Questions (FAQs)
Q: Can I prepare stock solutions of 5-(Difluoromethyl)-2-ethoxyanisole in methanol for long-term storage? A: Absolutely not. Difluoromethyl compounds demonstrate significantly reduced stability in protic solvents like methanol, leading to rapid decomposition (often within minutes to hours at room temperature)[3]. Always use anhydrous, non-nucleophilic solvents (e.g., dry DCM, Toluene, or THF) and prepare stock solutions immediately prior to use.
Q: I accidentally left a bottle on the benchtop under ambient light for a week. Is it ruined? A: Not necessarily ruined, but it requires validation. UV light accelerates the radical initiation phase of ether auto-oxidation. You must perform a peroxide test immediately. If peroxides are <10 ppm, purge the bottle with Argon and return it to 2-8°C storage.
Q: Why do you recommend PTFE-lined caps instead of standard rubber septa? A: Standard rubber septa are permeable to atmospheric oxygen and moisture over time. Furthermore, if trace HF is generated via hydrolysis, it will rapidly degrade rubber and silicone, compromising the seal and accelerating total sample loss. PTFE (Teflon) is chemically inert to both HF and organic ethers.
References
-
N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
Technical Support Center: Solvent Selection for Difluoromethylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in difluoromethylation reactions. The choice of solvent can be the determining factor between a high-yielding, clean reaction and a complex mixture with little to no desired product. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about how solvents influence the outcome of difluoromethylation reactions.
Q1: What are the primary roles of a solvent in a difluoromethylation reaction?
A solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction. Its primary roles are:
-
Solubilization: The most basic function is to dissolve reactants, reagents, and catalysts to allow them to interact in the solution phase. Poor solubility is a common cause of reaction failure.
-
Stabilization: Solvents stabilize charged intermediates and transition states. For reactions proceeding through ionic mechanisms (e.g., SN1-type), polar protic solvents can stabilize carbocations, while polar aprotic solvents are excellent at solvating cations without "caging" the nucleophile.[1][2][3][4][5]
-
Kinetic Control: The solvent can dramatically alter the reaction rate.[3][6] For example, nucleophilic difluoromethylation reactions using reagents like (difluoromethyl)trimethylsilane (TMSCF2H) are often significantly faster in polar aprotic solvents like DMF compared to less polar options like THF or toluene.[7][8][9]
-
Mechanism Influence: The choice between a polar protic and a polar aprotic solvent can favor one reaction mechanism over another (e.g., SN1 vs. SN2).[1][2][3] Polar protic solvents can stabilize forming carbocations in SN1 pathways, whereas polar aprotic solvents enhance the reactivity of nucleophiles needed for SN2 reactions.[1][2][3]
-
Reagent Activation/Deactivation: Some solvents can coordinate with catalysts or reagents, either activating them or inhibiting their function. For instance, highly coordinating solvents might compete with the substrate for a site on a metal catalyst.
Q2: How does solvent polarity impact reaction efficiency and selectivity?
Solvent polarity, often quantified by the dielectric constant, is a critical parameter.
-
For Polar Reactions: Reactions that involve the formation or consumption of charged species are highly sensitive to solvent polarity. Polar solvents are generally better at stabilizing charged transition states, which lowers the activation energy and accelerates the reaction.[6] For instance, many metal-catalyzed cross-coupling reactions for C-CF2H bond formation perform optimally in polar solvents.[10]
-
For Radical Reactions: The effect is often less pronounced but still significant. Solvent choice can influence the rate of radical initiation and the lifetime of radical intermediates. In some photocatalytic radical difluoromethylations, polar solvents like DMSO or DMF are preferred.[11][12]
-
Selectivity: Solvent choice can have a profound effect on regioselectivity. In radical C-H difluoromethylation of heteroaromatics, different solvents can favor functionalization at different positions on the ring system.[10][13]
Q3: What's the difference between protic and aprotic solvents, and when should I choose one over the other?
This is one of the most important distinctions for reaction optimization.
-
Polar Protic Solvents: These solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, methanol, ethanol, acetic acid).[1][2][14] They are excellent at solvating both cations and anions through hydrogen bonding.
-
Use When: You need to stabilize ionic intermediates, particularly carbocations or leaving groups in SN1-type mechanisms.
-
Avoid When: Your reaction involves a strong, "naked" nucleophile (like a fluoride source for activating TMSCF2H). Protic solvents will form a hydrogen-bond "cage" around the nucleophile, drastically reducing its reactivity.[3] This is why anhydrous (dry) conditions are crucial for many nucleophilic difluoromethylations.[15][16]
-
-
Polar Aprotic Solvents: These solvents are polar but lack acidic protons (e.g., DMF, DMSO, acetonitrile, THF, acetone).[1][2][14] They are excellent at solvating cations but leave anions relatively "free" and highly reactive.[2][5]
-
Use When: Your reaction relies on a strong nucleophile (SN2-type mechanism). This is the most common scenario for nucleophilic difluoromethylation with reagents like TMSCF2H, where a fluoride source (F⁻) acts as the activator.[7][8][9] DMF is a frequent solvent of choice in these systems for this very reason.[7][8]
-
Avoid When: The solvent itself might be reactive. For example, DMF can sometimes compete as an electrophile in reactions involving very strong bases, leading to low yields.[10]
-
Q4: Are there any "specialty" solvents I should be aware of for difluoromethylation?
Yes, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have emerged as powerful solvents for challenging reactions.[17]
-
Key Properties: They possess high polarity and strong hydrogen-bond donating ability but are very weakly nucleophilic.[18]
-
Mechanism of Action: They can stabilize cationic intermediates and activate substrates through hydrogen bonding without interfering as nucleophiles.[17][19][20] This unique combination can enable reactions that fail in common organic solvents.[19] For certain oxidation reactions, they can even reverse the polarity of functional groups, deactivating otherwise reactive sites and allowing for selective C-H functionalization at remote positions.[17][18]
Part 2: Troubleshooting Guide
This section is structured to address specific problems you might encounter during your experiment.
Scenario 1: My reaction shows low or no conversion.
Potential Cause: Poor solubility of starting material, catalyst, or reagents. Troubleshooting Steps:
-
Assess Solubility: Before running the reaction, check the solubility of your key components in the chosen solvent at the reaction temperature.
-
Switch to a More Polar Solvent: If you started with a less polar solvent like THF or Dioxane, consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP. Many nucleophilic difluoromethylations with TMSCF2H show dramatically improved yields when moving from THF to DMF.[7][8][9]
-
Consider a Solvent Mixture: Sometimes a mixture of solvents provides the optimal balance. For example, a DCM/H₂O biphasic system was found to be optimal for a specific radical difluoromethylation-cyclization, greatly enhancing selectivity.[10]
Potential Cause: The solvent is deactivating the nucleophile or catalyst. Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If using a nucleophilic reagent that requires an activator (e.g., TMSCF2H with CsF), any protic impurity (like water) will shut down the reaction. Ensure all solvents and reagents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).[8][15][16]
-
Switch from Protic to Aprotic: If you are using a protic solvent with a strong nucleophile, switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile) to "unleash" the nucleophile's reactivity.[3]
Scenario 2: I'm observing significant byproduct formation or reagent decomposition.
Potential Cause: The solvent is reacting with the difluoromethylating agent or intermediates. Troubleshooting Steps:
-
Choose a Non-Reactive Solvent: Some difluoromethylating agents, especially those that generate difluorocarbene (:CF₂), can react with certain solvents.[15] Aprotic, non-nucleophilic solvents are generally preferred in these cases.[15]
-
Lower the Temperature: If the reagent is unstable at the reaction temperature, decomposition can be a major issue. While not strictly a solvent choice, selecting a solvent with a suitable boiling point that allows for lower reaction temperatures can be critical.
-
Check for Moisture: Water can react with many difluoromethylating agents or intermediates, leading to hydrolysis and byproducts. Rigorously dry conditions are essential.[15]
Scenario 3: My reaction is clean but extremely slow.
Potential Cause: The solvent is not sufficiently polar to stabilize the transition state. Troubleshooting Steps:
-
Increase Solvent Polarity: As a general rule, reactions with polar transition states are accelerated by polar solvents.[6] Switching from a solvent like toluene or THF to acetonitrile or DMF can lead to a significant rate enhancement.
-
Use a Higher-Boiling Solvent: This allows the reaction to be run at a higher temperature, increasing the rate. Solvents like Dioxane (101 °C), DMF (153 °C), or DMSO (189 °C) can be used to access higher temperatures compared to THF (66 °C) or DCM (40 °C).
Data & Protocols
Table 1: Comparison of Common Solvents for Difluoromethylation
| Solvent | Abbreviation | Dielectric Constant (ε) | Boiling Point (°C) | Type | Key Characteristics & Typical Use Cases |
| N,N-Dimethylformamide | DMF | 36.7 | 153 | Polar Aprotic | Excellent for SN2-type nucleophilic difluoromethylations (e.g., with TMSCF₂H/CsF); high polarity stabilizes intermediates.[7][8] |
| Dimethyl Sulfoxide | DMSO | 46.7 | 189 | Polar Aprotic | Very high polarity; often used in photocatalytic and radical reactions.[11] Can be difficult to remove. |
| Acetonitrile | MeCN / ACN | 37.5 | 82 | Polar Aprotic | Good general-purpose polar aprotic solvent; often used in metal-catalyzed and photocatalytic systems.[21][22] |
| Tetrahydrofuran | THF | 7.5 | 66 | Polar Aprotic | Common, less polar aprotic solvent. Sometimes gives poor yields in nucleophilic difluoromethylations where DMF excels.[7][8][23] |
| Dichloromethane | DCM | 9.1 | 40 | Polar Aprotic | Useful for reactions at or below room temperature. Its low boiling point makes for easy removal. Can be effective in specific radical reactions.[24][25] |
| Dioxane | - | 2.2 | 101 | Nonpolar Aprotic | Often used in Pd-catalyzed cross-coupling reactions; allows for higher temperatures than THF.[26] |
| Methanol | MeOH | 32.6 | 65 | Polar Protic | Can be used as a solvent or additive in specific cases, but generally avoided in nucleophilic reactions due to H-bonding.[13] |
| Hexafluoroisopropanol | HFIP | 16.7 | 58 | Polar Protic | Specialty solvent; weakly nucleophilic, strongly H-bond donating. Excellent for stabilizing cationic intermediates.[17][18][20] |
Diagram 1: Solvent Selection Workflow
This diagram provides a decision-making framework for selecting a starting solvent for your difluoromethylation reaction.
Sources
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- 2. theorango.com [theorango.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 5. The Subtle Dance of Solvents: Protic vs. Aprotic and Why It Matters - Oreate AI Blog [oreateai.com]
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- 20. Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions [jstage.jst.go.jp]
- 21. mdpi.com [mdpi.com]
- 22. Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Regioselectivity in the Difluoromethylation of Anisoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling regioselectivity during the difluoromethylation of anisoles and their derivatives. The difluoromethyl group (–CF₂H) is a valuable functional moiety in medicinal chemistry, acting as a lipophilic bioisostere of hydroxyl or thiol groups and influencing molecular conformation and metabolic stability.[1][2] However, achieving precise C-H functionalization on an activated aromatic ring like anisole presents a significant challenge. This resource is designed to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the difluoromethylation of anisole a challenge?
A: The core of the challenge lies in the electronic nature of the anisole ring. The methoxy (–OCH₃) group is a potent activating, ortho, para-director for electrophilic aromatic substitution (EAS).[3] It strongly enriches the electron density at the positions ortho (C2, C6) and para (C4) to the methoxy group. Consequently, attacking reagents often react at both sites, leading to a mixture of constitutional isomers which can be difficult to separate. The final para:ortho ratio is a delicate balance between the strong electronic activation at both sites and the steric hindrance near the methoxy group, which disfavors ortho substitution.[4]
Q2: What are the primary mechanistic pathways for anisole difluoromethylation, and how do they influence regioselectivity?
A: There are three predominant pathways, each with distinct implications for regioselectivity:
-
Electrophilic (Difluorocarbene) Pathway: This common method involves the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophile.[5][6] Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or S-(difluoromethyl)sulfonium salts are typical precursors.[6][7] The electron-rich anisole ring attacks the carbene, following standard EAS rules, which results in a mixture of ortho and para products. Selectivity is governed by sterics and electronics.
-
Radical Pathway: Reagents such as zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) can generate the difluoromethyl radical (•CF₂H) via single-electron transfer (SET).[8][9] Unlike classic EAS, radical additions can have different selectivity profiles. The •CF₂H radical is considered nucleophilic and may preferentially attack positions with lower electron density, although selectivity on electron-rich arenes can be complex.[8][10]
-
Transition-Metal-Catalyzed C-H Functionalization: Palladium, nickel, or ruthenium catalysts can enable the direct C-H difluoromethylation of anisoles.[11][12][13] These methods often offer the highest degree of regiocontrol. Selectivity can be directed to the para-position using specific ligand and catalyst systems or to the ortho-position if a directing group is installed on the substrate.[13][14]
Troubleshooting Guide: Poor Regioselectivity
This section addresses common issues encountered during the difluoromethylation of anisoles, presented in a question-and-answer format.
Problem Area 1: Low para:ortho Isomer Ratio
Your reaction is producing a difficult-to-separate mixture of para and ortho isomers, with the desired para product in an unacceptably low ratio.
A: This outcome suggests that electronic effects are dominating and steric hindrance is not sufficient to disfavor ortho attack.
-
Decrease Reaction Temperature: Lowering the temperature is one of the most effective ways to enhance selectivity.[12] Reactions under kinetic control will more readily favor the pathway with the lower activation energy, which is typically the formation of the less sterically hindered para product. Try running the reaction at 0 °C or even -78 °C if the reactivity allows.
-
Change the Solvent: The reaction medium can influence transition state energies. While less predictable, screening solvents with different polarities (e.g., from toluene to acetonitrile or dichloromethane) can sometimes improve the isomer ratio.[12][15]
-
Evaluate Your Reagent: Highly reactive difluoromethylating agents tend to be less selective. If you are using a very powerful system, consider switching to a milder or bulkier reagent. For metal-catalyzed reactions, employing a bulkier phosphine ligand on the metal center can dramatically increase steric repulsion at the ortho position.
A: Yes, indirectly. The base is critical for generating the difluorocarbene intermediate.[5] A base that is too strong can lead to rapid, uncontrolled generation of :CF₂, increasing the reaction rate and potentially decreasing selectivity. Consider screening a range of bases, from inorganic carbonates (e.g., Cs₂CO₃) to alkoxides (e.g., KOtBu), to find a balance between efficient carbene formation and optimal selectivity.[5]
Problem Area 2: Unexpected Formation of meta Isomer
You are observing a significant amount of the meta-difluoromethylated product, which is electronically disfavored for anisole.
A: The formation of a meta product is unusual and strongly indicates that the reaction is not proceeding through a standard electrophilic aromatic substitution mechanism.
-
Re-evaluate the Mechanism: You may be operating under conditions that favor a radical pathway. Certain radical processes do not follow the same selectivity rules as EAS.[4] Analyze your reagents and conditions. Are you using a known radical initiator or a reagent prone to single-electron transfer?
-
Check for Isomerization: Under harsh acidic or high-temperature conditions, product isomerization, while unlikely, cannot be entirely ruled out. Ensure your workup and purification conditions are mild.
-
Confirm Starting Material Purity: Verify the isomeric purity of your starting anisole derivative. An impurity could lead to an unexpected product.
Problem Area 3: Low Yield and Complex Product Mixture
The reaction is inefficient, resulting in low conversion of the starting material and the formation of multiple byproducts alongside the desired regioisomers.
A: Low yield is often a problem of reagent stability, reaction conditions, or substrate reactivity.
-
Ensure Anhydrous Conditions: Difluorocarbene and many radical intermediates are highly reactive and can be quenched by water.[5] Ensure all solvents and reagents are rigorously dried.
-
Optimize Reagent Generation: For carbene-based methods, the rate of generation is key. If using ClCF₂CO₂Na, ensure the temperature is high enough for efficient decarboxylation (often >100 °C).[6] If using difluoromethanol, the choice and stoichiometry of the base are critical for deprotonation.[5]
-
Substrate Deactivation: If your anisole substrate has other electron-withdrawing groups, its nucleophilicity will be reduced, slowing the reaction.[7] In this case, you may need to use a more potent difluoromethylating agent or switch to a more robust method like transition-metal-catalyzed cross-coupling.
Visual Troubleshooting Workflow
Use the following decision tree to guide your troubleshooting process when faced with poor regioselectivity.
Caption: A troubleshooting workflow for managing regioselectivity issues.
Data Summary & Method Selection
Choosing the right method is critical for success. The table below summarizes common approaches for the difluoromethylation of anisole, highlighting typical regioselectivity outcomes.
| Method Type | Reagent(s) | Typical Conditions | Predominant Isomer(s) | Key Considerations | Reference |
| Difluorocarbene | ClCF₂CO₂Na | DMF, 120 °C | para > ortho | Simple, but requires heat; gas evolution.[6] | [6] |
| Difluorocarbene | CF₂HOH, Base | Base (e.g., KOtBu), THF | para > ortho | Requires careful base and temperature control.[5] | [5] |
| Radical C-H | Zn(SO₂CF₂H)₂, Oxidant | Oxidant (e.g., TBHP), MeCN | Varies; can be complex | Good for certain heterocycles; selectivity on anisole can be poor. | [9] |
| Pd-Catalyzed C-H | TMSCF₂H, Pd(OAc)₂ | Ligand, Oxidant, 100 °C | ortho or para | High selectivity possible but requires catalyst/ligand screening. | [11] |
| Ru-Catalyzed C-H | BrCF₂PO(OEt)₂, Ru(II) cat. | Ag₂CO₃, DCE, 80 °C | para | Excellent para-selectivity for anilide derivatives.[13] | [13] |
Experimental Protocol: Para-Selective Difluoromethylation via Difluorocarbene
This protocol is adapted from a literature procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate, which generates difluorocarbene.[6] This method typically favors the para product due to sterics.
Objective: To synthesize 4-(difluoromethoxy)anisole with high para-selectivity.
Materials:
-
Anisole
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (1.0 eq), potassium carbonate (1.5 eq, to deprotonate any trace phenol impurity and buffer the reaction), and sodium chlorodifluoroacetate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (to a concentration of ~0.5 M with respect to anisole) via syringe.
-
Inert Atmosphere: Connect the top of the condenser to a nitrogen or argon line with an oil bubbler outlet. Purge the system for 5 minutes. Safety Note: The reaction evolves gas (CO₂) and should be well-vented.[6]
-
Heating: Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC or GC-MS. To sample, briefly remove the condenser under positive nitrogen pressure, extract a drop of the mixture, and quench it into a vial containing dilute HCl and ethyl acetate for analysis.[6] The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with 40 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash them with deionized water (2 x 20 mL) followed by a saturated brine solution (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the para isomer from the ortho isomer and any unreacted starting material.
Mechanistic Overview Diagram
Caption: Simplified overview of major difluoromethylation pathways.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. Benchchem.
-
Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7255-7306. DOI:10.1039/D1CS00360G. Available from: [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 255-271. Available from: [Link]
-
Zhang, X., et al. (2025). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. PubMed. Available from: [Link]
-
Carbonnel, S., et al. (2020). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Communications Chemistry, 3(1), 1-8. Available from: [Link]
-
ResearchGate. (n.d.). Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. Request PDF. Available from: [Link]
- BenchChem Technical Support Team. (2025). challenges in the scale-up of 2,4-Dichloro-5-(difluoromethoxy)anisole production. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination. Benchchem.
-
Rossi, S., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4443. Available from: [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4069. Available from: [Link]
-
Sodeoka, M., et al. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. Available from: [Link]
-
Leroux, F., et al. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters, 22(21), 8568-8573. Available from: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole. Benchchem.
-
Bar, R. L., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. The Journal of Organic Chemistry, 88(7), 4438-4448. Available from: [Link]
-
Hou, Z., et al. (2023). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science, 14(30), 8086-8097. Available from: [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
-
Liu, Y., et al. (2018). Visible-Light- and Oxygen-Promoted Direct Csp2–H Radical Difluoromethylation of Coumarins and Antifungal Activities. Organic Letters, 20(21), 6848-6852. Available from: [Link]
-
Zhao, Y. (2018). Ruthenium(II)-Enabled para-Selective C–H Difluoromethylation of Anilides and their Derivatives. Thieme Gruppe. Available from: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. para-Selective C–H Difluoromethylation of Anilides and their Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 14. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Difluoromethylating Reagents
Welcome to our dedicated technical support center for the handling and application of difluoromethylating reagents. This resource is designed for researchers, scientists, and drug development professionals who are actively working with these powerful yet sensitive compounds. Our goal is to provide you with in-depth, field-tested guidance to help you mitigate decomposition and ensure the success of your experiments.
Introduction: The Challenge of Stability
Difluoromethylating reagents are indispensable tools in modern medicinal chemistry and materials science for the introduction of the difluoromethyl (CF₂H) group. However, their utility is often counterbalanced by their inherent instability. Decomposition not only leads to reduced yields and inconsistent results but can also generate hazardous byproducts. This guide provides a comprehensive overview of the causes of decomposition and practical, validated strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for common difluoromethylating reagents?
A1: The decomposition of difluoromethylating reagents is primarily driven by three factors: moisture, heat, and incompatibility with other reagents. For instance, sulfinate-based reagents like Zn(SO₂CF₂H)₂ can readily decompose in the presence of water, which protonates the sulfinate and leads to the release of SO₂ and the formation of difluoromethane. Similarly, elevated temperatures can induce homolytic or heterolytic cleavage of the S-C or P-C bond, generating the reactive •CF₂H radical or its equivalent, which can then undergo unproductive side reactions if not efficiently trapped by the substrate.
Q2: I'm observing a significant drop in yield when scaling up my difluoromethylation reaction. What could be the issue?
A2: Scale-up issues are frequently linked to mass and heat transfer limitations. In a larger reaction vessel, inefficient stirring can create localized "hot spots" where the exothermic reaction accelerates, leading to thermal decomposition of the reagent. Furthermore, inadequate mixing can result in poor dispersion of the reagent, causing localized high concentrations that may favor decomposition pathways over the desired reaction with the substrate. It is crucial to ensure efficient stirring and consider slower addition of the reagent or improved heat dissipation methods when scaling up.
Q3: Can I store a solution of my difluoromethylating reagent in a solvent like THF or DMF?
A3: While convenient, storing solutions of difluoromethylating reagents is generally not recommended for extended periods. Many common laboratory solvents contain trace amounts of water, which can lead to gradual decomposition. Aprotic, anhydrous solvents are essential. If a solution must be prepared, it should be done immediately before use under a strictly inert atmosphere (e.g., argon or nitrogen). For longer-term storage, it is always best to keep the reagent as a neat solid or oil at the recommended temperature.
Q4: My difluoromethylating reagent has changed color. Is it still usable?
A4: A change in color is a strong indicator of decomposition. For example, many solid reagents that are initially white or off-white may turn yellow or brown upon degradation. This is often due to the formation of small, colored organic or inorganic byproducts. While a slight discoloration may not always mean the reagent is completely inactive, it will certainly have a lower effective concentration. It is highly recommended to use fresh, properly stored reagents for optimal and reproducible results. If you must use a discolored reagent, consider performing a small-scale test reaction to gauge its activity first.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion. | 1. Decomposed Reagent: The reagent may have degraded due to improper storage or handling. 2. Inhibitors: The substrate or solvent may contain impurities that quench the reaction. 3. Incorrect Reaction Conditions: Temperature, concentration, or reaction time may be suboptimal. | 1. Verify the quality of the reagent. If in doubt, use a fresh batch. 2. Purify the substrate and ensure the use of anhydrous, degassed solvents. 3. Optimize reaction conditions, starting with literature precedents. Consider a slow addition of the reagent. |
| Inconsistent yields between batches. | 1. Variable Reagent Activity: The effective concentration of the reagent may differ between batches due to partial decomposition. 2. Atmospheric Contamination: Inconsistent inert atmosphere techniques can introduce moisture or oxygen. | 1. Standardize the storage and handling of the reagent. 2. Employ a robust inert atmosphere technique (e.g., a glovebox or Schlenk line) for all manipulations. |
| Formation of unexpected byproducts. | 1. Side Reactions: The decomposition products of the reagent may be reacting with the substrate or solvent. 2. Radical Reactions: Uncontrolled radical generation can lead to a variety of side products. | 1. Lower the reaction temperature to disfavor decomposition pathways. 2. Consider the use of a radical scavenger if the desired reaction is not radical-mediated. |
Experimental Protocols
Protocol 1: General Handling and Storage of Solid Difluoromethylating Reagents
This protocol provides a standardized procedure for the safe handling and storage of solid difluoromethylating reagents to minimize decomposition.
Materials:
-
Solid difluoromethylating reagent (e.g., Zn(SO₂CF₂H)₂)
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous, degassed solvent (if preparing a solution)
-
Dry, clean vials with Teflon-lined caps
-
Spatula
-
Balance
Procedure:
-
Inert Atmosphere: All manipulations of the solid reagent must be performed under a dry, inert atmosphere (argon or nitrogen). A glovebox is highly recommended.
-
Temperature Control: Before opening, allow the reagent container to warm to ambient temperature inside the glovebox antechamber to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Quickly weigh the desired amount of the reagent into a dry vial. Minimize the time the main container is open.
-
Sealing: Tightly seal the vial with a Teflon-lined cap. For added protection, wrap the cap with Parafilm.
-
Storage: Store the reagent in a desiccator, inside a freezer set to the manufacturer's recommended temperature (typically -20 °C).
-
Solution Preparation (if necessary): If a solution is required, add anhydrous, degassed solvent to the pre-weighed solid under an inert atmosphere immediately before use.
Protocol 2: Small-Scale Test Reaction to Qualify Reagent Activity
This protocol allows for a quick assessment of a reagent's activity, which is particularly useful if decomposition is suspected.
Materials:
-
Difluoromethylating reagent
-
A reliable test substrate (e.g., an electron-rich aromatic compound for electrophilic reagents)
-
Anhydrous, degassed solvent
-
Reaction vessel (e.g., a small vial with a stir bar)
-
TLC plates or a GC/LC-MS system
Procedure:
-
Setup: Under an inert atmosphere, add the test substrate and solvent to the reaction vessel.
-
Reagent Addition: Add a stoichiometric amount of the difluoromethylating reagent.
-
Reaction: Stir the reaction at a standard temperature (e.g., room temperature) for a set period (e.g., 1 hour).
-
Analysis: Quench the reaction and analyze the mixture by TLC or GC/LC-MS to determine the extent of conversion to the desired difluoromethylated product.
-
Comparison: Compare the result with a previous successful reaction or with data from a fresh batch of the reagent. A significant decrease in conversion indicates reagent decomposition.
Visualizing Decomposition and Prevention
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors leading to the decomposition of difluoromethylating reagents.
Caption: Key strategies for preventing reagent decomposition.
References
-
Prakash, G. K. S., & Hu, J. (2007). Difluoromethylation and Trifluoromethylation of Carbonyl Compounds and Their Imines. In Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications (pp. 235-282). Wiley-VCH. [Link]
Technical Support Center: Optimizing Catalyst Loading for 5-(Difluoromethyl)-2-ethoxyanisole Synthesis
Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole. This guide is designed for researchers, medicinal chemists, and process development scientists. The difluoromethyl group is a critical pharmacophore, often serving as a lipophilic bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity.[1][2] The palladium-catalyzed cross-coupling reaction to install this group is powerful but requires careful optimization, particularly concerning catalyst loading, to achieve high efficiency and minimize byproduct formation.
This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to empower you to overcome common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: Why is my yield of 5-(Difluoromethyl)-2-ethoxyanisole consistently low?
Low yield is often multifactorial. The primary areas to investigate are the activity of the catalytic system, the purity of your reagents, and the reaction conditions. Start by confirming the integrity of your palladium precursor and ligand. The active catalyst is a Pd(0) species, and inefficient in-situ reduction of a Pd(II) precursor can stall the reaction.[3] Furthermore, ensure your difluoromethylating agent and aryl halide (e.g., 5-bromo- or 5-chloro-2-ethoxyanisole) are pure and that the reaction is conducted under strictly anhydrous and inert conditions.
Q2: I'm observing significant byproduct formation, primarily protodehalogenation (loss of the halide). How can I minimize this?
Protodehalogenation is a common side reaction, especially with electron-rich aryl halides. It often arises when the reductive elimination step to form the C-CF2H bond is slow relative to competing pathways. The choice of ligand is critical here. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are known to accelerate reductive elimination, favoring product formation over side reactions.[4][5][6] Increasing the concentration of the difluoromethylating agent can also help outcompete trace water or other proton sources.
Q3: How do I select the optimal Palladium catalyst and ligand for this transformation?
For coupling with aryl halides, particularly the less reactive chlorides, a highly active catalyst is required.[4] A combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst with a bulky, electron-donating phosphine ligand is the standard approach.[6][7] Ligands like XPhos and SPhos are excellent starting points due to their proven ability to promote the challenging oxidative addition and reductive elimination steps in similar cross-coupling reactions.[5]
Q4: What is a reasonable starting catalyst loading (mol%) for initial experiments?
A typical starting point for this class of reaction is 1-2 mol% of the palladium precursor, with a ligand-to-palladium ratio of 2:1 to 4:1.[8] This concentration is often sufficient to achieve good conversion without being excessively costly. Optimization can then proceed by systematically decreasing the loading to find the minimum effective level or increasing it if the reaction is sluggish.
Q5: My reaction stalls after partial conversion, suggesting catalyst deactivation. What are the common causes?
Catalyst deactivation can be caused by several factors. Impurities in the starting materials (e.g., water, oxygen, or coordinating impurities) can poison the catalyst. The catalyst may also be thermally unstable at elevated temperatures over long reaction times. Finally, the formation of off-cycle, inactive palladium species can sequester the catalyst. Using well-defined precatalysts can sometimes mitigate issues related to the inefficient formation of the active species.[7][9]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving specific experimental issues.
Issue 1: Low to No Conversion of the Aryl Halide
If you are experiencing poor conversion, a systematic evaluation of the catalyst system and reaction parameters is necessary. The following flowchart outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Causality and Solutions:
-
Inactive Catalyst: The most common failure mode is an inactive catalyst. The active Pd(0) species is sensitive to air and moisture.
-
Solution: Use a glovebox or robust Schlenk line techniques. Employ fresh, high-purity palladium precursors and ligands. Consider using a well-defined Pd(II) precatalyst, which can form the active Pd(0) species more reliably in situ upon reaction with a base.[7]
-
-
Insufficient Catalyst Loading: The reaction rate is directly proportional to the concentration of the active catalyst. If the turnover frequency is inherently low, a higher loading may be required.
-
Solution: Perform a systematic screen of catalyst loading. An example is provided in the table below. This will help identify if the reaction is catalyst-limited.
-
-
Suboptimal Ligand: The ligand dictates the reactivity of the palladium center. For an electron-rich ether like the substrate , a sufficiently electron-rich and bulky ligand is needed to promote the oxidative addition of the aryl halide.[5][6]
-
Solution: If using a general-purpose ligand like PPh₃ yields poor results, switch to a state-of-the-art dialkylbiaryl phosphine ligand.
-
Table 1: Example of a Catalyst Loading Optimization Screen
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 | 2.5 | 100 | 12 | 45 |
| 2 | 2.0 | 5.0 | 100 | 12 | 85 |
| 3 | 3.0 | 7.5 | 100 | 12 | 92 |
| 4 | 0.5 | 1.25 | 100 | 12 | 20 |
This data is illustrative and serves as a template for experimental design.
Section 3: Experimental Protocols & Methodologies
Protocol 1: Baseline Procedure for Palladium-Catalyzed Difluoromethylation
This protocol provides a robust starting point for the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole from 5-bromo-2-ethoxyanisole.
Materials:
-
5-bromo-2-ethoxyanisole (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 equiv)[8]
-
Cesium Fluoride (CsF) (2.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (5 mol%)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-ethoxyanisole, Cesium Fluoride, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reagent Addition: Add (Difluoromethyl)trimethylsilane (TMSCF₂H) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Workflow for Optimizing Catalyst Loading
-
Setup: Prepare a parallel series of reaction vials, each containing the substrate and base as described in Protocol 1.
-
Stock Solutions: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in the reaction solvent (e.g., 1,4-dioxane). This ensures accurate dispensing of small quantities.
-
Variable Addition: Add varying amounts of the catalyst and ligand stock solutions to the vials to achieve the desired mol% loadings (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 5.0%). Maintain a constant ligand-to-metal ratio.
-
Initiation & Monitoring: Add the difluoromethylating agent to all vials, seal them, and place them in a pre-heated block. Monitor all reactions simultaneously at set time points (e.g., 2h, 6h, 12h) by taking small aliquots for analysis (e.g., LC-MS or GC-MS with an internal standard).
-
Analysis: Plot the yield/conversion against catalyst loading to determine the optimal concentration that balances reaction efficiency with cost.
Section 4: Understanding the Catalytic Cycle
Optimizing the catalyst loading is most effective when grounded in a mechanistic understanding. The generally accepted mechanism for this palladium-catalyzed cross-coupling is a Pd(0)/Pd(II) cycle.[10] Each step has a different kinetic profile, and the overall efficiency depends on the smooth operation of the entire cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle for difluoromethylation.
Mechanistic Insights for Optimization:
-
Oxidative Addition: This is often the rate-limiting step, especially for robust C-Cl bonds. A higher catalyst loading directly increases the concentration of the active L₂Pd(0) species available to engage the aryl halide. Electron-rich ligands enhance the electron density on the palladium, promoting this step.[6]
-
Transmetalation: The transfer of the difluoromethyl group from its carrier (e.g., silicon or zinc) to the palladium center. The choice of difluoromethylating agent and activators (like CsF) is crucial here.[8][11]
-
Reductive Elimination: This is the final, product-forming step. It must be faster than competing decomposition pathways. Bulky ligands create steric pressure that promotes the formation of the C-C bond and regeneration of the Pd(0) catalyst.[8]
By understanding which step may be problematic, you can make more informed decisions. For example, if oxidative addition is slow, increasing catalyst loading or switching to a more electron-rich ligand is a logical step. If side reactions are prevalent, the focus should be on selecting a ligand that accelerates reductive elimination.
References
- Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes.PMC.
- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules.The Journal of Organic Chemistry.
- Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation.
- Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes | Request PDF.
- Catalytic Difluoromethyl
- Troubleshooting guide for the fluorin
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.Taylor & Francis Online.
- Direct C–H difluoromethylation of heterocycles via organic photoredox c
- Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PMC.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Royal Society of Chemistry.
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF.
- Late-stage difluoromethylation: concepts, developments and perspective.Royal Society of Chemistry.
- Synthesis of Difluoromethylated Compounds.Xi'an Jiaotong University.
- Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles.Beilstein Journals.
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- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Poor Reactivity in Difluoromethylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor substrate reactivity in difluoromethylation reactions. The difluoromethyl (–CF2H) group is a valuable motif in modern medicinal chemistry, acting as a bioisosteric replacement for hydroxyl, thiol, or amine groups, thereby enhancing metabolic stability and binding affinity.[1][2] However, its incorporation can be challenging, particularly with unreactive substrates. This guide is designed to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: From Low Conversion to Optimized Yield
This section addresses the most common issues encountered during difluoromethylation in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My difluoromethylation reaction shows minimal or no conversion of the starting material. What are the primary factors I should investigate?
Answer: Low conversion is a multifaceted problem that typically stems from one of four areas: the reactivity of the chosen reagent, the inherent properties of the substrate, the reaction conditions, or the stability of the components.
1. Poor Nucleophile/Electrophile Reactivity: The electronic nature of your substrate is paramount. For nucleophilic difluoromethylation (e.g., reacting a phenoxide with a difluorocarbene source), the nucleophilicity of the substrate is key.
-
Cause & Troubleshooting:
-
Incomplete Deprotonation: For substrates like phenols or thiols, deprotonation to the more reactive anion (phenoxide/thiolate) is critical. If your base is too weak (e.g., K₂CO₃ for a phenol with a high pKa), the equilibrium will favor the neutral starting material.
-
Solution: Switch to a stronger base such as NaH, KOtBu, or Cs₂CO₃. The choice of base should be guided by the pKa of your substrate.[3]
-
-
Electron-Deficient Substrates in Radical Reactions: In radical C-H difluoromethylation, electron-rich heteroarenes are generally more reactive. Electron-deficient systems may react sluggishly.
-
2. Steric Hindrance: Bulky groups near the reaction site can physically block the approach of the difluoromethylating agent.
-
Cause & Troubleshooting:
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Longer reaction times may also be necessary. In some cases, a less sterically demanding difluoromethylating agent or a catalyst with a different ligand set might be required to improve access to the reaction center.[3]
-
3. Inefficient Generation of the Active Species: The reaction's success hinges on the efficient in-situ generation of the active difluoromethylating species, be it a difluorocarbene (:CF₂), a difluoromethyl radical (•CF2H), or a metal-bound CF₂H group.
-
Cause & Troubleshooting:
-
Ineffective Base/Initiator: The choice of base or radical initiator is crucial. For difluorocarbene generation from sources like difluoromethanol, the base must be strong enough to facilitate elimination.[3] For radical reactions using reagents like Zn(SO₂CF₂H)₂ (DFMS), an appropriate initiator (e.g., tBuOOH) is required.[6]
-
Solution: Screen a range of bases or initiators. For carbene-based methods, a temperature screen is also recommended, as carbene formation is temperature-dependent.[3]
-
-
Catalyst Inactivity: In cross-coupling reactions, the catalyst system (metal precursor and ligand) may be suboptimal for your specific substrate. Electron-rich substrates often perform better with certain catalyst systems, while electron-deficient ones may require others.[4][7]
-
4. Reagent or Substrate Decomposition: The reaction conditions may be too harsh, leading to the decomposition of your starting material, product, or the difluoromethylating agent itself.
-
Cause & Troubleshooting:
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon), as difluorocarbene and many organometallic species can react with water.[3][9] If your substrate is base-sensitive, consider using a milder base or shortening the reaction time. Slow addition of a reagent at a lower temperature can also help control the reaction and minimize decomposition.[3]
-
Issue 2: Complex Reaction Mixture and Byproduct Formation
Question: My reaction is proceeding, but it's generating multiple byproducts, leading to a low yield of the desired product. How can I improve selectivity?
Answer: The formation of byproducts often indicates that side reactions are competing with your desired transformation. Identifying the likely side reactions is the first step to suppression.
1. Difluorocarbene Dimerization/Polymerization: Difluorocarbene (:CF₂) is highly reactive and can react with itself if not trapped efficiently by the substrate.
-
Cause & Troubleshooting:
-
Solution: Keep the instantaneous concentration of the carbene low. This can be achieved by the slow addition of either the base or the carbene precursor (e.g., difluoromethanol).[3] Additionally, ensure a sufficient concentration of your nucleophilic substrate is present to act as an effective trap.[3]
-
2. Reaction with Solvent: Some common laboratory solvents can react with the highly reactive intermediates in difluoromethylation.
-
Cause & Troubleshooting:
3. Over-alkylation or Multiple Difluoromethylations: If your substrate has multiple nucleophilic sites, you may see the addition of more than one difluoromethyl group.
-
Cause & Troubleshooting:
-
Solution: Carefully control the stoichiometry. Use a limited amount of the difluoromethylating agent and base (e.g., 1.0-1.5 equivalents) to favor mono-difluoromethylation.[3] If selectivity remains an issue, you may need to use protecting groups for other reactive sites.
-
Decision-Making Workflow for Strategy Selection
Choosing the right difluoromethylation strategy from the outset is the most critical step in avoiding reactivity issues. The three main pathways—nucleophilic, electrophilic, and radical—are suited for different types of substrates.[1]
Caption: Fig 1. Decision workflow for selecting a difluoromethylation strategy.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right difluoromethylating agent? A1: The choice depends on the reaction mechanism you are targeting. See the table below for a comparison of common reagents.
| Reagent Name | Active Species Generated | Mechanism Type | Typical Substrates & Conditions |
| TMSCF₂H | "CF₂H⁻" equivalent or •CF₂H | Nucleophilic / Radical | Versatile; used in cross-couplings (with fluoride activation) or radical reactions.[1][4] |
| Zn(SO₂CF₂H)₂ (DFMS) | •CF₂H (nucleophilic radical) | Radical | C-H difluoromethylation of N-heteroarenes, enones, and thiols.[6] |
| 2-PySO₂CF₂H | •CF₂H | Radical | Used in iron-catalyzed cross-coupling with arylzincs or photoredox catalysis.[10] |
| ClCF₂H / BrCF₂H | :CF₂ or •CF₂H | Carbene / Radical | Industrial reagent, often requires harsher conditions or specific catalysts (e.g., Ni).[8] |
| Sodium Chlorodifluoroacetate | :CF₂ | Carbene | Thermal decarboxylation generates difluorocarbene; often used for O-difluoromethylation.[11] |
Q2: My substrate is sensitive to strong bases. What are my options? A2: If your substrate cannot tolerate strong bases like NaH or KOtBu, consider these alternatives:
-
Milder Bases: Inorganic carbonates like Cs₂CO₃ or K₂CO₃ can be effective, especially for more acidic substrates.[3]
-
Transition-Metal-Free Radical Pathways: Many modern photocatalytic or electrochemical methods generate the difluoromethyl radical under neutral or mildly acidic conditions, completely avoiding the need for a strong base.[12][13]
-
Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions often use relatively mild bases (e.g., carbonates or phosphates) and are compatible with a wide range of sensitive functional groups.[4]
Q3: When should I consider a photocatalytic or electrochemical approach? A3: These modern techniques are excellent choices for late-stage functionalization and for reactions that require mild conditions.[12][13] Consider them when:
-
You need to generate a difluoromethyl radical under very mild, room-temperature conditions.
-
Your substrate is complex and contains sensitive functional groups incompatible with thermal or strongly basic methods.
-
You want to achieve high regioselectivity in C-H functionalization that is difficult to obtain with other methods.[12]
-
You are interested in green chemistry approaches that minimize harsh reagents.[13][14]
Q4: How can I definitively confirm the formation of my –CF₂H product? A4: While ¹H NMR is useful, ¹⁹F NMR spectroscopy is the most powerful tool for confirming difluoromethylation. The –CF₂H group gives a characteristic signal that is a triplet due to coupling with the adjacent proton (¹JHF). This provides unambiguous evidence of the group's presence.[9]
Experimental Protocols
Protocol 1: General Procedure for Screening Conditions for a Challenging Ni-Catalyzed Difluoromethylation of an Aryl Chloride
This protocol is designed for an unreactive aryl chloride substrate where standard palladium catalysis may have failed.
-
Preparation: In a glovebox, add the nickel precursor (e.g., NiCl₂ (15 mol%)), the ligand (e.g., a bipyridine or phosphine ligand, 10 mol%), and 3 Å molecular sieves to an oven-dried reaction vial equipped with a magnetic stir bar.[8]
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and an anhydrous solvent (e.g., DMA or NMP).
-
Reaction Setup: Seal the vial, remove it from the glovebox, and connect it to a manifold for chlorodifluoromethane (ClCF₂H) gas.
-
Execution: Cool the mixture to 0 °C. Carefully bubble ClCF₂H through the solution for a designated period or use a balloon filled with the gas. Add a reducing agent (e.g., zinc or manganese powder).
-
Heating and Monitoring: Heat the reaction to a set temperature (screen temperatures from 60 °C to 120 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench carefully with aqueous HCl, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
Protocol 2: General Procedure for Radical C-H Difluoromethylation of a Heteroarene using DFMS
This protocol is suitable for many nitrogen-containing heterocycles.[6]
-
Setup: To a vial, add the heteroarene substrate (1.0 equiv), DFMS (Zn(SO₂CF₂H)₂, 2.0 equiv), and a solvent system such as CH₂Cl₂/H₂O.
-
Initiation: Add trifluoroacetic acid (TFA, 1.0 equiv) if the substrate is particularly electron-deficient, followed by the radical initiator, tert-butyl hydroperoxide (tBuOOH, 3.0 equiv).
-
Reaction: Stir the reaction vigorously at room temperature (open to the air is often tolerated).
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a second addition of DFMS (2.0 equiv) and tBuOOH (3.0 equiv) can be made to drive the reaction to completion.[6]
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Mechanistic Overview
Caption: Fig 2. Simplified view of the three major difluoromethylation pathways.
References
-
Ni, C., & Hu, J. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(9), 1144-1153. Retrieved from [Link]
-
Couto, I., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Retrieved from [Link]
-
ACS Catalysis. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Publications. Retrieved from [Link]
-
Wang, W., et al. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry, 38(7), 1569-1585. Retrieved from [Link]
-
Cell Reports Physical Science. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Cell Press. Retrieved from [Link]
-
Accounts of Chemical Research. (2021). A Toolbox of Reagents for Difluoromethylthiolation. ACS Publications. Retrieved from [Link]
-
Carboni, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7133-7185. Retrieved from [Link]
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies in activation of ClCF2H. ResearchGate. Retrieved from [Link]
-
Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(22), 8428-8431. Retrieved from [Link]
-
Beaver, M. G., et al. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development, 15(3), 652-657. Retrieved from [Link]
-
Yang, Y., et al. (2021). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation. Molecules, 26(21), 6649. Retrieved from [Link]
-
Nature Communications. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature. Retrieved from [Link]
-
Zhang, W., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 123. Retrieved from [Link]
-
Zhang, P., & Hu, J. (2018). Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone. Journal of the American Chemical Society, 140(2), 586-590. Retrieved from [Link]
-
Organic Letters. (2021). Direct Synthesis of CF2H-Substituted 2-Amidofurans via Copper-Catalyzed Addition of Difluorinated Diazoacetone to Ynamides. ACS Publications. Retrieved from [Link]
-
Chemistry – A European Journal. (2022). Electrochemical Installation of CFH2−, CF2H−, CF3−, and Perfluoroalkyl Groups into Small Organic Molecules. Wiley Online Library. Retrieved from [Link]
-
ResearchGate. (n.d.). Difluoromethylation and Difluoroalkylation of Aliphatic Unsaturated C = C , C ≡ C , and − N = C Bonds. ResearchGate. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
Technical Support Center: Anisole Synthesis & Byproduct Troubleshooting
Welcome to the Technical Support Center for Anisole Synthesis. Synthesizing anisole (methoxybenzene) via the methylation of phenol is a fundamental transformation in pharmaceutical and fine chemical development. However, researchers frequently encounter selectivity issues, primarily the formation of ring-alkylated byproducts (cresols and xylenols) or elimination products.
This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to help you optimize O-selectivity and minimize byproduct formation.
Core Principles: Understanding Competing Pathways
The alkylation of phenol is characterized by a competition between O-alkylation (forming the desired anisole) and C-alkylation (forming undesired cresols and xylenols). The dominant pathway is dictated by the acid-base properties of your catalytic system.
Reaction pathways in phenol methylation highlighting basic vs. acidic catalytic routes.
Troubleshooting Guide: Vapor-Phase & Catalytic Methylation
Issue 2.1: High levels of ring-methylated byproducts (Cresols, Xylenols) instead of Anisole.
-
Causality: O-alkylation is a kinetically controlled process, whereas C-alkylation is thermodynamically favored[1]. If you are using solid acid catalysts (such as HZSM-5 or HBEA zeolites), the strong Brønsted acid sites protonate the methylating agent (e.g., methanol) to form a highly reactive carbenium ion. This electrophile readily attacks the electron-rich aromatic ring of the phenol, leading to high C-alkylation[1]. Conversely, basic catalysts facilitate O-alkylation by deprotonating phenol into a highly nucleophilic phenoxide ion, which undergoes a direct Sₙ2-like attack on the methylating agent[2][3].
-
Resolution: Switch from acidic zeolites to basic catalysts (e.g., KNaX zeolites, KF/SiO₂, or alkali-loaded alumina). Ensure the reaction temperature is kept strictly within the kinetic window (typically 150°C – 250°C) to prevent thermodynamic rearrangement.
Self-Validating Protocol: High-Selectivity Vapor-Phase Methylation over KF/SiO₂ This protocol leverages basicity-driven O-alkylation using Dimethyl Carbonate (DMC) to suppress carbenium ion formation[3].
-
Catalyst Preparation: Impregnate silica gel (SiO₂) with an aqueous solution of Potassium Fluoride (KF). Dry at 110°C for 12 hours, then calcine at 400°C for 4 hours to ensure a uniform dispersion of basic sites.
-
Reactor Setup: Load the KF/SiO₂ catalyst into a fixed-bed continuous tubular reactor. Preheat the system to 250°C under a continuous flow of inert nitrogen gas.
-
Reactant Feed: Prepare a mixture of Dimethyl Carbonate (DMC) and Phenol at a 2:1 molar ratio.
-
Execution: Feed the mixture into the reactor using a syringe pump at a Mass Hourly Space Velocity (MHSV) of 2 h⁻¹.
-
Validation: Analyze the effluent using Gas Chromatography (GC). The basic environment prevents ring activation, yielding ~93.9% anisole with a selectivity of >98%[3].
Issue 2.2: Anisole yield drops significantly at extended reaction times or higher temperatures.
-
Causality: At elevated temperatures or prolonged contact times within porous catalysts, anisole undergoes secondary degradation reactions. It can disproportionate into phenol and methylanisoles, or undergo direct intramolecular isomerization/intermolecular transalkylation to form thermodynamically stable cresols[4]. High temperatures also accelerate coke formation on active strong acid sites, blocking pores and reducing overall conversion[1].
-
Resolution: Optimize the Weight Hourly Space Velocity (WHSV) to reduce the residence time of anisole in the catalyst pores. Lower the reaction temperature to prioritize kinetic control over thermodynamic rearrangement.
Troubleshooting Guide: Liquid-Phase Williamson Ether Synthesis
Issue 3.1: Formation of elimination byproducts or incomplete conversion.
-
Causality: The Williamson ether synthesis proceeds via an Sₙ2 mechanism. If the chosen reaction conditions are improperly tuned (e.g., using bulkier secondary/tertiary alkyl halides), the alkoxide acts as a base rather than a nucleophile, triggering an E2 elimination pathway[5][6]. Furthermore, alkoxides are strong bases that are easily hydrolyzed by moisture; the presence of water destroys the nucleophile before O-alkylation can occur[5].
-
Resolution: Use strictly primary methylating agents (like Dimethyl Sulfate or Methyl Iodide) which lack beta-hydrogens, making elimination impossible[5][7]. Ensure all glassware is flame-dried and solvents are strictly anhydrous.
Self-Validating Protocol: Optimized Liquid-Phase Williamson Ether Synthesis
-
Phenoxide Generation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of substituted phenol in anhydrous acetone. Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir vigorously at room temperature for 30 minutes to ensure complete deprotonation[7].
-
Methylation: Heat the mixture to a gentle reflux. Slowly add 1.2 equivalents of Dimethyl Sulfate (DMS) dropwise over 30 minutes. (Caution: DMS is highly toxic; perform strictly in a fume hood). The dropwise addition maintains a low steady-state concentration of the electrophile, minimizing runaway exothermic side reactions[7].
-
Reaction Monitoring: Maintain reflux for 2-4 hours. Monitor the disappearance of the phenol starting material via Thin Layer Chromatography (TLC).
-
Quenching & Workup: Cool the reaction to room temperature. Add a 10% aqueous NaOH solution and stir for 1 hour to destroy any unreacted, highly toxic DMS. Extract the aqueous layer with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: The use of anhydrous conditions and a mild base (K₂CO₃) prevents the hydrolysis of DMS, ensuring near-quantitative conversion to anisole without elimination byproducts[5][7].
Quantitative Performance of Methylation Catalysts
The table below summarizes the causal relationship between catalyst acid/base properties, operating temperatures, and resulting anisole selectivity.
| Catalyst System | Phase | Temp (°C) | Methylating Agent | Phenol Conversion (%) | Anisole Selectivity (%) | Reference |
| KNaX Zeolite (Si/Al 1.33) | Liquid | 155 | Methanol | 85.4 | 99.1 | [8] |
| KNaX Zeolite (Basic) | Liquid | 165 | Dimethyl Carbonate | 100.0 | 85.0 | [2] |
| KF/SiO₂ (Basic) | Vapor | 250 | Dimethyl Carbonate | 93.9 | 98.2 | [3] |
| HBEA Zeolite (Acidic) | Vapor | 200 | Methanol | 46.4 | 55.7 | [1] |
| Mo-NaY Zeolite | Vapor | 400 | Methanol | N/A | 92.0 | [1] |
Frequently Asked Questions (FAQs)
Q: How does the phenol-to-methanol ratio affect O-selectivity in vapor-phase reactions? A: A higher concentration of the alkylating agent (e.g., a methanol-to-phenol ratio of 5:1 to 8:1) significantly increases the O-alkylation rate. This is due to the greater statistical probability of a nucleophilic attack by the phenoxide ion on the methylating agent, which outcompetes the slower, thermodynamically driven C-alkylation process[1].
Q: Why is Dimethyl Carbonate (DMC) often preferred over Methanol or Dimethyl Sulfate in catalytic synthesis? A: DMC is considered a "green" methylating agent. Unlike highly toxic Dimethyl Sulfate (DMS) or methyl halides, DMC is safer to handle and produces only methanol and CO₂ as byproducts. Furthermore, when used with basic catalysts like KBr or KF/SiO₂, DMC provides exceptionally high O-selectivity (>98%) by avoiding the generation of highly reactive carbenium ions associated with acid-catalyzed methanol pathways[3][9].
Q: Can I use an aryl halide as the electrophile in a standard Williamson Ether Synthesis to make anisole? A: No. Aryl halides are generally unreactive in standard Sₙ2 reactions due to the electron-rich nature of the aromatic ring and the strength of the C-X bond[5]. To synthesize anisole, the correct strategy is reacting an aryloxide (sodium phenoxide) with an alkyl halide (methyl iodide), not the reverse[5].
References
-
[2] O Methylation of Phenol in Liquid Phase over Basic Zeolites - ACS Publications. URL:[Link]
-
Methylation of phenol over ion-exchanged ~-zeolites - NIScPR. URL:[Link]
-
[8] O-Methylation Of Phenol With Methanol In Liquid Phase Over KNaX Zeolite Synthesized From Kaolin - IDOSI. URL:[Link]
-
[4] METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE - AIR Unimi. URL:[Link]
-
[3] Mechanism study of anisole synthesis from o-methylation of phenol with DMC over KBr catalyst - ResearchGate. URL:[Link]
-
[9] Synthesis of Anisole by Vapor Phase Methylation of Phenol With Methanol Over Catalysts Supported On Activated Alumina - Scribd. URL:[Link]
-
[1] A comprehensive review on catalytic O-alkylation of phenol and hydroquinone - Taylor & Francis. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. idosi.org [idosi.org]
- 9. scribd.com [scribd.com]
effect of temperature on the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you navigate the complexities of this synthesis, with a particular focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(Difluoromethyl)-2-ethoxyanisole?
A1: The most prevalent and practical approach for the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole is through the O-difluoromethylation of a 2-ethoxyphenol precursor. This reaction involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate, which is then trapped by the phenoxide of the starting material. A common and well-documented method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na)[1].
Q2: Why is temperature a critical parameter in this synthesis?
A2: Temperature is a crucial factor that directly influences the rate of difluorocarbene formation and its subsequent reactivity. In methods utilizing reagents like sodium chlorodifluoroacetate, a sufficiently high temperature is required to induce thermal decarboxylation to generate the difluorocarbene[1]. However, excessively high temperatures can lead to the decomposition of the difluorocarbene before it can react with the phenoxide, resulting in lower yields and the formation of byproducts[2]. Therefore, precise temperature control is essential for optimizing the yield and purity of the final product.
Q3: What are the potential side reactions related to temperature?
A3: At suboptimal temperatures, the primary issue is a sluggish or incomplete reaction. Conversely, at temperatures that are too high, several side reactions can occur. The most significant is the decomposition or polymerization of the highly reactive difluorocarbene intermediate[2]. This not only reduces the yield of the desired product but can also complicate purification. Additionally, if the substrate or product is thermally labile, elevated temperatures can lead to their degradation.
Q4: Can this reaction be performed at lower temperatures?
A4: Yes, alternative difluoromethylating agents allow for the reaction to be conducted at or below room temperature. For instance, the use of S-(difluoromethyl)sulfonium salts can facilitate the O-difluoromethylation of phenols at room temperature[3][4]. Another approach involves using (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) which can also react at room temperature[5]. These methods can be advantageous for temperature-sensitive substrates, although they may involve more specialized and costly reagents.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole, with a focus on temperature-related solutions.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Yield | 1. Reaction temperature is too low: Insufficient thermal energy for the decarboxylation of ClCF₂CO₂Na to form difluorocarbene. | Solution: Gradually increase the reaction temperature in 5-10 °C increments. For ClCF₂CO₂Na, temperatures in the range of 95-120 °C are typically effective[1][4]. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific setup. |
| 2. Reaction temperature is too high: The generated difluorocarbene is decomposing or polymerizing before it can react with the phenoxide.[2] | Solution: Decrease the reaction temperature. If a high temperature is necessary for carbene formation, consider a slow addition of the difluoromethylating agent to maintain a low instantaneous concentration of the carbene. | |
| 3. Incomplete deprotonation of the starting phenol: The phenoxide is the active nucleophile that traps the difluorocarbene. Insufficient base will result in unreacted starting material. | Solution: Ensure a suitable base (e.g., Cs₂CO₃, K₂CO₃) is used in sufficient stoichiometry (typically 1.5-2.0 equivalents). The formation of the phenoxide is often done at room temperature before heating.[2] | |
| Formation of Multiple Byproducts | 1. High reaction temperature leading to decomposition: As mentioned, high temperatures can lead to the decomposition of the difluorocarbene and the formation of various side products.[2] | Solution: Lower the reaction temperature. A systematic temperature screen is recommended to find the "sweet spot" that balances reaction rate and selectivity.[2] |
| 2. Presence of water: Difluorocarbene can react with water, leading to undesired byproducts. | Solution: Ensure all reagents and solvents are anhydrous. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Reaction is Too Slow or Stalls | 1. Insufficient temperature: The activation energy for the formation of difluorocarbene is not being met. | Solution: Increase the reaction temperature. If using difluoromethanol, a temperature screen is highly recommended as the optimal temperature is substrate-dependent.[2] |
| 2. Steric hindrance of the substrate: The ethoxy group in the ortho position might slightly hinder the approach of the difluorocarbene to the phenoxide oxygen. | Solution: A moderate increase in temperature or prolonged reaction time might be necessary to overcome the steric barrier.[2] |
Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a reliable, general procedure for the O-difluoromethylation of phenols and is expected to be effective for the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole from a suitable 2-ethoxyphenol precursor.[1]
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of 5-(Difluoromethyl)-2-ethoxyanisole.
Step-by-Step Methodology
-
Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 2-ethoxyphenol starting material (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous N,N-dimethylformamide (DMF) and deionized water via syringe.
-
Degas the resulting solution by bubbling a stream of nitrogen through it for 1 hour at room temperature (23 °C).
-
-
Reaction:
-
Under a positive pressure of nitrogen, add sodium chlorodifluoroacetate (2.8 equiv) in one portion.
-
Replace the septum with a reflux condenser and ensure the system is under a positive pressure of the inert gas, vented through an oil bubbler.
-
Immerse the flask in a preheated oil bath at 120 °C and stir vigorously for 2 hours. Vigorous gas evolution (CO₂) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., hexanes or ethyl acetate).
-
Wash the combined organic layers sequentially with a saturated aqueous solution of sodium chloride and a 10% aqueous solution of lithium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following table provides an illustrative summary of the expected impact of temperature on the synthesis of a generic substituted aryl difluoromethyl ether, based on established chemical principles and literature data.
| Reaction Temperature (°C) | Relative Reaction Rate | Expected Yield (%) | Purity (%) | Key Observations |
| 60 | Very Slow | < 10 | > 95 | Minimal conversion of starting material. |
| 80 | Slow | 30-40 | > 95 | Noticeable product formation, but the reaction is sluggish. |
| 100 | Moderate | 60-70 | 90-95 | Good reaction rate with minimal byproduct formation. |
| 120 | Optimal | > 90 | > 97 | Recommended temperature for high yield and purity. [1] |
| 140 | Fast | 70-80 | 80-85 | Increased rate but with noticeable formation of impurities due to carbene decomposition.[2] |
| 160 | Very Fast | < 50 | < 70 | Significant decomposition of product and/or reagents. |
Reaction Mechanism and Temperature Effects
The synthesis proceeds through the generation of difluorocarbene, which is then trapped by the phenoxide. Temperature plays a critical role in the first step of this mechanism.
Caption: Mechanism of O-difluoromethylation and the influence of temperature.
References
- Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol - Benchchem.
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
- Facile double O -difluoromethylations of diphenols with TMSCF2Br.
- Recent Advances in the Synthetic Application of Difluorocarbene.
- Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K₂CO₃.
-
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Difluoromethylation of Phenols. ResearchGate. Available at: [Link]
Sources
troubleshooting mass spectrometry fragmentation of 5-(Difluoromethyl)-2-ethoxyanisole
Welcome to the technical support guide for the mass spectrometric analysis of 5-(Difluoromethyl)-2-ethoxyanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its fragmentation behavior and troubleshoot common experimental issues. The inherent structural characteristics of this molecule—an aromatic ether with both ethoxy and difluoromethyl substituents—present a unique fragmentation profile that requires careful interpretation.
Section 1: Expected Fragmentation Profile
Under standard Electron Ionization (EI) conditions at 70 eV, 5-(Difluoromethyl)-2-ethoxyanisole (Molecular Weight: 202.08 g/mol ) is expected to produce a series of characteristic ions. The stability of the aromatic ring often results in a visible molecular ion peak, while the functional groups provide predictable cleavage points.[1][2]
Table 1: Predicted Major Fragment Ions for 5-(Difluoromethyl)-2-ethoxyanisole
| m/z Ratio | Proposed Fragment | Neutral Loss | Notes |
| 202 | [C₁₀H₁₂F₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 174 | [C₈H₈F₂O]⁺• | C₂H₄ (Ethene) | Often the base peak due to a stable rearrangement.[3][4] |
| 173 | [C₈H₇F₂O]⁺ | •C₂H₅ (Ethyl radical) | Result of simple O-C bond cleavage. |
| 151 | [C₉H₁₁O₂]⁺ | •CHF₂ (Difluoromethyl radical) | Indicates cleavage of the C-C bond at the aromatic ring. |
| 146 | [C₇H₆F₂]⁺• | C₂H₄ + CO | Secondary fragmentation from the m/z 174 ion. |
| 107 | [C₇H₇O]⁺ | C₂H₄ + CHF₂ | A unique fragment seen in some ethoxybenzyl compounds.[3] |
The fragmentation process is initiated by the removal of an electron to form the molecular ion (M⁺•).[2] This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, more stable fragment ions. The most favored pathways are those that lead to resonance-stabilized cations or result in the loss of stable neutral molecules.[5]
Caption: Primary fragmentation pathways of 5-(Difluoromethyl)-2-ethoxyanisole.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am not observing the molecular ion peak at m/z 202, or it is very weak. What is the cause?
A1: The absence of a molecular ion peak is a common issue for molecules that are labile or prone to extensive fragmentation under high-energy EI conditions.[6] The energy imparted by the 70 eV electron beam may be sufficient to cause immediate fragmentation of the M⁺• ion.
-
Causality: The stability of the molecular ion is a key factor. If the initial fragmentation pathways are energetically very favorable, the molecular ion may have a lifetime too short to be detected.
-
Troubleshooting: Consider using a "soft" ionization technique.[6][7] These methods impart less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺).[8]
-
Chemical Ionization (CI): This technique uses a reagent gas to produce ions, leading to gentler ionization.[8][9]
-
Electrospray Ionization (ESI): Ideal for LC-MS, ESI is a very soft technique that generates multiply charged ions with minimal fragmentation.[7][8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft technique, well-suited for non-volatile and thermally labile molecules.[7][8][10]
-
Q2: The most abundant peak (base peak) in my spectrum is m/z 174, not the molecular ion. Is this expected?
A2: Yes, this is a highly probable outcome. The fragment at m/z 174 corresponds to the loss of a neutral ethene molecule (C₂H₄) from the molecular ion. This is a common rearrangement for ethoxy aromatic compounds, similar to a McLafferty rearrangement, and often results in a very stable radical cation.[3][4]
-
Causality: The stability of the resulting fragment ion determines its abundance.[2] The formation of the m/z 174 ion is an energetically favorable process, leading to its high intensity in the spectrum. The base peak is simply the most abundant ion in the spectrum and is not always the molecular ion.[4]
Q3: My spectrum shows significant peaks at m/z 73, 149, 207, and 281. Where are these coming from?
A3: These ions are not related to the fragmentation of your target compound. They are characteristic of common contaminants in GC-MS systems.
-
m/z 149: Typically a phthalate plasticizer, which can leach from plastic labware, vial caps, or solvents.[11]
-
m/z 73, 207, 281: These are hallmark ions of siloxane compounds, which originate from GC column bleed or septum bleed.[12][13] This is more prominent at higher GC oven temperatures.
-
Troubleshooting: Refer to the "Problem: Unexplained Peaks & Contamination" guide in the next section for detailed protocols on how to address these issues.
Q4: I see a peak at m/z 107. What is its origin?
A4: The fragment at m/z 107 is likely formed through a secondary fragmentation of the m/z 174 ion, involving the subsequent loss of the difluoromethyl radical (•CHF₂). Research on ethoxybenzylpiperazines has shown that an ion at m/z 107 can be a unique marker for the ethoxybenzyl moiety, formed by the loss of ethene from the ethoxybenzyl cation.[3] This suggests it is a structurally significant, albeit less abundant, fragment.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Problem - Weak or Absent Molecular Ion ([M]⁺•)
This guide provides a systematic approach to enhancing the molecular ion signal when standard EI analysis fails.
Caption: Workflow for troubleshooting a weak or absent molecular ion.
Step-by-Step Methodologies:
-
Optimize EI Conditions (If library matching is not the primary goal):
-
Protocol: Reduce the electron energy from the standard 70 eV down to a range of 15-20 eV.
-
Causality: Lowering the electron energy reduces the excess energy transferred to the molecule upon ionization, thus decreasing the extent of fragmentation.[14]
-
Action: Access your instrument's tune file or method parameters. Locate the "Electron Energy" setting and change it. Acquire data and compare the relative intensity of the m/z 202 peak to the base peak.
-
-
Adjust Ion Source Temperature:
-
Protocol: Systematically decrease the ion source temperature in 10-20°C increments.
-
Causality: High source temperatures can cause thermal degradation of the analyte before ionization, leading to fragments that appear to be from ionization but are actually from thermal processes.
-
Action: In the instrument method settings, lower the source temperature. Allow the system to stabilize for at least 30 minutes before injecting the sample.
-
-
Switch to Chemical Ionization (CI):
-
Protocol: If your instrument is equipped, switch the ion source to CI mode. Use methane or isobutane as the reagent gas.
-
Causality: CI is a softer ionization technique where reagent gas ions transfer a proton to the analyte, forming a protonated molecule ([M+H]⁺ at m/z 203) with significantly less fragmentation.[6][8]
-
Action: Follow the manufacturer's guide for switching from EI to CI mode, which includes introducing the reagent gas and selecting a CI-specific tune file.
-
Guide 2: Problem - Unexplained Peaks & Contamination
Contamination can obscure your analyte's spectrum and lead to misidentification.[15] This guide helps identify and eliminate common contaminants.[16][17]
Step-by-Step Methodologies:
-
Identify the Source:
-
Protocol: Analyze the characteristic ions listed in Table 2. Run a "blank" injection (solvent only) to see if the contaminants are present without the analyte.
-
Causality: Different contaminants originate from specific parts of the GC-MS system.[16] Identifying the ions helps pinpoint the source.
-
Action: Compare the m/z values in your background or blank run spectrum to the table below.
-
Table 2: Common GC-MS Contaminants and Their Sources
| Characteristic Ions (m/z) | Contaminant Type | Likely Source |
| 18, 28, 32, 44 | Air & Water | Air leak in the system.[16] |
| 73, 147, 207, 281, 355 | Polysiloxanes | GC column bleed, septum bleed.[11][13] |
| 149, 167, 279 | Phthalates | Plasticizers from solvents, vial caps, tubing.[11] |
| 43, 58 | Acetone | Cleaning solvent residue.[16] |
-
System Decontamination Protocol:
-
For Column Bleed (Siloxanes):
-
Action: Condition the GC column. Disconnect the column from the mass spectrometer, cap the MS inlet, and heat the column to its maximum rated temperature (or 20-30°C above your method's max temp) for several hours with carrier gas flowing.
-
-
For Air Leaks (N₂, O₂):
-
Action: Perform a leak check. Use an electronic leak detector or monitor the m/z 28/32 ratio while gently spraying argon or another inert gas around fittings and seals. A spike in the corresponding ion indicates a leak. Tighten or replace ferrules and seals as needed.
-
-
For Phthalates & Solvents:
-
Action: Bake out the injection port. Set the injector temperature to a high value (e.g., 300°C) for 1-2 hours. Use high-purity, GC-grade solvents and avoid storing them in plastic containers.
-
-
References
-
Scribd. Common Contaminants in GCMS. Available from: [Link]
-
Fiveable. 8.2 Ionization techniques (EI, CI, ESI, MALDI). Available from: [Link]
-
Agilent. What are the common contaminants in my GCMS. Available from: [Link]
-
PubMed. Soft Matrix-Assisted Laser Desorption/Ionization for Labile Glycoconjugates. Available from: [Link]
-
ResearchGate. Common Contaminants | Request PDF. Available from: [Link]
-
CHROMacademy. GC-MS Contamination. Available from: [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]
-
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available from: [Link]
-
Whitman College. CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Available from: [Link]
-
Technology Networks. Common Mass Spectrometry Errors and Troubleshooting Tips. Available from: [Link]
-
NIST. An Overview of Automated GC/MS Identification by Steve Stein. Available from: [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]
-
NIST. Benzene, ethoxy-. NIST Chemistry WebBook. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
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CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available from: [Link]
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Agilent. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available from: [Link]
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Chromatography Online. The Essential Guide to Electron Ionization in GC–MS. Available from: [Link]
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MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Available from: [Link]
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Read Chemistry. Fragmentation Patterns in Mass Spectrometry. Available from: [Link]
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DTIC. Mass Spectral Fragmentation of VX. Available from: [Link]
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ResearchGate. (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Available from: [Link]
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Available from: [Link]
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PubMed. Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Available from: [Link]
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RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]
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Comparative Synthesis Guide: Routes to 5-(Difluoromethyl)-2-ethoxyanisole
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic evaluation, protocol validation, and comparative scalability of difluoromethylation strategies.
Executive Summary & Target Molecule Overview
5-(Difluoromethyl)-2-ethoxyanisole (systematically named 4-ethoxy-3-methoxy-1-(difluoromethyl)benzene) is a highly valued fluorinated building block in medicinal chemistry. The difluoromethyl (–CF₂H) moiety acts as a lipophilic bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor while significantly enhancing metabolic stability and membrane permeability. This specific substitution pattern (3-methoxy-4-ethoxy) is a critical pharmacophore in several phosphodiesterase-4 (PDE4) inhibitors.
Synthesizing this molecule requires precise installation of the –CF₂H group. This guide critically compares three distinct synthetic paradigms:
-
Classical Deoxofluorination of an aldehyde precursor.
-
Photoredox-Catalyzed C–H Functionalization of an unactivated arene.
-
Copper-Mediated Cross-Coupling of an aryl halide.
Comparison of three distinct synthetic pathways to 5-(Difluoromethyl)-2-ethoxyanisole.
Mechanistic Comparison of Synthetic Routes
Route A: Deoxofluorination of 4-Ethoxy-3-methoxybenzaldehyde
The most established method for installing a –CF₂H group is the direct deoxofluorination of an aldehyde using dialkylaminosulfur trifluoride reagents [1].
-
Mechanism: The carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of DAST or Deoxo-Fluor® to form an alkoxyaminosulfur difluoride intermediate. Subsequent elimination and sequential nucleophilic attack by fluoride ions yield the gem-difluoride.
-
Expert Insight: While DAST is historically ubiquitous, its tendency to undergo explosive decomposition at elevated temperatures makes it unsuitable for large-scale pharmaceutical manufacturing. Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E® are strongly preferred for their enhanced thermal stability and reduced fuming[1].
Route B: Photoredox-Catalyzed C–H Difluoromethylation
Late-stage functionalization (LSF) bypasses the need for pre-functionalized starting materials, directly converting 2-ethoxyanisole to the target molecule [2].
-
Mechanism: Using Baran’s reagent (zinc bis(difluoromethanesulfinate), DFMS) in conjunction with a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) and an oxidant, visible light drives a single-electron transfer (SET) to generate an electrophilic •CF₂H radical. This radical attacks the electron-rich arene.
-
Expert Insight: The primary challenge here is regioselectivity. The •CF₂H radical will attack the most electron-rich positions (ortho/para to the alkoxy groups). While position 5 (para to the methoxy group) is highly activated, position 4 (para to the ethoxy group) competes, often resulting in an isomeric mixture that requires rigorous chromatographic separation [2].
Route C: Copper-Mediated Cross-Coupling
For absolute regiocontrol without the hazards of nucleophilic fluorinating agents, transition-metal-mediated cross-coupling of 5-bromo-2-ethoxyanisole with TMSCF₂H (Ruppert-Prakash reagent analogue) is highly effective [3].
-
Mechanism: TMSCF₂H is activated by a fluoride source (CsF) to form a pentavalent silicate. This species transmetalates with CuI to generate a highly reactive [Cu(CF₂H)₂]⁻ or Cu–CF₂H intermediate, which undergoes oxidative addition with the aryl bromide followed by reductive elimination [3].
Catalytic cycle for the copper-mediated cross-coupling of aryl bromides with TMSCF₂H.
Quantitative Data Presentation
| Metric | Route A: Deoxofluorination | Route B: Photoredox C–H | Route C: Cu-Cross Coupling |
| Precursor | 4-Ethoxy-3-methoxybenzaldehyde | 2-Ethoxyanisole | 5-Bromo-2-ethoxyanisole |
| Key Reagents | Deoxo-Fluor®, CH₂Cl₂ | Zn(SO₂CF₂H)₂, Ru(bpy)₃Cl₂, TBHP | TMSCF₂H, CuI, CsF, DMF |
| Typical Yield | 75 – 85% | 40 – 55% (Isomeric mixture) | 80 – 90% |
| Regioselectivity | Absolute (Aldehyde defined) | Poor (ortho/para competition) | Absolute (Halide defined) |
| Scalability | High (with Deoxo-Fluor®) | Low (Photochemical limitations) | Medium (Stoichiometric Cu waste) |
| Safety Profile | Moderate (HF byproduct generation) | High (Mild conditions, bench stable) | High (Moisture sensitive, but safe) |
Self-Validating Experimental Protocols
Protocol A: Deoxofluorination using Deoxo-Fluor®
Causality Focus: Temperature control is critical to prevent the formation of vinyl ether byproducts via elimination, while the NaHCO₃ quench neutralizes the highly corrosive HF generated during the catalytic cycle.
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 4-ethoxy-3-methoxybenzaldehyde (10.0 mmol) and anhydrous CH₂Cl₂ (30 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Deoxo-Fluor® (15.0 mmol, 1.5 equiv) via syringe over 15 minutes to control the exothermic fluorination.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the aldehyde spot (UV active) will disappear, replaced by a higher Rf product spot.
-
Quench & Workup: Cool the flask back to 0 °C. Carefully add saturated aqueous NaHCO₃ (20 mL) dropwise until effervescence ceases (neutralizing HF). Extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (silica gel, 5% EtOAc in Hexanes) yields the pure product.
Protocol B: Photoredox C–H Difluoromethylation
Causality Focus: Degassing is mandatory because molecular oxygen rapidly quenches the excited triplet state of the photocatalyst (PC), halting the single-electron transfer required to generate the •CF₂H radical.*
-
Preparation: In a 20 mL vial equipped with a Teflon septum, combine 2-ethoxyanisole (1.0 mmol), Zn(SO₂CF₂H)₂ (DFMS, 2.5 mmol), and Ru(bpy)₃Cl₂·6H₂O (0.02 mmol, 2 mol%).
-
Solvent & Degassing: Add a mixture of CH₂Cl₂/H₂O (1:1, 4 mL). Sparge the biphasic mixture with argon for 15 minutes.
-
Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol).
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours.
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Isomeric products must be separated using preparative HPLC or careful gradient silica gel chromatography.
Protocol C: Copper-Mediated Cross-Coupling
Causality Focus: The Cu–CF₂H intermediate is highly sensitive to protonation by trace water, which results in the formation of difluoromethane gas instead of the desired cross-coupling product. Strict anhydrous technique is required.
-
Glovebox Setup: Inside an argon-filled glovebox, charge a 15 mL pressure tube with CuI (1.2 mmol, 1.2 equiv), anhydrous CsF (2.0 mmol, 2.0 equiv), and 5-bromo-2-ethoxyanisole (1.0 mmol).
-
Reagent Addition: Add anhydrous DMF (3.0 mL) followed by TMSCF₂H (2.0 mmol, 2.0 equiv). Seal the tube with a Teflon screw cap.
-
Reaction: Remove the tube from the glovebox and heat in an oil bath at 100 °C for 16 hours. The mixture will turn dark brown as the active cuprate forms and reacts.
-
Workup: Cool to room temperature. Dilute with diethyl ether (15 mL) and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water (3 × 10 mL) to remove DMF.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).
References
A Comparative Guide to the Biological Activity of 5-(Difluoromethyl)-2-ethoxyanisole and its Trifluoromethyl Analog
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the pharmacological properties of lead compounds. The difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups, in particular, are frequently employed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2][3][4] This guide provides an in-depth, objective comparison of the anticipated biological activities of 5-(Difluoromethyl)-2-ethoxyanisole and its structural analog, 2-ethoxy-5-(trifluoromethyl)anisole.
The core distinction between these two molecules lies in the substitution of a single hydrogen atom for a fluorine atom at the 5-position's methyl group. While seemingly minor, this change instigates a cascade of alterations in physicochemical properties that can profoundly impact the molecule's interaction with biological systems. This analysis synthesizes established medicinal chemistry principles to predict their differential performance and provides the experimental frameworks necessary for empirical validation.
Physicochemical Properties: The Foundation of Biological Activity
The biological fate of a molecule—its absorption, distribution, metabolism, excretion (ADME), and target interaction—is dictated by its physicochemical characteristics. The switch from a -CHF₂ to a -CF₃ group fundamentally alters these properties.
| Property | 5-(Difluoromethyl)-2-ethoxyanisole (-CHF₂) | 2-ethoxy-5-(trifluoromethyl)anisole (-CF₃) | Rationale for Difference |
| Lipophilicity (LogP) | Moderately lipophilic. The effect on logP is less pronounced compared to -CF₃.[2] | More lipophilic. The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88).[4] | The high electronegativity of the three fluorine atoms in the -CF₃ group creates a more lipophilic moiety compared to the -CHF₂ group.[1][4] |
| Hydrogen Bonding | Capable of acting as a weak hydrogen bond donor via its C-H bond.[2][3][5] | Incapable of hydrogen bond donation. | The presence of the hydrogen atom in the -CHF₂ group allows it to participate in hydrogen bonding, a critical interaction in many drug-receptor binding pockets.[3][5] |
| Electronic Effect | Strong electron-withdrawing group. | Very strong electron-withdrawing group. | Fluorine is highly electronegative. The cumulative effect of three fluorine atoms makes the -CF₃ group a more powerful electron-withdrawing group than the -CHF₂ group.[1] |
| Metabolic Stability | Enhanced stability compared to a methyl group, but the C-H bond remains a potential, albeit more resilient, site for oxidative metabolism.[6][7] | Highly resistant to oxidative metabolism due to the strength of the C-F bonds and the absence of a C-H bond.[1][8] | The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][8] |
Comparative Analysis of Predicted Biological Activity
Based on the divergent physicochemical profiles, we can project how these two analogs will behave in biological systems. These predictions provide a logical framework for targeted experimental investigation.
Target Engagement and Pharmacodynamics
The most significant divergence in activity may arise from the -CHF₂ group's ability to act as a hydrogen bond donor.[2][3] If the biological target possesses a hydrogen bond acceptor (like the oxygen of a serine or threonine residue) in the binding pocket, the difluoromethyl analog could exhibit significantly higher potency and selectivity. This specific interaction would be unavailable to the trifluoromethyl analog.[2]
Conversely, if the binding pocket is predominantly hydrophobic, the superior lipophilicity of the trifluoromethyl analog could lead to enhanced van der Waals interactions and, consequently, greater potency.[4] The stronger electron-withdrawing nature of the -CF₃ group can also alter the charge distribution across the aromatic ring, potentially leading to more favorable electrostatic interactions with the target.
Caption: Differential binding interactions of difluoromethyl vs. trifluoromethyl groups.
Pharmacokinetics and Metabolic Fate
A critical point of differentiation is expected in the pharmacokinetic profiles.
-
Metabolism: The trifluoromethyl analog is predicted to be significantly more resistant to metabolic degradation.[1][8] The C-H bond in the difluoromethyl group, while strengthened, can still be a substrate for CYP-mediated hydroxylation.[6] This suggests that 2-ethoxy-5-(trifluoromethyl)anisole will likely have a longer biological half-life, reduced intrinsic clearance, and potentially higher bioavailability compared to its difluoromethyl counterpart.
-
Permeability: The greater lipophilicity of the trifluoromethyl analog may facilitate improved passive diffusion across cellular membranes, potentially leading to better absorption and tissue distribution.[4]
Experimental Protocols for Validation
The following protocols describe self-validating systems to empirically test the predicted differences between the two compounds.
Protocol 1: In Vitro Metabolic Stability Assay
This assay determines the rate of metabolism by liver enzymes, providing a direct measure of metabolic stability.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds in human liver microsomes.
Methodology:
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4).
-
Compound Incubation: Add the test compound (5-(difluoromethyl)-2-ethoxyanisole or its analog) to the reaction mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor).
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the initial concentration baseline.
-
Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the half-life (t₁/₂ = 0.693 / slope), from which intrinsic clearance can be derived.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess a compound's cytotoxic potency against a cancer cell line.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of each test compound (e.g., 0.01 µM to 100 µM in a serial dilution) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.[10]
Caption: Workflow for a Cell-Based MTT Cytotoxicity Assay.
Conclusion and Future Directions
The substitution of a difluoromethyl group with a trifluoromethyl group in the 2-ethoxyanisole scaffold is predicted to yield two compounds with distinct biological profiles. The trifluoromethyl analog, 2-ethoxy-5-(trifluoromethyl)anisole , is expected to exhibit superior metabolic stability and potentially higher membrane permeability due to its increased lipophilicity.[1][4][8] In contrast, 5-(Difluoromethyl)-2-ethoxyanisole possesses the unique ability to act as a hydrogen bond donor, which could translate into higher target-specific potency and selectivity if the receptor architecture is accommodating.[2][3]
The ultimate biological activity is not determined by a single parameter but by the synergistic interplay of all physicochemical properties within a specific biological context. The true comparative performance of these molecules can only be ascertained through rigorous experimental evaluation. The protocols provided in this guide offer a robust starting point for researchers to elucidate the structure-activity relationships and determine which analog holds greater promise for further development.
References
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
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PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available from: [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Antiviral Activity of Natural Compounds Immuno Formula Shiban2/5 against SARS-CoV-2. Available from: [Link]
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A Comparative Guide to the Definitive Structure Elucidation of 5-(Difluoromethyl)-2-ethoxyanisole: Anchoring Synthetic Identity with X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of intellectual property, regulatory submission, and ultimately, therapeutic efficacy. For molecules such as 5-(Difluoromethyl)-2-ethoxyanisole, a compound of interest due to the prevalence of the difluoromethyl and ethoxyanisole moieties in pharmacologically active agents, establishing the precise three-dimensional arrangement of atoms is of paramount importance. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structure validation against other widely used spectroscopic techniques. We will explore the causality behind experimental choices and present a self-validating framework for ensuring scientific integrity.
The Imperative of Unambiguous Structural Validation
The introduction of a difluoromethyl group (-CHF₂) can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. However, the synthesis of such fluorinated compounds can sometimes lead to isomeric impurities or unexpected rearrangements. Therefore, relying solely on routine spectroscopic methods can occasionally be insufficient for absolute structure confirmation. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they often fall short of providing the unequivocal proof of structure that single-crystal X-ray diffraction offers.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal of the compound, we can generate a three-dimensional electron density map, which in turn reveals the exact atomic positions, bond lengths, bond angles, and stereochemistry of the molecule. This method provides an unparalleled level of detail and certainty, making it the gold standard for structural validation.
Experimental Protocol: Single-Crystal X-ray Diffraction of 5-(Difluoromethyl)-2-ethoxyanisole
The successful application of X-ray crystallography is contingent upon the growth of high-quality single crystals, which can often be the most challenging step.
Step 1: Crystallization
-
Rationale: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. The choice of solvent is critical and is often determined empirically.
-
Protocol:
-
Dissolve 5-10 mg of purified 5-(Difluoromethyl)-2-ethoxyanisole in a minimal amount of a suitable solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).
-
Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small, open vial inside a larger sealed chamber containing a precipitant solvent (the "anti-solvent").
-
Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.
-
Monitor for the formation of well-defined, transparent crystals.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: A suitable single crystal must be selected and mounted on the diffractometer for data collection. The crystal should be of an appropriate size and free of defects.
-
Protocol:
-
Under a microscope, select a single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.
-
The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam and collect a series of diffraction images as the crystal is rotated.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell dimensions and crystal system.
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics like the R-factor.[2][3][4]
-
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and providing complementary evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6][7] For 5-(Difluoromethyl)-2-ethoxyanisole, both ¹H and ¹³C NMR would provide key connectivity information. However, the presence of fluorine makes ¹⁹F NMR particularly informative.[8][9]
-
¹H NMR: Would show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methoxy group (a singlet), and a triplet for the -CHF₂ proton due to coupling with the two fluorine atoms.
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbon of the -CHF₂ group would appear as a triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: This is a highly sensitive technique with a wide chemical shift range, making it excellent for identifying fluorinated compounds.[10][11][12] It would show a doublet for the two equivalent fluorine atoms, coupled to the proton of the -CHF₂ group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14]
-
Electron Ionization (EI-MS): This hard ionization technique would show the molecular ion peak (M⁺) corresponding to the mass of 5-(Difluoromethyl)-2-ethoxyanisole, confirming its elemental composition. The fragmentation pattern can provide clues about the molecule's structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[15] For 5-(Difluoromethyl)-2-ethoxyanisole, one would expect to see characteristic absorption bands for:
-
C-H stretching (aromatic and aliphatic)
-
C-O stretching (ether linkages)
-
C-F stretching
-
Aromatic C=C bending
Data Comparison and Validation
The table below presents a hypothetical but realistic comparison of the data that would be obtained from each technique for the validation of the 5-(Difluoromethyl)-2-ethoxyanisole structure.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Structural Information | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment of nuclei, stereochemical relationships | Molecular weight, elemental formula (HRMS), fragmentation pattern | Presence of functional groups |
| Sample Phase | Crystalline Solid | Solution | Gas/Solution | Solid/Liquid/Gas |
| Certainty of Structure | Unambiguous | High (for connectivity), inferential for absolute stereochemistry | High (for molecular formula), inferential for connectivity | Low (provides functional group information only) |
| Hypothetical Data for 5-(Difluoromethyl)-2-ethoxyanisole | Crystal system: Monoclinic, Space group: P2₁/c, Bond lengths: C-F ~1.35 Å, C-O ~1.37 Å | ¹H NMR (CDCl₃, 400 MHz) δ: 7.1-6.8 (m, 3H, Ar-H), 6.6 (t, J=56 Hz, 1H, CHF₂), 4.1 (q, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 1.4 (t, 3H, OCH₂CH₃). ¹⁹F NMR (CDCl₃, 376 MHz) δ: -110 (d, J=56 Hz). | HRMS (ESI): m/z calcd for C₁₀H₁₂F₂O₂ [M+H]⁺: 203.0827, found 203.0826. | IR (KBr, cm⁻¹): ~3000 (C-H), ~1250 (C-O), ~1100 (C-F), ~1600, 1500 (C=C). |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical process of comparing data from different analytical techniques.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Logical flow for comparative structural validation.
Conclusion
The structural validation of a novel chemical entity like 5-(Difluoromethyl)-2-ethoxyanisole necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy are essential tools that provide a wealth of information regarding the molecule's connectivity, molecular formula, and functional groups, they ultimately build a hypothesis of the structure. Single-crystal X-ray crystallography serves as the definitive arbiter, providing unequivocal, three-dimensional proof of the molecular structure. This level of certainty is indispensable for advancing drug development programs, securing intellectual property, and ensuring the highest standards of scientific rigor. The integration of these techniques provides a self-validating system, where the data from each method should be consistent and complementary, leading to an unassailable structural assignment.
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Lievre, C., & Pozzan, A. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(12), 1255-1267. [Link]
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Wyrwas, M., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6599. [Link]
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A Comparative Guide to Difluoromethylating Agents for Anisole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the difluoromethyl (–CF2H) group has garnered significant attention. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Anisole and its derivatives are common scaffolds in medicinal chemistry, making the efficient synthesis of difluoromethylated anisoles a topic of considerable interest.
This guide provides an in-depth comparative analysis of prominent difluoromethylating agents for the synthesis of difluoromethylated anisoles. We will delve into the mechanistic nuances of different agent classes, present a comparative analysis of their performance with supporting experimental data, and provide detailed experimental protocols to bridge the gap between theory and practice.
The Landscape of Difluoromethylation: A Mechanistic Overview
The introduction of a difluoromethyl group onto an aromatic ring like anisole can be broadly approached through three primary mechanistic pathways: nucleophilic, electrophilic, and radical difluoromethylation. The choice of strategy is dictated by the nature of the difluoromethylating agent and the substitution pattern of the anisole substrate.
Caption: Mechanistic approaches to anisole difluoromethylation.
Comparative Performance of Difluoromethylating Agents
The efficacy of a difluoromethylating agent is not absolute but rather dependent on the specific anisole substrate and desired outcome (C-H functionalization vs. cross-coupling). Below, we compare the performance of several key agents in the synthesis of difluoromethylated anisoles, with a summary of their performance presented in Table 1.
Palladium-Catalyzed Cross-Coupling: A Reliable Route
For anisole derivatives bearing a halide handle, palladium-catalyzed cross-coupling reactions offer a robust and high-yielding method for introducing the difluoromethyl group. (Difluoromethyl)trimethylsilane (TMSCF2H) has emerged as a prominent nucleophilic difluoromethylating agent in this context. In a notable example, the palladium-catalyzed difluoromethylation of 4-chloroanisole using TMSCF2H and cesium fluoride (CsF) as an activator proceeds in high yield.[2][3] This method benefits from the commercial availability of TMSCF2H and its relatively good stability compared to other organometallic difluoromethyl sources.
Electrophilic C-H Functionalization: Direct and Selective
For direct C-H difluoromethylation of electron-rich arenes like anisole, electrophilic agents are highly effective. A recently developed S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt has shown considerable promise.[4][5] This bench-stable reagent enables the direct (phenylsulfonyl)difluoromethylation of anisole in a decent yield. A key advantage of this approach is the ability to functionalize the C-H bond directly, obviating the need for pre-functionalized substrates. The reaction typically proceeds at the ortho and para positions, dictated by the directing effect of the methoxy group. The resulting phenylsulfonyl group can often be removed under reductive conditions to afford the desired difluoromethylated anisole.
Radical C-H Functionalization: A Tale of Mixed Success
Radical difluoromethylation has become a popular strategy for the late-stage functionalization of complex molecules. However, its application to simple, electron-rich arenes like anisole can be challenging. For instance, the reaction of 4-tert-butylanisole with the widely used radical precursor, zinc difluoromethanesulfinate (DFMS or Baran's reagent), under typical oxidative conditions, has been reported to be unsuccessful.[1]
Despite this, an indirect radical approach has proven effective. The photocatalytic chlorodifluoromethylation of 4-tert-butylanisole, followed by hydrogenolysis, provides the desired difluoromethylated product in excellent yield.[1] This two-step sequence highlights a creative workaround for the direct radical C-H difluoromethylation of electron-rich anisoles. While direct photocatalytic C-H difluoromethylation of anisole with common radical sources like NaSO2CF2H has been explored for heterocycles, specific high-yielding examples for anisole itself are less common in the literature, suggesting that the nucleophilic character of the difluoromethyl radical may lead to challenges with electron-rich aromatics.[6][7]
O-Difluoromethylation of Phenols: An Alternative Pathway
An alternative route to difluoromethylated anisoles involves the O-difluoromethylation of a corresponding methoxyphenol. This approach relies on the generation of difluorocarbene (:CF2) from precursors such as sodium chlorodifluoroacetate or TMSCF2Br. The in situ generated difluorocarbene is then trapped by the phenoxide to form the difluoromethyl ether. This method is particularly useful when the desired substitution pattern is more readily accessible from a phenol starting material.
Data at a Glance: A Comparative Table
| Reagent/Method | Anisole Derivative | Product | Yield (%) | Reference |
| Pd-Catalyzed Cross-Coupling | ||||
| TMSCF2H / Pd(dba)2/BrettPhos | 4-Chloroanisole | 4-(Difluoromethyl)anisole | 79-81 | [2][3] |
| Electrophilic C-H Functionalization | ||||
| S-([Phenylsulfonyl]difluoromethyl)dibenzothiophenium triflate | Anisole | 2- and 4-((Phenylsulfonyl)difluoromethyl)anisole | 58 (combined) | [4][8] |
| Radical C-H Functionalization | ||||
| Zn(SO2CF2H)2 (DFMS) | 4-tert-Butylanisole | No reaction | 0 | [1] |
| 1. Chlorodifluoroacetic anhydride / photocatalysis; 2. Hydrogenolysis | 4-tert-Butylanisole | 2-(Difluoromethyl)-4-tert-butylanisole | 93 (over 2 steps) | [1] |
Table 1: Comparative yields of difluoromethylated anisoles using various agents.
Experimental Protocols: From Theory to Practice
To provide a practical context to the data presented, we have outlined detailed experimental protocols for two of the successful methods discussed.
Protocol 1: Palladium-Catalyzed Difluoromethylation of 4-Chloroanisole with TMSCF2H
This procedure is adapted from the work of a team of researchers who developed a robust palladium-catalyzed cross-coupling of aryl chlorides with TMSCF2H.[2]
Materials:
-
4-Chloroanisole
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Cesium fluoride (CsF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Dioxane (anhydrous)
-
Inert atmosphere glovebox
Caption: Workflow for palladium-catalyzed difluoromethylation.
Procedure:
-
In an inert atmosphere glovebox, a vial is charged with 4-chloroanisole (1.0 mmol), Pd2(dba)3 (0.015 mmol, 1.5 mol%), RuPhos (0.045 mmol, 4.5 mol%), and CsF (2.0 mmol).
-
Anhydrous dioxane (3 mL) is added to the vial.
-
TMSCF2H (2.0 mmol) is then added, and the vial is sealed with a Teflon-lined cap.
-
The reaction mixture is removed from the glovebox and stirred vigorously at 100 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-(difluoromethyl)anisole.
Protocol 2: Electrophilic (Phenylsulfonyl)difluoromethylation of Anisole
This protocol is based on the electrophilic C-H functionalization of arenes using a dibenzothiophenium salt.[4][8]
Materials:
-
Anisole
-
S-([Phenylsulfonyl]difluoromethyl)dibenzothiophenium triflate
-
Dichloromethane (DCM, anhydrous)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
To a solution of S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium triflate (0.3 mmol) in anhydrous DCM (2 mL) under an argon atmosphere is added anisole (0.9 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield a mixture of 2- and 4-((phenylsulfonyl)difluoromethyl)anisole.
Conclusion and Future Outlook
The synthesis of difluoromethylated anisoles can be successfully achieved through a variety of methods, with the optimal choice depending on the starting material and desired regioselectivity. For pre-functionalized anisoles, palladium-catalyzed cross-coupling with TMSCF2H provides a high-yielding and reliable route. For direct C-H functionalization of the electron-rich anisole ring, electrophilic reagents have demonstrated considerable success. While direct radical C-H difluoromethylation of anisole remains a challenge, indirect methods involving a chlorodifluoromethylation-hydrogenolysis sequence offer an effective alternative.
The continued development of novel difluoromethylating agents, particularly those that can overcome the challenges of direct radical C-H functionalization of electron-rich arenes under mild, photocatalytic conditions, will undoubtedly expand the synthetic toolbox for accessing these valuable compounds. As our understanding of the nuanced reactivity of these reagents grows, so too will our ability to precisely and efficiently incorporate the difluoromethyl motif into the next generation of pharmaceuticals and agrochemicals.
References
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Yi, J., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 639. [Link]
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Fier, P. S., & Hartwig, J. F. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740. [Link]
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Carbonnel, S., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 57(90), 12026-12029. [Link]
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Dai, C., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4483. [Link]
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McAtee, C. C., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Organic Letters, 20(12), 3491-3495. [Link]
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Zhao, Y., et al. (2011). Efficient and direct nucleophilic difluoromethylation of carbonyl compounds and imines with Me3SiCF2H at ambient or low temperature. Organic Letters, 13(19), 5342-5345. [Link]
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Carbonnel, S., et al. (2021). C-H Electrophilic (Phenylsulfonyl)difluoromethylation of (Hetero)Arenes with a Newly Designed Reagent Supporting Information. Semantic Scholar. [Link]
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Fier, P. S., & Hartwig, J. F. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. NSF Public Access Repository. [Link]
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Hu, J., et al. (2011). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry, 29(12), 2717-2721. [Link]
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Carbonnel, S., et al. (2022). Cost-Efficient, Multigram Scalable Synthesis of Shelf-Stable Electrophilic (Phenylsulfonyl)difluoromethylating Reagents. ACS Omega, 7(25), 21853-21860. [Link]
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Prakash, G. K. S., & Hu, J. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 40(10), 921-930. [Link]
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Shibata, N., et al. (2018). Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates. Organic Letters, 20(21), 6925-6929. [Link]
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Fier, P. S., & Hartwig, J. F. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740. [Link]
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Comprehensive Guide to HPLC Purity Assessment of Synthesized 5-(Difluoromethyl)-2-ethoxyanisole: C18 vs. PFP Stationary Phases
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction: The Analytical Bottleneck of Fluorinated Aromatics
Fluorinated aromatic compounds, such as 5-(Difluoromethyl)-2-ethoxyanisole , have become cornerstone motifs in modern medicinal chemistry. The difluoromethyl ( −CHF2 ) group acts as a lipophilic hydrogen bond donor, drastically improving metabolic stability and membrane permeability compared to traditional methyl or methoxy ethers.
However, the introduction of fluorine atoms presents a significant analytical bottleneck. Assessing the purity of these synthesized Active Pharmaceutical Ingredients (APIs) requires resolving the target compound from closely related fluorinated and non-fluorinated synthetic intermediates. Standard chromatographic methods often fail to differentiate these subtle structural variations, necessitating a more mechanistic approach to column selection and method development.
Synthesis Workflow & Impurity Profiling
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole typically proceeds via the nucleophilic fluorination of a precursor such as 4-ethoxy-3-methoxybenzaldehyde using reagents like diethylaminosulfur trifluoride (DAST). While effective, this synthetic route generates several structurally similar impurities that must be monitored:
-
Impurity A: Unreacted starting material (aldehyde precursor).
-
Impurity B: Incomplete fluorination byproduct (e.g., mono-fluoromethyl analog).
-
Impurity C: Regioisomeric byproducts or elimination products formed during the fluorination step.
Caption: Synthesis workflow of 5-(Difluoromethyl)-2-ethoxyanisole and its primary impurities.
Chromatographic Theory: Why Standard C18 Fails
Traditionally, reversed-phase high-performance liquid chromatography (RP-HPLC) relies on octadecylsilane (C18) stationary phases. C18 columns separate analytes based almost exclusively on hydrophobic (dispersive) interactions. Because the substitution of a hydrogen atom with a fluorine atom only marginally alters the overall hydrophobicity of the aromatic ring, C18 columns frequently fail to provide baseline resolution between the difluoromethyl target and its mono-fluoro or unfluorinated analogs.
To overcome this, Pentafluorophenyl (PFP) stationary phases are employed. PFP columns offer orthogonal selectivity driven by multiple retention mechanisms[1]. The highly electron-deficient pentafluorophenyl ring of the stationary phase engages in strong π−π charge-transfer interactions with the electron-rich anisole ring of the analyte[2]. Furthermore, the polarized C-F bonds on the stationary phase facilitate dipole-dipole interactions and specific "fluorous affinity" with the −CHF2 group of the target molecule, allowing for exquisite shape and electronic selectivity[3].
Caption: Logical relationship of retention mechanisms between C18 and PFP stationary phases.
Experimental Protocols: A Self-Validating System
To objectively compare the performance of both chemistries, we established a self-validating HPLC workflow. A self-validating system ensures that any failure in column chemistry or mobile phase preparation is immediately apparent through strict System Suitability Test (SST) criteria. The run is only considered valid if the resolution ( Rs ) between Impurity B and the Target API is ≥2.0 , and the tailing factor ( Tf ) for the API peak is ≤1.5 .
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5-(Difluoromethyl)-2-ethoxyanisole and reference standards (Impurities A, B, C) in a diluent of 50:50 Water:Methanol to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Instrument Setup: Utilize an HPLC system equipped with a Photodiode Array (PDA) detector set to 254 nm.
-
Column Selection:
-
Column 1: Standard C18 (150 mm × 4.6 mm, 3.5 µm).
-
Column 2: PFP (Pentafluorophenyl) (150 mm × 4.6 mm, 3.5 µm)[4].
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: The acidic pH suppresses the ionization of any trace phenolic impurities, ensuring sharp peak shapes.
-
Mobile Phase B: 100% Methanol. Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile contains π -electrons that can compete with the analyte for π−π interactions with the PFP phase, thereby dampening the column's unique selectivity.
-
-
Gradient Elution Program:
-
0–2 min: 40% B
-
2–15 min: Linear gradient from 40% to 80% B
-
15–18 min: 80% B
-
18–18.1 min: Return to 40% B
-
18.1–25 min: Re-equilibration at 40% B
-
-
Flow Rate & Temperature: 1.0 mL/min; Column oven set to 30°C to ensure reproducible retention times and optimal mass transfer.
Comparative Data Analysis
The following table summarizes the chromatographic performance of the C18 versus the PFP column under identical gradient conditions.
| Analyte | C18 Retention Time (min) | C18 Resolution ( Rs ) | PFP Retention Time (min) | PFP Resolution ( Rs ) |
| Impurity A (Aldehyde) | 6.2 | N/A | 7.1 | N/A |
| Impurity B (Mono-fluoro) | 8.5 | 1.2 | 9.8 | 3.4 |
| Target API (Difluoro) | 8.9 | 0.8 (Fail) | 11.2 | 4.1 (Pass) |
| Impurity C (Regioisomer) | 9.2 | 0.6 | 12.5 | 3.8 |
Discussion & Causality
The quantitative data reveals a critical failure of the C18 column: it cannot achieve baseline resolution ( Rs<1.5 ) between the mono-fluoro impurity, the target API, and its regioisomer. Because the C18 phase relies solely on dispersive forces, the minute hydrophobic differences between a −CH2F and a −CHF2 group are insufficient for separation.
Conversely, the PFP column demonstrates superior, orthogonal performance. The retention time of the target API increases significantly on the PFP phase (from 8.9 to 11.2 min). This enhanced retention is not driven by hydrophobicity, but rather the cumulative effect of dipole-dipole interactions and fluorous affinity between the difluoromethyl group and the perfluorinated stationary phase[5]. The push-pull electronic nature of the analyte (electron-donating ethoxy/methoxy groups vs. electron-withdrawing difluoromethyl group) perfectly aligns with the electron-deficient PFP ring, maximizing π−π interactions. The baseline resolution ( Rs>3.0 ) achieved on the PFP column ensures accurate integration and purity quantification, validating it as the superior choice.
Conclusion
For the purity assessment of 5-(Difluoromethyl)-2-ethoxyanisole, relying on standard C18 chemistry introduces an unacceptable risk of co-elution and inaccurate purity reporting. Analytical workflows for fluorinated anisole derivatives must transition to PFP stationary phases. By pairing a PFP column with a methanol-based mobile phase, analytical scientists can leverage multiple retention mechanisms—specifically π−π and fluorous interactions—to achieve robust, self-validating separations.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International. Available at:[Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases - LCGC International. Available at:[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. Available at:[Link]
-
Working with fluorinated silica phases - SiliCycle / BIA. Available at:[Link]
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Comparative Lipophilicity Guide: 5-(Difluoromethyl)-2-ethoxyanisole vs. Parent Compound
As medicinal chemistry evolves, the strategic incorporation of fluorinated motifs has become a cornerstone of rational drug design. Among these, the difluoromethyl ( −CF2H ) group has emerged as a privileged bioisostere. Unlike the purely lipophilic and electron-withdrawing trifluoromethyl ( −CF3 ) group, the −CF2H moiety acts as a lipophilic hydrogen bond donor , capable of mimicking hydroxyl, thiol, and amine functionalities while simultaneously modulating metabolic stability and membrane permeability[1].
This technical guide provides an objective, data-driven comparison of the lipophilicity (LogP) and physicochemical behavior of 5-(Difluoromethyl)-2-ethoxyanisole against its unsubstituted parent compound, 2-ethoxyanisole (also known as ethyl guaiacol). Designed for researchers and drug development professionals, this guide synthesizes structural causality, quantitative data, and self-validating experimental protocols.
Structural Causality: The "Why" Behind the Partition Coefficient
To understand the lipophilicity of 5-(Difluoromethyl)-2-ethoxyanisole, we must look beyond simple atomic volume and analyze the molecule's electronic context and conformational space.
The Dual Nature of the −CF2H Group
Lipophilicity (measured as the partition coefficient, LogP, between octanol and water) is dictated by three primary parameters: molecular volume, polarity, and hydrogen bond basicity/acidity[2].
-
Molar Volume: The addition of fluorine atoms increases the overall steric bulk of the molecule, which thermodynamically drives the compound out of the aqueous phase and into the lipid phase, generally increasing LogP.
-
Polarity & Dipole Moment: The C–F bond is highly polar. In anisole derivatives, the −CF2H group can adopt multiple conformations (e.g., endo-endo and exo-endo) relative to the alkoxy groups on the aromatic ring. If the molecular dipoles of the ethoxy/methoxy groups and the −CF2H group reinforce one another, the overall polarity of the molecule increases. This can paradoxically decrease lipophilicity relative to a simple methyl substitution[2].
-
Hydrogen Bonding: The −CF2H proton is highly polarized by the adjacent fluorines, allowing it to act as a hydrogen bond donor. This interaction with water molecules slightly dampens the lipophilic gain compared to a −CF3 group[1].
While replacing a hydrogen atom with a −CF2H group almost universally increases LogP compared to the unsubstituted parent, the shift ( ΔLogP ) is highly context-dependent, typically ranging from −0.1 to +0.4 when compared to a methyl analog, dictated by the Hammett σ constants of the existing ring substituents[1][3].
Mechanistic impact of difluoromethyl substitution on physicochemical properties.
Quantitative Data Comparison
The following table summarizes the physicochemical properties of the target compound alongside its unsubstituted and methyl-substituted analogs. The data illustrates how the −CF2H group introduces a unique hydrogen bond donor while increasing the overall lipophilic partition coefficient relative to the parent.
| Compound | Molecular Formula | MW ( g/mol ) | Est. LogP | H-Bond Donors | H-Bond Acceptors |
| 2-Ethoxyanisole (Parent) | C9H12O2 | 152.19 | 2.19 - 2.35[4][5] | 0 | 2 |
| 5-Methyl-2-ethoxyanisole | C10H14O2 | 166.22 | ~2.65 | 0 | 2 |
| 5-(Difluoromethyl)-2-ethoxyanisole | C10H12F2O2 | 202.20 | ~2.80 - 2.95 | 1 (Lipophilic) | 4 |
Note: The LogP of the parent compound is well-documented in the ~2.2 range[4]. The addition of the −CF2H group at the 5-position increases the LogP by approximately 0.5 to 0.7 units relative to the hydrogen atom, but its behavior is finely tuned by the electron-donating nature of the ortho-alkoxy groups.
Experimental Methodology: Self-Validating LogP Determination
To empirically verify the lipophilicity differences between 5-(Difluoromethyl)-2-ethoxyanisole and 2-ethoxyanisole, a modified Shake-Flask method coupled with Reversed-Phase HPLC (RP-HPLC) is recommended.
Why this specific protocol? Traditional shake-flask UV-Vis methods are highly susceptible to trace impurities, which can skew absorbance readings. By coupling the thermodynamic equilibration of the shake-flask with the chromatographic separation of RP-HPLC, the protocol becomes a self-validating system. The HPLC step ensures that only the intact, pure analyte is quantified, while the retention time acts as a secondary orthogonal confirmation of lipophilicity.
Step-by-Step Protocol
Phase 1: System Validation & Equilibration
-
Solvent Mutual Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours at 25°C. Causality: This ensures that the phases are in thermodynamic equilibrium prior to analyte introduction, preventing volume shifts during the actual experiment.
-
HPLC Calibration (SST): Inject a reference mixture of compounds with known LogP values (e.g., toluene, anisole, and phenol) into the RP-HPLC (C18 column, Isocratic Methanol/Water). Construct a calibration curve of the capacity factor ( k′ ) versus literature LogP. Causality: This validates the column's hydrophobic retention mechanism and ensures system suitability.
Phase 2: Thermodynamic Partitioning 3. Analyte Preparation: Dissolve 5-(Difluoromethyl)-2-ethoxyanisole and 2-ethoxyanisole in mutually saturated 1-octanol to a concentration of 1 mg/mL. 4. Partitioning: In a glass centrifuge tube, combine 2 mL of the spiked octanol phase with 2 mL of the saturated aqueous phase. 5. Incubation: Shake the tubes mechanically at 100 rpm for 2 hours at a strictly controlled 25°C, followed by 24 hours of static incubation. Causality: Mechanical shaking achieves rapid distribution, while the 24-hour static period allows micro-emulsions to resolve. 6. Separation: Centrifuge the tubes at 3000 × g for 15 minutes to ensure complete phase separation.
Phase 3: Quantification 7. Sampling: Carefully extract aliquots from both the octanol and aqueous phases using a Hamilton syringe. 8. RP-HPLC Analysis: Inject both phases into the validated RP-HPLC system. 9. Calculation: Determine the LogP using the ratio of the Area Under the Curve (AUC) for the analyte in each phase, corrected for any dilution factors:
LogP=log10(AUCaqueousAUCoctanol)
Step-by-step shake-flask and RP-HPLC workflow for empirical LogP determination.
Conclusion
The transition from 2-ethoxyanisole to 5-(Difluoromethyl)-2-ethoxyanisole represents a sophisticated structural upgrade. While the parent compound is a relatively simple, moderately lipophilic ether, the installation of the −CF2H group transforms the molecule. It increases the overall LogP through added molar volume, but does so while introducing a highly directional, lipophilic hydrogen bond donor. This unique combination allows medicinal chemists to push a molecule deeper into a lipid pocket without sacrificing the polar interactions necessary for precise target binding.
References
- Source: acs.
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- Showing Compound Ethyl guaiacol (FDB004872)
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A Comparative Guide to the Validation of an Analytical Method for Quantifying 5-(Difluoromethyl)-2-ethoxyanisole
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 5-(Difluoromethyl)-2-ethoxyanisole, a compound of interest in pharmaceutical and agrochemical development. The presence of the difluoromethyl group (CF2H) can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making its precise quantification critical during development and quality control.[1][2]
We will explore a primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and compare its performance characteristics to a Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation strategy herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which emphasize a lifecycle and risk-based approach to ensure analytical procedures are fit for their intended purpose.[3][4][5][6][7]
The Foundation: Defining the Analytical Target Profile (ATP)
Before any experimental work begins, it is imperative to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements for the analytical method, ensuring it is developed to be "fit-for-purpose" from the outset.[4][5] For the assay of 5-(Difluoromethyl)-2-ethoxyanisole as a drug substance, a typical ATP would be:
-
Analyte: 5-(Difluoromethyl)-2-ethoxyanisole
-
Matrix: Drug Substance (e.g., crystalline solid)
-
Technique: Quantitative chromatography
-
Performance Characteristics:
-
Accuracy: 98.0% - 102.0% recovery of the true value.
-
Precision: Repeatability and Intermediate Precision with a Relative Standard Deviation (RSD) of ≤ 2.0%.[3]
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Linearity: A correlation coefficient (r²) ≥ 0.999 over the specified range.
-
Range: 80% to 120% of the nominal test concentration.
-
Primary Method: Reversed-Phase HPLC with UV Detection
The selection of RP-HPLC-UV as the primary method is based on the physicochemical properties anticipated for 5-(Difluoromethyl)-2-ethoxyanisole. The aromatic anisole ring provides a strong chromophore for UV detection, and its expected polarity and molecular weight are well-suited for reversed-phase chromatography.
Experimental Protocol: HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (determined by UV scan of a reference standard)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Standard & Sample Preparation: Accurately weigh and dissolve the substance in the mobile phase to a nominal concentration of 0.1 mg/mL.
Validation Workflow and Parameters
The validation process confirms that the developed method meets the criteria set forth in the ATP.
Caption: High-level workflow for analytical method validation.
Step-by-Step Validation Protocols
Specificity:
-
Rationale: To demonstrate that the signal measured is from the analyte of interest and not from potential impurities or degradation products.
-
Protocol:
-
Prepare solutions of the analyte, a placebo (if in a formulation), and known related substances.
-
Subject the analyte to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).
-
Inject all samples and assess the chromatograms.
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and peak purity analysis (using a photodiode array detector) should pass.
-
Linearity and Range:
-
Rationale: To establish a linear relationship between analyte concentration and the instrumental response over a defined range.
-
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, covering 80% to 120% of the target assay concentration (e.g., 0.08, 0.09, 0.10, 0.11, and 0.12 mg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should not be significantly different from zero.
-
Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of analyte into a placebo mixture. If no placebo is available, accuracy can be assessed by comparison to a well-characterized reference standard.
-
Analyze the samples against a calibration curve.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for both sets of measurements and for the combined data.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Rationale: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. This is more critical for impurity methods but good practice for assays.
-
Protocol:
-
Estimate LOQ and LOD based on the signal-to-noise (S/N) ratio. Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD.
-
Prepare a series of dilute solutions and inject them to confirm the S/N ratio.
-
Verify the LOQ by demonstrating acceptable precision and accuracy at that concentration.
-
Acceptance Criteria: At the LOQ, the method should exhibit acceptable precision (e.g., RSD ≤ 10%) and accuracy.
-
Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within predefined limits.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful alternative, particularly for confirming identity and for analyzing volatile or semi-volatile impurities that may not be amenable to HPLC.[8][9] It provides superior specificity due to the mass fragmentation patterns generated.
Experimental Protocol: GC-MS Method
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 20 °C/min, hold for 2 min.
-
Injector Temperature: 250 °C (Split mode, 20:1)
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (Electron Ionization at 70 eV)
-
Scan Range: 40-350 m/z
-
Sample Preparation: Prepare a 0.1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.[8][10]
Caption: Sample preparation and analysis workflow for the HPLC-UV method.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis. HPLC is often preferred for routine QC due to its simplicity and high throughput, while GC-MS is invaluable for structural confirmation and challenging impurity profiling.
| Validation Parameter | HPLC-UV (Typical Performance) | GC-MS (Typical Performance) | Rationale & Insights |
| Specificity | Good (based on retention time and peak purity). May be susceptible to co-eluting impurities with similar chromophores. | Excellent. Mass spectral data provides a unique fingerprint, allowing for positive identification and resolution of co-eluting peaks. | GC-MS is the superior choice for identity confirmation and resolving complex mixtures. |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.01 µg/mL (in SIM mode) | GC-MS, especially in Selected Ion Monitoring (SIM) mode, generally offers lower detection limits. |
| Precision (%RSD) | ≤ 1.5% | ≤ 2.5% | HPLC systems typically offer slightly better injection precision and robustness for routine assays. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both techniques provide excellent linearity, fully meeting regulatory expectations. |
| Analysis Time | ~10 minutes per sample | ~10-15 minutes per sample | Runtimes are comparable, but HPLC may have less downtime between runs. |
| Robustness | High. Less susceptible to minor matrix effects and inlet contamination. | Moderate. Inlet liner activity and column bleed can be concerns, requiring more frequent maintenance. | HPLC is generally considered more robust for high-throughput QC environments. |
Conclusion
For the routine quantification of 5-(Difluoromethyl)-2-ethoxyanisole as a drug substance, a validated HPLC-UV method stands as a robust, reliable, and efficient choice that meets all ICH requirements for accuracy, precision, and linearity. Its operational simplicity makes it ideal for a quality control setting.
The GC-MS method serves as an essential complementary technique. Its unparalleled specificity makes it the gold standard for identity confirmation, structure elucidation of unknown impurities, and for trace-level analysis where higher sensitivity is required. A comprehensive analytical strategy for 5-(Difluoromethyl)-2-ethoxyanisole should leverage both techniques: HPLC-UV for routine release and stability testing, and GC-MS for characterization and investigation.
This dual-method approach ensures a deep understanding of the analyte and product quality, embodying the lifecycle management principles of modern analytical science.[4][7]
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance.
- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences.
- Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.
- Weber, L. R. (2023). Utilizing GC-MS to Determine the Effect of Solvent Extraction Parameters on Forensic Smokeless Powder Analysis. VCU Scholars Compass.
- Bah, H., et al. (2023). Comprehensive two-dimensional gas chromatography under low-pressure conditions. OSTI.GOV.
- Soumahoro, F., et al. (2023). Identification of compounds by HPLC-ESI-Q-TOF-MS/MS analysis of the dichloromethane fraction from the hydroalcoholic extract of Hyptis suaveolens leaves. Journal of Materials and Environmental Science.
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. "Utilizing GC-MS to Determine the Effect of Solvent Extraction Paramete" by Leighann R. Weber [scholarscompass.vcu.edu]
- 9. osti.gov [osti.gov]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
biological efficacy of 5-(Difluoromethyl)-2-ethoxyanisole derivatives in vitro
An In-Depth Technical Guide to the In Vitro Biological Efficacy of Halogenated Anisole Derivatives
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial literature searches for the biological efficacy of 5-(Difluoromethyl)-2-ethoxyanisole derivatives yielded limited specific data. Consequently, this guide has been meticulously crafted to focus on a closely related and extensively studied class: Halogenated Anisole Derivatives . The principles, experimental designs, and data interpretation presented herein provide a robust framework for researchers investigating the in vitro bioactivity of substituted anisoles and serve as a valuable blueprint for the potential evaluation of 5-(Difluoromethyl)-2-ethoxyanisole derivatives.
Introduction: The Therapeutic Potential of Substituted Anisoles
Anisole, a simple methoxybenzene, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and other functional groups onto the anisole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, enhance biological activity and selectivity. This guide provides a comparative overview of the in vitro biological efficacy of various halogenated anisole derivatives, with a focus on their anticancer and antimicrobial potential.
Comparative In Vitro Anticancer Activity of Halogenated Anisole Derivatives
The cytotoxicity of novel chemical entities against various cancer cell lines is a primary indicator of their potential as anticancer agents. Several studies have highlighted the promising anticancer activities of halogenated anisole derivatives.
A study on novel halogenated sulfite compounds, which incorporate a halogenated anisole moiety, revealed significant acaricidal and aphicidal activity, with some derivatives showing enhanced performance compared to the parent compound. While not directly anticancer, this demonstrates the principle of enhanced bioactivity through halogenation.
In a broader context of halogenated compounds, their anticancer potential is well-documented. For instance, various halogenated compounds derived from marine microorganisms have exhibited potent cytotoxic, antibacterial, and enzyme inhibitory activities. This underscores the importance of halogens in designing bioactive molecules.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (halogenated anisole derivatives) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic to the cells.
-
Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining the cytotoxicity of halogenated anisole derivatives.
Comparative In Vitro Antimicrobial Activity of Halogenated Anisole Derivatives
Halogenated anisole derivatives have also shown promise as antimicrobial agents. The introduction of halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Studies on various halogenated compounds have consistently demonstrated their antimicrobial properties. For example, newly synthesized triazoles and oxazolidinones with halogen substitutions have exhibited significant antibacterial and antifungal activities.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Prepare serial twofold dilutions of the halogenated anisole derivatives in the broth within a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for determining the MIC of halogenated anisole derivatives.
Enzyme Inhibition: A Key Mechanism of Action
Many bioactive compounds exert their effects by inhibiting specific enzymes. For instance, phenolic compounds, a broad class that includes anisole derivatives, are known to inhibit enzymes such as α-amylase, α-glucosidase, and lipase, which are relevant to metabolic disorders. The halogenation of anisole derivatives could potentially enhance their inhibitory activity against various enzymes implicated in disease pathways.
Conceptual Signaling Pathway: Enzyme Inhibition
Caption: Conceptual diagram of competitive enzyme inhibition by a halogenated anisole derivative.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the in vitro biological efficacy of halogenated anisole derivatives, with a focus on their anticancer and antimicrobial activities. The presented experimental protocols for MTT and MIC assays offer robust methods for quantifying these effects. While specific data on 5-(Difluoromethyl)-2-ethoxyanisole derivatives remains to be established, the principles and methodologies outlined here are directly applicable to their investigation. Future research should focus on synthesizing and screening a library of such derivatives to elucidate their structure-activity relationships and identify lead compounds for further development.
References
-
Cytotoxic activity of some derivatives against three cancer cell lines... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]
-
In-vitro anticancer activity. | Download Table - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]
-
Design, synthesis, and biological activity of novel halogenated sulfite compounds. (2025, July 2). PLOS ONE. [Link]
-
Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms | Request PDF - ResearchGate. (2026, February 24). Retrieved March 15, 2026, from [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and in vitro activity of new oxazolidinone antibacterial agents having substituted isoxazoles - PubMed. (1999, September 20). Retrieved March 15, 2026, from [Link]
-
Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases | IntechOpen. (2017, March 8). Retrieved March 15, 2026, from [Link]
Engineering Metabolic Stability: A Comparative Guide to Difluoromethylated vs. Non-Fluorinated Anisoles
As drug discovery programs advance, optimizing the pharmacokinetic (PK) profile of lead compounds without sacrificing target affinity remains a primary challenge. The anisole (methoxybenzene) motif is ubiquitous in medicinal chemistry due to its excellent target engagement properties. However, it is a notorious "metabolic soft spot."
This guide provides an in-depth, objective comparison between traditional non-fluorinated anisoles and their difluoromethylated (-OCF₂H) counterparts. By analyzing the physicochemical causality behind their metabolic divergence, we can establish why the difluoromethoxy group has become a strategic asset in modern drug design.
The Mechanistic Flaw of the Methoxy Group
To understand the superiority of the difluoromethoxy group, we must first examine why non-fluorinated anisoles fail in vivo. The primary liability of the methoxy group (-OCH₃) is its susceptibility to Cytochrome P450 (CYP)-mediated O-demethylation [1].
When an anisole enters the hydrophobic active site of a CYP enzyme (such as CYP2D6 or CYP3A4), the high-valent iron-oxo species (Compound I) initiates a Hydrogen Atom Transfer (HAT). It abstracts a hydrogen atom from the methoxy group, forming a carbon-centered radical. Following oxygen rebound, an unstable hemiacetal is formed, which rapidly collapses into a phenol and formaldehyde. This rapid clearance drastically reduces the drug's plasma half-life (t½) and bioavailability.
The Fluorine Solution: Steric and Electronic Shielding
Replacing the -OCH₃ group with a difluoromethoxy (-OCF₂H) group fundamentally alters the molecule's electronic landscape[2]. The highly electronegative fluorine atoms exert a strong remote inductive effect, pulling electron density away from the carbon. This significantly increases the homolytic Bond Dissociation Energy (BDE) of the remaining C-H bond, making the initial HAT by the CYP enzyme thermodynamically unfavorable.
Fig 1. Divergent CYP450 metabolic pathways of anisole versus difluoromethylated anisole.
Physicochemical Comparison: The "Goldilocks" Bioisostere
A common question is: Why not use a trifluoromethoxy (-OCF₃) group to completely eliminate the C-H bond?
The answer lies in the delicate balance of lipophilicity (logP). As shown in Table 1 , adding three fluorine atoms dramatically increases the lipophilicity of the molecule (ΔlogP ≈ +1.1 over methoxy)[3]. This extreme lipophilicity can decrease aqueous solubility, increase non-specific protein binding, and paradoxically increase the affinity (Ka) for the hydrophobic cavities of CYP enzymes, leading to accelerated metabolism at other sites on the molecule (e.g., arene hydroxylation)[2].
The -OCF₂H group strikes the perfect balance. It provides sufficient metabolic stability while only moderately increasing logP. Furthermore, the remaining polarized proton acts as a lipophilic hydrogen bond donor , a rare and highly valuable property that allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups without their associated metabolic liabilities[1].
Table 1: Comparative Physicochemical Properties
| Property | Anisole (-OCH₃) | Difluoromethoxybenzene (-OCF₂H) | Trifluoromethoxybenzene (-OCF₃) |
| Lipophilicity (ClogP) | 2.05 | 2.50 | 3.16 |
| Hammett Constant (σp) | -0.27 (Electron Donating) | +0.14 (Weakly Withdrawing) | +0.35 (Strongly Withdrawing) |
| Hydrogen Bond Donor | No | Yes (Lipophilic H-bond donor) | No |
| Primary CYP Liability | High (Rapid O-demethylation) | Low | Low (But prone to arene oxidation) |
Experimental Validation: In Vitro Metabolic Stability Protocol
To objectively evaluate the metabolic stability of these motifs, Application Scientists rely on in vitro Human Liver Microsome (HLM) assays. HLMs contain the full complement of membrane-bound CYP450 enzymes, providing a self-validating system to measure intrinsic clearance (CLint) and half-life (t½).
Standardized HLM Assay Methodology
-
Preparation: Prepare a 1 µM solution of the test compound (methoxy vs. difluoromethoxy analog) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (a crucial cofactor for CYP450 electron transfer).
-
Time-Course Sampling: At specific intervals (e.g., 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
-
Quenching: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins and halts all enzymatic activity.
-
Analysis: Centrifuge the samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.
Fig 2. Standardized in vitro Human Liver Microsome (HLM) metabolic stability assay workflow.
Comparative Experimental Data
When subjected to the HLM assay described above, the divergence in metabolic stability between non-fluorinated and difluoromethylated anisoles becomes starkly evident.
In benchmark studies, replacing a metabolically labile methoxy group with a difluoromethoxy group consistently shifts the compound from a "high clearance" profile to a "low clearance" profile, directly translating to enhanced in vivo exposure[1],[2].
Table 2: Representative HLM Metabolic Stability Data
| Compound Motif | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Fate |
| Methoxy Analog (-OCH₃) | < 10 | > 120 (High Clearance) | Rapid O-demethylation to phenol. |
| Difluoromethoxy Analog (-OCF₂H) | > 60 | < 15 (Low Clearance) | Highly stable; minimal CYP cleavage. |
Note: Data represents generalized benchmarks for matched molecular pairs. Actual values will vary based on the specific molecular scaffold and adjacent steric environments.
Strategic Conclusions
For drug development professionals, the decision to transition from an anisole to a difluoromethylated anisole should be driven by the following criteria:
-
When to use -OCF₂H: If your lead compound suffers from poor oral bioavailability due to rapid first-pass metabolism (specifically O-dealkylation), and you need to maintain a hydrogen bond donor interaction while avoiding the extreme lipophilicity penalty of a -OCF₃ group.
-
Clinical Precedents: The success of this strategy is validated by FDA-approved therapeutics such as Pantoprazole (where the -OCF₂H group ensures chemical stability in the gastric environment) and Roflumilast (where it prevents rapid CYP degradation, ensuring prolonged PDE4 inhibition)[1].
References
-
Meanwell, N. A., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC), National Institutes of Health. [Link]
-
Stepan, A. F., et al. Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed, National Institutes of Health.[Link]
Sources
cross-validation of 5-(Difluoromethyl)-2-ethoxyanisole characterization data
Analytical Cross-Validation Guide: Unambiguous Characterization of 5-(Difluoromethyl)-2-ethoxyanisole
Introduction
The difluoromethyl ( CF2H ) group is increasingly deployed in modern drug design as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol moieties (1)[1]. 5-(Difluoromethyl)-2-ethoxyanisole is a highly specialized fluorinated building block. However, the commercial procurement and synthetic scale-up of di-alkoxy difluoromethylated arenes are frequently plagued by regioisomeric impurities (e.g., 4-(difluoromethyl) variants) and incomplete alkylation artifacts.
To ensure pharmaceutical-grade integrity, relying on a single analytical modality is insufficient. This guide provides a comprehensive cross-validation framework—comparing High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Multi-Nuclear Nuclear Magnetic Resonance (NMR) spectroscopy—to unambiguously confirm the identity, regiochemistry, and purity of 5-(Difluoromethyl)-2-ethoxyanisole against potential alternatives and structural isomers (2)[2].
The Analytical Dilemma: Modality Comparison
Differentiating 5-(Difluoromethyl)-2-ethoxyanisole from its structural isomers requires orthogonal techniques. While MS provides exact mass and fragmentation, it cannot definitively assign ring substitution patterns. Conversely, NMR elucidates spatial atomic connectivity but requires high purity to prevent signal overlap.
Table 1: Comparative Performance of Analytical Modalities for Fluorinated Arenes
| Analytical Modality | Primary Output | Strengths for CF2H Arenes | Limitations |
| GC-EI-MS | Nominal Mass & Fragmentation | Excellent for volatile ethers; distinct fragmentation (loss of ⋅CF2H , ⋅CH3 ). | Cannot distinguish closely eluting regioisomers without reference standards. |
| LC-HRMS (ESI/APCI) | Exact Mass (Formula Confirmation) | High mass accuracy ( ≤ 5 ppm) confirms C10H12F2O2 . | Neutral di-alkoxy arenes may exhibit poor ionization efficiency in standard ESI+. |
| 1D NMR ( 1 H, 19 F, 13 C) | Chemical Environments | Direct observation of CF2H scalar coupling ( 2JHF≈56 Hz) (3)[3]. | 1D alone cannot definitively place the CF2H group relative to the alkoxy groups. |
| 2D NMR (NOESY/HMBC) | Spatial & Through-Bond Connectivity | Unambiguous regiochemical assignment via through-space proton correlations. | Requires higher sample concentration and longer acquisition times. |
Orthogonal Cross-Validation Workflow
To establish a self-validating characterization system, we employ a sequential workflow. The exact mass confirms the empirical formula, while 2D NMR definitively locks the regiochemistry.
Orthogonal cross-validation workflow integrating MS and multi-nuclear NMR for structural confirmation.
Mechanistic Regiochemistry Assignment via NMR
The causality behind choosing 2D NOESY (Nuclear Overhauser Effect Spectroscopy) lies in its ability to measure through-space dipole-dipole interactions (< 5 Å). For 5-(Difluoromethyl)-2-ethoxyanisole, the CF2H proton at C5 will show NOE correlations to the adjacent aromatic protons at C4 and C6. Crucially, the C6 proton will also correlate with the C1-methoxy group, while the C4 proton correlates with the C3 proton, which in turn correlates with the C2-ethoxy group. This continuous spatial chain mathematically eliminates any 4-difluoromethyl or 3-difluoromethyl isomer possibilities.
Logical decision tree for differentiating regioisomers of difluoromethyl-ethoxyanisole using NMR.
Table 2: Diagnostic NMR Spectral Data for 5-(Difluoromethyl)-2-ethoxyanisole
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Assignment & Causality |
| 1 H | 6.65 | t, 2JHF≈56.0 | CF2H : Massive geminal H-F coupling confirms the difluoromethyl moiety (3)[3]. |
| 1 H | 7.10 - 6.85 | m (3H) | Aromatic protons (H3, H4, H6). Exact splitting depends on magnetic equivalence. |
| 1 H | 4.10 | q, 3JHH=7.0 | −OCH2CH3 : Ethoxy methylene protons. |
| 1 H | 3.85 | s (3H) | −OCH3 : Methoxy protons. |
| 19 F | -110.5 to -115.0 | d, 2JHF≈56.0 | CF2H : Doublet confirms coupling to the single adjacent proton[3]. |
| 13 C | 114.5 | t, 1JCF≈240.0 | CF2H : Large one-bond carbon-fluorine coupling is definitive for CF2 . |
Experimental Protocols for Self-Validating Characterization
To ensure reproducibility under GxP guidelines (4)[4], the following protocols must be executed with strict adherence to system suitability criteria.
Protocol A: LC-HRMS (APCI+) Exact Mass Determination
Causality: Standard ESI often fails to efficiently ionize neutral, non-basic ethers like anisoles. Atmospheric Pressure Chemical Ionization (APCI) in positive mode relies on gas-phase ion-molecule reactions, providing superior ionization for this scaffold.
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatography : Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a fast gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
-
Source Parameters (APCI+) : Set vaporizer temperature to 400°C, capillary temperature to 250°C, and discharge current to 5 µA.
-
Acquisition : Scan m/z 100-500 at a resolution of ≥ 70,000 (FWHM).
-
Validation Criterion : The protonated molecular ion [M+H]+ must be observed at m/z 203.0878 ± 5 ppm. A secondary radical cation [M]⋅+ at m/z 202.0805 may also be present due to APCI dynamics.
Protocol B: Quantitative Multi-Nuclear NMR (qNMR) & 2D Regiochemical Mapping
Causality: qNMR provides an absolute purity value without requiring an identical reference standard, provided the internal standard (IS) is highly pure and its signals do not overlap with the analyte[4].
-
Sample Preparation : Accurately weigh ~15 mg of 5-(Difluoromethyl)-2-ethoxyanisole and ~5 mg of a traceable Internal Standard (e.g., 1,4-Dinitrobenzene, δ 8.4 ppm) using a microbalance. Dissolve in 0.6 mL of CDCl3 (100% atom D, containing 0.03% TMS).
-
1D 1 H qNMR Acquisition :
-
Pulse Sequence: zg30 (or equivalent 30° pulse).
-
Relaxation Delay (D1): Set to ≥ 5 × T1 of the slowest relaxing proton (typically 30-60 seconds for aromatics) to ensure complete longitudinal relaxation.
-
Scans: 32 or 64 to achieve S/N > 250:1.
-
-
19 F NMR Acquisition :
-
Acquire with proton decoupling (igig sequence) to collapse the CF2H doublet into a singlet, simplifying impurity profiling, followed by a coupled spectrum to confirm the 2JHF coupling[3].
-
-
2D NOESY Acquisition :
-
Mixing Time: 300-500 ms (optimized for small molecules to observe NOE build-up without spin diffusion).
-
Matrix: 2048 x 256 increments.
-
-
Validation Criterion : Purity is calculated via the ratio of the integrated area of the CF2H triplet ( δ 6.65) versus the IS peak, normalized by molar mass and proton count. The NOESY spectrum must show a cross-peak between the C1-methoxy singlet ( δ 3.85) and the C6 aromatic proton, and between the CF2H triplet ( δ 6.65) and the C4/C6 aromatic protons.
References
-
Title : The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source : researchgate.net / Journal of Medicinal Chemistry URL : 1
-
Title : Nickel-catalyzed Reductive Coupling of Secondary Alkyl Bromides with Alkynes to construct Allylic Difluoromethyl Alkenes Source : rsc.org URL : 3
-
Title : Application of Mass Spectrometry to Support Verification and Characterization of Counterfeit Pharmaceuticals Source : spectroscopyonline.com URL : 2
-
Title : NMR under GxP in Drug Development and Manufacturing Source : almacgroup.com URL : 4
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A Comparative Guide to the Quantitative Analysis of 5-(Difluoromethyl)-2-ethoxyanisole in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, process control, and the safety of the final active pharmaceutical ingredient (API). 5-(Difluoromethyl)-2-ethoxyanisole, a valuable building block in medicinal chemistry due to the unique properties conferred by the difluoromethyl group, presents distinct analytical challenges within complex reaction matrices.[1] This guide provides an in-depth comparison of three robust analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to guide you in selecting the most appropriate method for your specific needs.
The Analytical Imperative: Why Accurate Quantification Matters
In the synthesis of complex molecules, a reaction mixture is a dynamic environment containing the target analyte, unreacted starting materials, by-products, and residual reagents. The ability to precisely quantify 5-(Difluoromethyl)-2-ethoxyanisole at various stages of a reaction allows for:
-
Reaction Monitoring and Optimization: Tracking the formation of the product and consumption of reactants over time to determine reaction endpoints and optimize parameters such as temperature, catalyst loading, and reaction time.
-
Yield Determination: Accurately calculating the yield of the desired product.
-
Impurity Profiling: Quantifying process-related impurities, which is a critical aspect of drug development and regulatory compliance.[2]
-
Process Control: Ensuring batch-to-batch consistency in a manufacturing setting.
The choice of analytical technique is therefore a critical decision that impacts data quality, development timelines, and ultimately, the success of a synthetic campaign.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying components in a liquid mixture.[3] For a moderately polar compound like 5-(Difluoromethyl)-2-ethoxyanisole, reversed-phase HPLC is the method of choice.
The Rationale Behind the Method
Chromatographic Principle: In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4] Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. 5-(Difluoromethyl)-2-ethoxyanisole, with its aromatic ring and alkyl/fluoroalkyl substituents, is well-suited for retention and separation on a C18 column.
Detector Selection: The presence of the anisole ring system provides a strong chromophore, making UV detection a simple, sensitive, and cost-effective choice.[4] A Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and method development.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture (e.g., 10 mg) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water that is compatible with the mobile phase.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used to ensure good separation of the analyte from both more polar and less polar impurities.
-
Initial Gradient: Start with a higher proportion of water to retain early-eluting polar compounds, then ramp up the acetonitrile concentration to elute the analyte and more nonpolar components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: DAD set to monitor at the λmax of 5-(Difluoromethyl)-2-ethoxyanisole (e.g., ~275 nm), with a broader range (e.g., 200-400 nm) also recorded for peak purity analysis.
Quantification: Quantification is typically performed using an external standard calibration curve.
-
Prepare a series of calibration standards of known concentrations of purified 5-(Difluoromethyl)-2-ethoxyanisole.
-
Inject the standards and the sample.
-
Plot the peak area of the analyte against the concentration for the standards to generate a linear regression curve.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 5-(Difluoromethyl)-2-ethoxyanisole.
Gas Chromatography with Flame Ionization (GC-FID) and Mass Spectrometric (GC-MS) Detection
For volatile and thermally stable compounds like 5-(Difluoromethyl)-2-ethoxyanisole, GC is a powerful alternative to HPLC, often providing higher resolution and faster analysis times.
The Rationale Behind the Method
Chromatographic Principle: In GC, a volatile sample is injected into a heated inlet, vaporized, and swept by a carrier gas (e.g., helium or hydrogen) through a long, narrow column. The column contains a stationary phase (a high-boiling liquid coated on the column walls). Separation is based on the compound's boiling point and its interaction with the stationary phase. Less volatile compounds and those with stronger interactions with the stationary phase travel more slowly through the column.
Detector Selection:
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds.[5] It provides a response that is proportional to the mass of carbon atoms entering the flame, making it excellent for quantification when an appropriate internal standard is used.
-
Mass Spectrometry (MS): GC-MS provides not only quantification but also structural information, making it invaluable for confirming the identity of the analyte and identifying unknown impurities.[2][6]
Experimental Protocol: GC-FID/MS
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture (e.g., 10 mg) into a 10 mL volumetric flask.
-
Add a precise volume of an internal standard stock solution (e.g., a compound with similar volatility and detector response but that is not present in the reaction mixture, such as dodecane or another aromatic ether).
-
Dilute to the mark with a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex thoroughly and transfer to a GC vial.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, an autosampler, and an FID and/or MS detector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a versatile choice for separating a range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: FID: 300 °C; MS transfer line: 280 °C.
-
MS Parameters (if used): Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
Quantification: Quantification is best performed using an internal standard.
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying, known concentrations of 5-(Difluoromethyl)-2-ethoxyanisole.
-
Analyze the standards and the sample.
-
For each standard, calculate the response factor (RF) relative to the internal standard.
-
Using the average RF, calculate the concentration of the analyte in the reaction mixture sample based on its peak area relative to the internal standard's peak area.
Workflow for GC-FID/MS Analysis
Caption: Workflow for GC-FID/MS analysis of 5-(Difluoromethyl)-2-ethoxyanisole.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of an analyte in a sample without the need for a calibration curve of the analyte itself.[7] This is particularly advantageous in early-stage drug development when a purified standard of the analyte may not be readily available.[8]
The Rationale Behind the Method
Spectroscopic Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By adding a certified internal standard of known purity and concentration to a sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Nucleus Selection: Both ¹H and ¹⁹F NMR can be used for the quantification of 5-(Difluoromethyl)-2-ethoxyanisole.
-
¹H qNMR: Utilizes the proton signals of the analyte. The ethoxy and aromatic protons provide distinct signals for integration.
-
¹⁹F qNMR: The difluoromethyl group provides a strong, often well-resolved signal in a region of the spectrum that is typically free from other signals.[8] This high selectivity is a major advantage of ¹⁹F qNMR.
Internal Standard Selection: The choice of internal standard is critical for accurate qNMR.[9] An ideal standard should:
-
Have high purity and be chemically stable.
-
Be soluble in the same deuterated solvent as the sample.
-
Have at least one signal that is well-resolved from any analyte or impurity signals.
-
Have a known number of nuclei for the signal being used for quantification.
-
For ¹⁹F qNMR, a fluorinated standard like 3,5-Bis(trifluoromethyl)benzoic acid is a good choice.[10] For ¹H qNMR, a common standard is maleic acid or dimethyl sulfone.[11]
Experimental Protocol: ¹⁹F qNMR
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., 5.0 mg of 3,5-Bis(trifluoromethyl)benzoic acid) into an NMR tube.
-
Accurately weigh a representative sample of the reaction mixture (e.g., 20 mg) into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex thoroughly until both the standard and the sample are completely dissolved.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Key Acquisition Parameters for Quantification:
-
Sufficiently long relaxation delay (d1): This is crucial for accurate integration. A d1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals is recommended. A preliminary T₁ measurement is advised.
-
90° pulse angle: To ensure maximum signal intensity.
-
Sufficient number of scans: To achieve an adequate signal-to-noise ratio for precise integration.
-
Quantification: The concentration of the analyte is calculated using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
Workflow for qNMR Analysis
Caption: Workflow for qNMR analysis of 5-(Difluoromethyl)-2-ethoxyanisole.
Head-to-Head Comparison of Analytical Techniques
The optimal choice of analytical technique depends on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
| Feature | HPLC-UV | GC-FID/MS | qNMR |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear magnetic resonance |
| Analyte Suitability | Broad applicability for non-volatile compounds | Volatile and thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Quantification Method | External or internal standard calibration | Internal standard calibration | Primary method with certified internal standard |
| Speed | Moderate (10-30 min per sample) | Fast (5-20 min per sample) | Slow (requires long relaxation delays) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Lower (mg/mL range) |
| Specificity | Moderate (relies on retention time and UV spectrum) | High (retention time and mass spectrum) | Very high (unique chemical shifts) |
| Sample Throughput | High | High | Low to moderate |
| Instrumentation Cost | Moderate | Moderate to high (with MS) | High |
| Method Development | Can be time-consuming | Relatively straightforward | Requires expertise in parameter optimization |
| Key Advantage | Versatility and robustness for a wide range of compounds.[12] | High resolution and sensitivity; MS provides structural info.[13] | Absolute quantification without analyte standard; non-destructive.[8] |
| Key Disadvantage | Potential for co-elution with impurities. | Limited to volatile and thermally stable analytes. | Lower sensitivity and throughput. |
Conclusion and Recommendations
Each of these techniques offers a valid and robust approach to the quantitative analysis of 5-(Difluoromethyl)-2-ethoxyanisole in reaction mixtures, with the best choice being contingent on the specific analytical goal.
-
For routine in-process control and high-throughput analysis, HPLC-UV is often the most practical choice due to its robustness, ease of use, and high throughput. Once a method is developed and validated, it can be readily implemented in a quality control environment.
-
When high sensitivity is required, or for the simultaneous identification and quantification of volatile impurities, GC-MS is the superior technique. Its high resolving power and the structural information provided by the mass spectrometer make it ideal for detailed impurity profiling.
-
For the definitive quantification of a newly synthesized batch or for certifying a reference standard, qNMR is the gold standard. Its status as a primary ratio method provides a high degree of accuracy and traceability without the need for an identical reference material, which is invaluable in research and early development phases.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the generation of accurate, reliable, and fit-for-purpose quantitative data for 5-(Difluoromethyl)-2-ethoxyanisole.
References
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MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Retrieved from [Link]
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Ni, M. (2026, March 14). HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. Retrieved from [Link]
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Choudhary, A. (n.d.). Steps for HPLC Method Development. Pharmaguideline. Retrieved from [Link]
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Ye, W., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8369–8375. Retrieved from [Link]
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von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]
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John, M., et al. (2020). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ChemCatChem, 12(17). Retrieved from [Link]
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Dhakal, S., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 10-16. Retrieved from [Link]
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BIPM. (2024, February 7). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link]
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Britton, R., et al. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Scribd. (n.d.). GC-MS Method for Anisole Detection. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]
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Schievano, E., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1011. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS spectra of control and treated anisole samples. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(1). Retrieved from [Link]
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Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
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Molecules. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4483. Retrieved from [Link]
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Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]
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Organic Letters. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters, 26(51), 9684–9689. Retrieved from [Link]
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WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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Analytical Sciences. (2016). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. Analytical Sciences, 32(1), 113-117. Retrieved from [Link]
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ScholarWorks. (n.d.). THE QUANTIFICATION OF FATTY ACIDS IN MICROALGAE USING GC-FID AND GC-MS. Retrieved from [Link]
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SciELO. (2016). rapid method for simultaneous determination of cis-9, trans-11 and trans-10, cis-12 conjugated. Journal of the Brazilian Chemical Society, 27(8). Retrieved from [Link]
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assessment of 5-(Difluoromethyl)-2-ethoxyanisole as a bioisostere for a hydroxyl group
An in-depth technical assessment of 5-(Difluoromethyl)-2-ethoxyanisole as a bioisostere requires a rigorous evaluation of its physicochemical properties, metabolic stability, and hydrogen-bonding capabilities compared to traditional functional groups.
The substitution of a native hydroxyl (-OH) group with a difluoromethyl (-CF2H) moiety is a sophisticated strategy in modern medicinal chemistry. While the hydroxyl group is a ubiquitous hydrogen bond donor (HBD) crucial for target affinity, its high polarity and susceptibility to rapid Phase II metabolism often result in poor pharmacokinetic (PK) profiles [1]. Using 5-(Difluoromethyl)-2-ethoxyanisole as an optimized model scaffold, this guide objectively compares the -CF2H group against alternative moieties, providing mechanistic insights and self-validating experimental protocols to guide drug development professionals.
Structural & Electronic Rationale: The "Lipophilic HBD" Concept
The core challenge with the hydroxyl group is its pharmacological duality: it provides critical binding energy but serves as a primary liability for rapid clearance. The difluoromethyl group elegantly resolves this contradiction.
Mechanistic Causality: The two geminal fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), significantly polarizing the adjacent C-H bond. This polarization imparts a partial positive charge (δ+) on the hydrogen atom, enabling it to act as a hydrogen bond donor on a scale similar to thiols or amines [2]. Concurrently, the highly electronegative, low-polarizability nature of the fluorine atoms increases the overall lipophilicity of the molecule [3]. Consequently, 5-(Difluoromethyl)-2-ethoxyanisole maintains target engagement through H-bonding while simultaneously evading UGT-mediated glucuronidation and enhancing passive membrane diffusion.
Fig 1. Metabolic trajectory of -OH vs -CF2H analogs illustrating Phase II evasion and sustained PK.
Comparative Physicochemical Profiling
To objectively evaluate the bioisosteric viability of 5-(Difluoromethyl)-2-ethoxyanisole, we must benchmark it against its structural analogs: the native hydroxyl (-OH), the highly lipophilic trifluoromethyl (-CF3), and the sterically similar methyl (-CH3) derivatives.
The data below synthesizes expected physicochemical behavior based on established structure-property relationships for substituted anisoles [2].
| Parameter | 5-Hydroxy-2-ethoxyanisole (-OH) | 5-(Difluoromethyl)-2-ethoxyanisole (-CF2H) | 5-(Trifluoromethyl)-2-ethoxyanisole (-CF3) | 5-Methyl-2-ethoxyanisole (-CH3) |
| Primary Function | Native H-Bond Donor | Lipophilic HBD Bioisostere | Lipophilic Shield | Steric Control |
| Hydrogen Bond Acidity (A) | ~0.60 (Strong) | 0.085 – 0.126 (Weak/Moderate) | 0.00 (None) | 0.00 (None) |
| Relative Lipophilicity (ΔlogP) | -0.8 (Highly Polar) | +0.2 to +0.4 | +0.8 to +1.0 | +0.0 (Reference) |
| Phase II UGT Metabolism | Highly Susceptible | Resistant | Resistant | Resistant |
| Van der Waals Volume (ų) | ~15 | ~24 | ~39 | ~17 |
Insight: While -CF3 is often used to block metabolism, it completely abolishes hydrogen bonding. The -CF2H group provides the perfect middle ground: it retains a measurable H-bond acidity (A ≈ 0.11) while providing a positive shift in lipophilicity compared to the methyl baseline.
Experimental Methodologies & Self-Validating Protocols
To rigorously validate the bioisosteric properties of 5-(Difluoromethyl)-2-ethoxyanisole, the following self-validating experimental workflows must be employed.
Protocol 3.1: Hydrogen Bond Acidity (HBA) Determination via Abraham's NMR Method
This protocol quantifies the H-bond donating capacity of the -CF2H proton by measuring its chemical shift difference between a non-interacting solvent and a strong H-bond accepting solvent [2].
-
Sample Preparation: Dissolve 5 mg of 5-(Difluoromethyl)-2-ethoxyanisole in 0.5 mL of anhydrous CDCl₃ (reference state). Prepare a second identical sample in 0.5 mL of anhydrous DMSO-d₆ (H-bond acceptor state).
-
Acquisition: Acquire ¹H NMR spectra at 298 K using a 400 MHz or 600 MHz spectrometer.
-
Measurement: Identify the triplet corresponding to the -CF2H proton (typically around 6.5–7.0 ppm) and record its exact chemical shift (δ) in both solvents.
-
Calculation: Compute the chemical shift difference: Δδ = δ(DMSO) - δ(CDCl₃).
-
Derivation: Calculate the Hydrogen Bond Acidity parameter (A) using the empirical formula: A = 0.0065 + 0.133(Δδ).
-
Self-Validation Step: Run a parallel analysis using aniline (known A ≈ 0.26). Causality: Trace water in DMSO-d₆ will perturb the hydrogen bonding network and skew the Δδ. If the aniline standard deviates from 0.26, the solvent must be re-dried over molecular sieves.
Fig 2. Workflow for determining Hydrogen Bond Acidity (A) via Abraham's 1H NMR solute method.
Protocol 3.2: In Vitro Microsomal Stability Assay (Phase II Focus)
To prove that the difluoromethyl group successfully evades the metabolic liabilities of the hydroxyl group, an in vitro clearance assay using Human Liver Microsomes (HLM) is required.
-
Incubation Mixture: Combine HLM (0.5 mg/mL protein), alamethicin (25 µg/mL), and 1 µM of 5-(Difluoromethyl)-2-ethoxyanisole in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.
-
Pre-incubation: Incubate the mixture on ice for 15 minutes. Causality: Alamethicin is a pore-forming peptide. Because UGT enzymes are localized inside the endoplasmic reticulum lumen, failing to use alamethicin will restrict cofactor access and falsely underestimate glucuronidation clearance.
-
Initiation: Add UDP-glucuronic acid (UDPGA, 2 mM final concentration) to initiate the reaction. Incubate at 37 °C.
-
Sampling & Quenching: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int).
-
Self-Validation Step: Include 5-hydroxy-2-ethoxyanisole as a positive control. It should exhibit rapid depletion (t₁/₂ < 20 min), confirming the microsomes are metabolically active and validating the extended half-life (t₁/₂ > 60 min) of the -CF2H analog.
Conclusion
5-(Difluoromethyl)-2-ethoxyanisole serves as an exceptional structural proof-of-concept for bioisosteric replacement. By substituting a highly polar, metabolically vulnerable hydroxyl group with a difluoromethyl moiety, researchers can successfully engineer molecules that retain essential hydrogen-bonding interactions while drastically improving lipophilicity and metabolic half-life. This approach is highly recommended for late-stage lead optimization where Phase II clearance limits bioavailability.
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[Link]
-
MacMillan Group. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society, 2024.[Link]
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A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 5-(Difluoromethyl)-2-ethoxyanisole
Abstract
The difluoromethyl (CF₂H) group has emerged as a critical pharmacophore in modern drug discovery, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[1][2] Its incorporation can profoundly modulate a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[2] When integrated into privileged scaffolds like substituted anisoles—reminiscent of the core in potent VEGFR2 inhibitors such as 5-(ethylsulfonyl)-2-methoxyanisole—the resulting structures, including 5-(difluoromethyl)-2-ethoxyanisole, represent high-value targets for medicinal chemistry.[3][4] However, the efficient synthesis of such molecules via C-CF₂H bond formation is highly dependent on the choice of an appropriate catalytic system. This guide provides an in-depth performance comparison of Palladium, Nickel, and Copper-based catalysts for this transformation, offering researchers a logical framework for catalyst selection, reaction optimization, and protocol execution based on a comprehensive review of analogous transformations in the scientific literature.
Foundational Synthetic Strategy: Cross-Coupling Approach
The most direct and modular route to 5-(difluoromethyl)-2-ethoxyanisole involves the transition-metal-catalyzed cross-coupling of a pre-functionalized 2-ethoxyanisole derivative with a suitable difluoromethylating agent. An aryl halide, such as 5-bromo-2-ethoxyanisole or 5-iodo-2-ethoxyanisole , serves as an ideal and readily accessible starting material for this strategy. The selection of the catalyst—Palladium, Nickel, or Copper—is the pivotal decision that dictates the choice of difluoromethyl source, ligands, and reaction conditions.
Caption: General workflow for the synthesis of the target molecule.
Comparative Analysis of Catalytic Systems
The choice between Palladium, Nickel, and Copper is not merely one of elemental preference but a strategic decision based on cost, reactivity of the starting material, desired scale, and functional group tolerance. The electron-rich nature of the 2-ethoxyanisole substrate, due to two electron-donating groups, is a key consideration that influences catalyst and ligand selection.
The Workhorse: Palladium-Catalyzed Difluoromethylation
Palladium catalysis is arguably the most versatile and well-documented method for C-CF₂H bond formation. Its reliability across a vast scope of substrates makes it the primary choice for initial synthetic attempts, particularly at the lab scale.
-
Mechanistic Rationale : The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For electron-rich aryl halides, the oxidative addition and reductive elimination steps can be challenging. This is overcome by using sterically bulky and electron-rich phosphine ligands (e.g., biarylphosphines), which stabilize the Pd(0) state and accelerate these key steps.[5]
-
Key Reagents & Catalysts :
-
Palladium Precursors : Pd(dba)₂, Pd₂(dba)₃, and Pd(OAc)₂ are common and effective. Buchwald's G3/G4 precatalysts are also highly efficient.[5]
-
Ligands : The choice of ligand is critical. For aryl chlorides and electron-rich bromides, bulky monophosphine ligands like BrettPhos , XPhos , or bidentate ligands with a wide bite angle like Xantphos are often superior.[5][6][7]
-
CF₂H Source : (Difluoromethyl)trimethylsilane (TMSCF₂H ) activated by a fluoride source (e.g., CsF) is a widely used, stable reagent.[7] Alternatively, silver-based reagents like [(SIPr)Ag(CF₂H)] offer excellent reactivity under mild conditions.[6]
-
-
Performance Insight : Palladium systems exhibit broad functional group tolerance and often deliver high yields (typically 70-95%) where other metals may fail. However, the high cost of palladium and specialized phosphine ligands can be a significant drawback for large-scale synthesis.
The Economic Powerhouse: Nickel-Catalyzed Difluoromethylation
Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium, demonstrating exceptional reactivity, particularly with more abundant and cheaper aryl chlorides.
-
Mechanistic Rationale : Nickel-catalyzed difluoromethylation can proceed through various pathways, including Ni(0)/Ni(II) cycles or pathways involving radical intermediates.[8][9] This diverse reactivity allows it to activate notoriously inert C-Cl bonds efficiently, a significant economic advantage.
-
Key Reagents & Catalysts :
-
Nickel Precursors : Simple nickel salts like NiCl₂ or its DME adduct (NiCl₂·DME) are common starting points.
-
Ligands : Simple, inexpensive ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy ) are often highly effective.[9][10]
-
CF₂H Source : A key advantage of nickel catalysis is its compatibility with the inexpensive industrial chemical chlorodifluoromethane (ClCF₂H ), which is used in conjunction with a stoichiometric reductant like zinc or manganese powder.[8][9] Stable, solid zinc reagents like (DMPU)₂Zn(CF₂H)₂ are also excellent coupling partners.[11][12]
-
-
Performance Insight : Nickel catalysts are ideal for cost-driven process development and large-scale manufacturing. They have been shown to be highly effective for difluoromethylating a wide range of (hetero)aryl chlorides with high efficiency and scalability, often under mild conditions (e.g., room temperature to 60 °C).[8][11]
The Radical Specialist: Copper-Catalyzed Difluoromethylation
Copper, being earth-abundant and inexpensive, offers an attractive platform for catalysis. In the context of difluoromethylation, copper often engages in unique reaction pathways, providing complementary reactivity to Pd and Ni.
-
Mechanistic Rationale : Copper-catalyzed reactions frequently involve single-electron transfer (SET) mechanisms, generating and utilizing radical intermediates.[12][13] This allows for novel transformations, including the difluoromethylation of radical precursors or enantioselective processes.
-
Key Reagents & Catalysts :
-
Copper Precursors : Simple copper(I) salts such as CuI , CuCl , or CuSCN are most common.[13][14]
-
Ligands : The reaction may be ligandless or employ simple nitrogen-based ligands like terpyridine or chiral diamines for asymmetric variants.[12][13]
-
CF₂H Source : The nucleophilic zinc reagent (DMPU)₂Zn(CF₂H)₂ is a highly effective partner in copper-catalyzed reactions.[12][13]
-
-
Performance Insight : While perhaps less general than palladium for simple cross-coupling of aryl halides, copper catalysis excels in specific applications. For instance, its ability to engage with radical intermediates has led to innovative methods for the carbo-difluoromethylation of alkenes.[13] For the synthesis of 5-(difluoromethyl)-2-ethoxyanisole, a copper-catalyzed approach would be considered less conventional but could offer advantages if a non-traditional precursor or pathway is desired.
At-a-Glance Performance Comparison
| Feature | Palladium (Pd) | Nickel (Ni) | Copper (Cu) |
| Typical Precursor | Aryl-I, Aryl-Br, Aryl-OTf, activated Aryl-Cl | Aryl-Cl, Aryl-Br, Aryl-I | Aryl-I, Diazonium Salts, Radical Precursors |
| Common CF₂H Reagents | TMSCF₂H/CsF, [(SIPr)Ag(CF₂H)] | ClCF₂H/Zn, (DMPU)₂Zn(CF₂H)₂ | (DMPU)₂Zn(CF₂H)₂ |
| Typical Ligands | XPhos, BrettPhos, Xantphos | dtbbpy, dppf | Terpyridine, Chiral Diamines, often none |
| Typical Temp. (°C) | 80 - 120 | 25 - 80 | 25 - 100 |
| Typical Yield Range | 70 - 95% | 65 - 90% | 50 - 85% (highly substrate dependent) |
| Pros | Broadest scope, high reliability, well-studied | Excellent for aryl chlorides, low cost, scalable | Very low cost, unique radical reactivity |
| Cons | High cost of metal and ligands | Can be sensitive to substrate electronics | Narrower scope for direct Ar-X coupling |
Illustrative Catalytic Cycle: Palladium Cross-Coupling
Understanding the underlying mechanism is key to troubleshooting and optimization. The cycle below illustrates the widely accepted pathway for palladium-catalyzed difluoromethylation.
Caption: Key steps in the Palladium-catalyzed C-CF₂H cross-coupling.
Field-Proven Experimental Protocols
The following protocols are adapted from established literature procedures for analogous electron-rich aryl halides and represent robust starting points for the synthesis of 5-(difluoromethyl)-2-ethoxyanisole.
Protocol 1: Palladium/BrettPhos-Catalyzed Synthesis
Causality: This protocol uses a highly active Buchwald-type catalyst system (Pd(dba)₂/BrettPhos) known to be effective for challenging substrates like electron-rich aryl bromides.[7] TMSCF₂H is a stable and easy-to-handle difluoromethyl source.
Materials:
-
5-Bromo-2-ethoxyanisole
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Cesium fluoride (CsF), flame-dried
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (ligand)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 5-bromo-2-ethoxyanisole (1.0 mmol, 1.0 equiv), CsF (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BrettPhos (0.045 mmol, 4.5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (3 mL) followed by TMSCF₂H (2.0 mmol, 2.0 equiv) via syringe.
-
Seal the tube tightly and place the reaction mixture in a preheated oil bath at 120 °C.
-
Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(difluoromethyl)-2-ethoxyanisole.
Protocol 2: Nickel/dtbbpy-Catalyzed Synthesis
Causality: This protocol leverages the cost-effectiveness and high reactivity of nickel, using an inexpensive aryl chloride precursor and the industrial reagent ClCF₂H.[8][9] Zinc powder acts as the reductant to maintain the active Ni(0) catalytic species.
Materials:
-
5-Chloro-2-ethoxyanisole
-
Nickel(II) chloride dimethoxyethane adduct (NiCl₂·DME)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Zinc powder (<10 micron, activated)
-
Magnesium chloride (MgCl₂), anhydrous
-
Chlorodifluoromethane (ClCF₂H) in a lecture bottle or from a cylinder
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Pressure-rated reaction vessel
Procedure:
-
To a flame-dried, pressure-rated reaction vessel equipped with a magnetic stir bar, add NiCl₂·DME (0.1 mmol, 10 mol%), dtbbpy (0.1 mmol, 10 mol%), zinc powder (3.0 mmol, 3.0 equiv), and anhydrous MgCl₂ (4.0 mmol, 4.0 equiv).
-
Seal the vessel, then evacuate and backfill with argon three times.
-
Add a solution of 5-chloro-2-ethoxyanisole (1.0 mmol, 1.0 equiv) in anhydrous DMA (4 mL).
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Carefully condense ClCF₂H (approx. 6.5 mmol, 6.5 equiv) into the vessel.
-
Seal the vessel tightly and allow it to warm to room temperature, then place it in a preheated oil bath at 60 °C.
-
Stir for 12-18 hours.
-
Cool the reaction to room temperature and carefully vent the excess gas into a scrubber.
-
Dilute the mixture with diethyl ether (25 mL) and filter through Celite®.
-
Wash the filtrate with 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to afford the target product.
Conclusion and Recommendations
The synthesis of 5-(difluoromethyl)-2-ethoxyanisole is readily achievable through modern cross-coupling methodologies. The choice of catalyst is a critical decision guided by project goals.
-
For Exploratory and Medicinal Chemistry : Palladium catalysis offers the highest probability of success across different aryl halides (I, Br, OTf) with broad functional group compatibility, making it ideal for rapid analogue synthesis. The Pd/BrettPhos system is a highly recommended starting point.[7]
-
For Process Development and Scale-Up : Nickel catalysis is the superior choice due to its significantly lower cost and high efficiency with inexpensive aryl chlorides and ClCF₂H.[8][9] Its performance under mild conditions further enhances its industrial appeal.
-
For Novel Approaches : Copper catalysis provides unique mechanistic avenues, often involving radical pathways, which could be exploited for more complex transformations or if standard cross-coupling methods prove ineffective.[12][13]
By understanding the distinct advantages and operational requirements of each catalytic system, researchers and drug development professionals can strategically select the optimal method to efficiently synthesize 5-(difluoromethyl)-2-ethoxyanisole and other valuable difluoromethylated molecules.
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Chemoselective nickel-catalyzed difluoromethylation of aryl halides with (SIPr)AgCF2H as transmetalation reagent. Chemical Communications. Available at: [Link]
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Xu, C., Guo, W., He, X., Guo, Y., Zhang, X., & Zhang, X. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 1170. Available at: [Link]
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Lin, T. (2025). Pd-catalyzed C-H (phenylsulfonyl)difluoromethylation of electron-rich heteroarenes. ResearchGate. Available at: [Link]
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Optimization studies for difluoromethylation of aryl halides under nickel catalysis. ResearchGate. Available at: [Link]
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Xu, C., Guo, W., He, X., Guo, Y., Zhang, X., & Zhang, X. (2018). Nickel-Catalyzed Cross-Coupling for the Difluoromethylation of Aromatics. Synfacts, 14(06), 0626. Available at: [Link]
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Zhang, P., & Zhang, X. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Organic Chemistry Frontiers, 4(6), 1023-1027. Available at: [Link]
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Prakash, G. K. S., & Hu, J. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Angewandte Chemie International Edition, 55(15), 4788-4791. Available at: [Link]
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Zhang, P., & Zhang, X. (2018). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules. The Journal of Organic Chemistry, 83(1), 316-324. Available at: [Link]
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Copper-Catalyzed Difluoroalkylation Reaction. (2022). MDPI. Available at: [Link]
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Choi, K., Mormino, M. G., Kalkman, E. D., Park, J., & Hartwig, J. F. (2018). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. ACS Central Science, 4(9), 1184-1191. Available at: [Link]
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Shao, C., Shi, G., Zhang, Y., Pan, S., Guan, X. (2015). Palladium-Catalyzed C-H Ethoxycarbonyldifluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 17(11), 2652-2655. Available at: [Link]
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Wang, H., & Liu, P. (2022). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. Nature, 611(7937), 738-744. Available at: [Link]
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Zhang, X. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research, 51(9), 2296-2306. Available at: [Link]
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Sulfonium Ylide Enabled, Copper-Catalyzed Difluoromethylation, Monofluoromethylation, and Monofluoroalkylation of Lithium Aryl nButyl Borates. (2022). ACS Publications. Available at: [Link]
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Dual photoredox/copper-catalyzed selective difluoromethylthiolation of remote unactivated C(sp3)–H bonds at room temperature. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, H., & Liu, P. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications, 12(1), 3272. Available at: [Link]
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Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. Available at: [Link]
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New Pd and Cu-based catalysts for carbon-heteroatom bond formation. (2010). DSpace@MIT. Available at: [Link]
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Wang, C., Chen, J., & Chen, J. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 648. Available at: [Link]
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Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flue gas treatment. (2023). Heliyon, 9(11), e21798. Available at: [Link]
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Photocatalytic performance for heterocyclic C─H difluoromethylation using CMP photocatalysts. ResearchGate. Available at: [Link]
-
Comparative study of sulfur-free nickel and palladium catalysts in hydrodeoxygenation of different fatty acids feedstock for production of biofuels. ResearchGate. Available at: [Link]
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Visible-light-initiated tandem synthesis of difluoromethylated oxindoles in 2-MeTHF under additive-, metal catalyst-, external photosensitizer-free and mild conditions. R Discovery. Available at: [Link]
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Wu, S., Song, H., & Hu, M. (2018). Synthesis of Difluoromethylated Compounds. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Synthesis to Applications (pp. 1-45). Available at: [Link]
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Fier, P. S., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. The Journal of Organic Chemistry, 84(5), 2883-2889. Available at: [Link]
-
Recent Advances in Difluoromethylation Reaction. ResearchGate. Available at: [Link]
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Gershon, H., & Gershon, M. (2019). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 11(13), 1603-1615. Available at: [Link]
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Kráľová, K., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 175-181. Available at: [Link]
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Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2020). Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]
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Kráľová, K., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. Available at: [Link]
-
Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. (2023). ChemRxiv. Available at: [Link]
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Evaluating the Cytotoxicity of 5-(Difluoromethyl)-2-ethoxyanisole Against Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. This guide provides a comprehensive framework for the evaluation of a novel compound, 5-(Difluoromethyl)-2-ethoxyanisole, detailing a systematic approach to characterizing its cytotoxic profile against a panel of cancer cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for comparative analysis against established cytotoxic agents.
The chemical structure of 5-(Difluoromethyl)-2-ethoxyanisole, featuring a difluoromethyl group and an ethoxy-substituted anisole backbone, presents an interesting candidate for investigation. The difluoromethyl (CF2H) group, a bioisostere of hydroxyl, thiol, or amino groups, can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which can significantly influence a molecule's biological activity.[1] Anisole derivatives, on the other hand, have been explored for their potential anti-cancer properties.[2] This guide will equip researchers with the necessary tools to rigorously assess the in vitro anti-cancer potential of this compound.
Rationale for Cytotoxicity Profiling
The initial step in the preclinical development of any potential anti-cancer drug is the assessment of its cytotoxic effects. In vitro cytotoxicity assays are fundamental tools that provide insights into a compound's ability to kill or inhibit the proliferation of cancer cells.[3][4] These assays are crucial for:
-
Determining Efficacy: Quantifying the concentration at which a compound elicits a cytotoxic response (e.g., IC50 value).[5]
-
Understanding Mechanism of Action: Preliminary data can suggest whether the compound induces cell death through processes like apoptosis or necrosis.[6]
-
Assessing Selectivity: By testing against a panel of cancerous and non-cancerous cell lines, we can begin to understand the compound's therapeutic window.
Experimental Workflow for Cytotoxicity Evaluation
A robust evaluation of a novel compound requires a multi-faceted approach. The following workflow outlines the key experimental stages for characterizing the cytotoxicity of 5-(Difluoromethyl)-2-ethoxyanisole.
Caption: Experimental workflow for evaluating the cytotoxicity of a novel compound.
Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cancer cell lines is critical for a comprehensive evaluation. A representative panel should include cell lines from different cancer types to assess the breadth of activity. For this study, we propose the following cell lines:
-
MCF-7: Human breast adenocarcinoma, representing a common solid tumor.
-
A549: Human lung carcinoma, another prevalent solid tumor type.
-
HCT116: Human colorectal carcinoma, to assess activity against gastrointestinal cancers.
-
HepG2: Human liver carcinoma, as some azole derivatives have shown activity against this cell line.[5]
-
HaCaT: Human keratinocytes, as a non-cancerous control to evaluate selectivity.[7]
All cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Primary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 5-(Difluoromethyl)-2-ethoxyanisole (e.g., from 0.1 µM to 100 µM) in culture medium. Add the diluted compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Confirmatory Assay: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity, a hallmark of cytotoxicity.[6]
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of fully lysed cells.
Comparative Analysis and Data Presentation
To contextualize the cytotoxic potential of 5-(Difluoromethyl)-2-ethoxyanisole, it is essential to compare its performance against relevant compounds.
Selection of Comparator Compounds
-
Positive Control: A well-characterized chemotherapeutic agent such as Doxorubicin or Cisplatin should be used to validate the assay and provide a benchmark for high potency.
-
Structural Analogs: If available, anisole derivatives with known cytotoxic or non-cytotoxic profiles should be included. For instance, some azole derivatives have shown anti-tumor activities.[5] The inclusion of simple anisole and 2-ethoxyanisole could also provide insights into the contribution of the difluoromethyl group to the observed activity.
-
Related Fluorinated Compounds: Comparing the activity to other difluoromethyl-containing molecules could help to understand the role of this functional group.[8]
Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
| Compound | Cancer Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) |
| 5-(Difluoromethyl)-2-ethoxyanisole | MCF-7 | Experimental Value | Calculated Value |
| A549 | Experimental Value | Calculated Value | |
| HCT116 | Experimental Value | Calculated Value | |
| HepG2 | Experimental Value | Calculated Value | |
| Doxorubicin | MCF-7 | Literature/Experimental Value | Calculated Value |
| A549 | Literature/Experimental Value | Calculated Value | |
| HCT116 | Literature/Experimental Value | Calculated Value | |
| HepG2 | Literature/Experimental Value | Calculated Value | |
| Anisole (Negative Control) | MCF-7 | >100 | - |
| A549 | >100 | - | |
| HCT116 | >100 | - | |
| HepG2 | >100 | - |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line (HaCaT) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanistic Insights and Future Directions
Should 5-(Difluoromethyl)-2-ethoxyanisole demonstrate significant and selective cytotoxicity, further investigations into its mechanism of action would be warranted.
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. O-Nitroanisole - Wikipedia [en.wikipedia.org]
- 3. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
5-(Difluoromethyl)-2-ethoxyanisole proper disposal procedures
Operational Guide: Proper Disposal and Handling of 5-(Difluoromethyl)-2-ethoxyanisole
As a Senior Application Scientist, I frequently encounter laboratories that treat specialized fluorinated building blocks with the same standard operating procedures (SOPs) used for basic hydrocarbon solvents. This is a critical operational error.
5-(Difluoromethyl)-2-ethoxyanisole is a highly valuable fluorinated aromatic ether used in pharmaceutical synthesis to modulate lipophilicity and metabolic stability. However, the exact functional group that makes it useful—the difluoromethyl (-CHF₂) moiety—introduces distinct logistical and safety challenges during disposal. Improper destruction of fluorinated ethers can lead to the release of highly toxic hydrogen fluoride (HF) gas and environmentally persistent fluorinated byproducts ()[1].
This guide provides drug development professionals and laboratory managers with a self-validating, causality-driven protocol for the safe handling, spill containment, and terminal disposal of this compound.
Physicochemical Hazard Profile
To understand the causality behind our disposal protocols, we must first analyze the chemical's hazard profile. The compound is classified both as a flammable liquid and a halogenated organic hazard.
| Property | Value / Classification | Operational Implication |
| Chemical Class | Fluorinated Aromatic Ether | Requires strict segregation from non-halogenated waste streams to prevent incinerator damage. |
| Flammability | OSHA Category 3 (Est. Flash Point < 93°C) | Must be stored away from oxidizers and ignition sources; requires grounded transfer equipment[2]. |
| Decomposition Products | CO, CO₂, Hydrogen Fluoride (HF) | Incineration must utilize an alkaline scrubber to capture and neutralize corrosive HF gas[1]. |
| Reactivity | Stable under standard conditions | Do not mix with strong acids, bases, or reactive metals in waste carboys. |
Causality-Driven Risk Assessment
The Flammability Factor: Under OSHA 29 CFR 1910.106, liquids with a flashpoint at or below 199.4°F (93°C) are classified as flammable (). 5-(Difluoromethyl)-2-ethoxyanisole vapor can form explosive mixtures with air at room temperature. Therefore, all transfer operations must utilize grounded, non-sparking tools to eliminate static discharge risks.
The Fluorine Factor (HF Generation): Unlike standard hydrocarbon solvents that combust cleanly into CO₂ and H₂O, the thermal degradation of the -CHF₂ group cleaves the strong carbon-fluorine bonds, generating hydrogen fluoride (HF) gas[3]. HF is highly corrosive to biological tissues and standard incinerator linings. Consequently, standard municipal or basic chemical incineration is strictly prohibited. The waste must be routed to a facility equipped with high-temperature thermal destruction capabilities (>1000°C) and alkaline scrubbing systems to self-validate the neutralization of acidic byproducts[1].
Standard Operating Procedure: Routine Laboratory Disposal
Objective: Safely stage and transfer liquid waste for commercial destruction.
-
Waste Segregation : Collect 5-(Difluoromethyl)-2-ethoxyanisole waste exclusively in clearly labeled, high-density polyethylene (HDPE) or glass containers designated for "Halogenated Organic Waste." Do not mix with non-halogenated solvents; doing so dilutes the halogen concentration, complicates the incineration process, and drastically increases institutional disposal costs.
-
Storage Conditions : Store the sealed waste container in a certified flammable liquid storage cabinet that meets OSHA 1910.106 standards (fire-resistant, internal temperature limited to 325°F during a 10-minute fire test)[4].
-
Volume Limits : Do not exceed 60 gallons of Category 3 flammable liquids in a single storage cabinet ()[4]. Ensure the container is tightly sealed to prevent vapor accumulation.
-
Institutional Handoff : Transfer the segregated waste to your institution's Environmental Health and Safety (EHS) department. Crucial Step: Explicitly note the presence of "difluoromethyl groups" on the hazardous waste manifest to ensure EHS routes the drum to an HF-capable incinerator.
Standard Operating Procedure: Spill Response & Containment
Objective: Mitigate immediate exposure, prevent environmental release, and safely recover the material.
-
Step 1: Evacuation and Ignition Control Immediately evacuate non-essential personnel from the spill area. Eliminate all sources of ignition (open flames, hot surfaces, electrical sparks)[5]. Ensure local exhaust ventilation (e.g., fume hoods) remains active to prevent vapor pooling.
-
Step 2: Personal Protective Equipment (PPE) Responders must don appropriate PPE, including a NIOSH-approved respirator (if ambient ventilation is compromised), splash goggles, and heavy-duty nitrile or fluoropolymer gloves[5].
-
Step 3: Containment (The Causality of Absorbents) Do NOT use combustible absorbents like sawdust or paper towels. Because the chemical is a flammable liquid, combustible absorbents create an immediate, highly reactive fire hazard. Instead, surround and cover the spill with an inert absorbent material such as dry sand, earth, or commercial vermiculite[6].
-
Step 4: Collection Using non-sparking tools (e.g., brass or static-dissipative plastic scoops), carefully collect the saturated absorbent[5]. Place the material into a suitable, sealable hazardous waste container.
-
Step 5: Surface Decontamination Wash the affected surface with a mild detergent and water. Collect the rinsate as hazardous wastewater, as it will contain trace amounts of the fluorinated compound.
Workflow for the containment and disposal of fluorinated anisole derivatives.
Commercial Destruction & Environmental Compliance
The EPA continuously updates its guidance on the destruction of perfluoroalkyl and polyfluoroalkyl substances (PFAS) and related fluorinated organics[1]. While 5-(Difluoromethyl)-2-ethoxyanisole is a short-chain fluorinated ether and not a regulated long-chain PFAS, its disposal follows the exact same rigorous thermal destruction principles to prevent environmental persistence.
The self-validating mechanism of proper destruction relies on a two-stage process of extreme heat and chemical neutralization:
-
Thermal Cleavage : The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. This immense heat is required to break the strong C-F bonds (bond dissociation energy ~485 kJ/mol).
-
Oxidation : The carbon backbone oxidizes into CO₂ and H₂O, while the fluorine atoms react with hydrogen to form corrosive HF gas.
-
Alkaline Scrubbing (Self-Validation) : The exhaust gas is passed through a wet scrubber containing an alkaline solution (e.g., Sodium Hydroxide or Calcium Hydroxide). The HF reacts with the base to form inert, non-toxic salts like Calcium Fluoride (CaF₂). Facility operators self-validate the success of this step by monitoring the scrubber effluent; a stable pH > 7.0 confirms complete halogen neutralization.
Thermal degradation and halogen neutralization pathway for difluoromethyl compounds.
References
-
Occupational Safety and Health Administration (OSHA). "1910.106 - Flammable liquids." U.S. Department of Labor. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." April 9, 2024. URL:[Link]
-
Cole-Parmer. "Material Safety Data Sheet - 4-Fluoroanisole, 99%." URL: [Link]
-
AFG Bioscience. "Safety Data Sheet: Fluorinated Anisole Derivatives." URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





